Product packaging for Gold fluoride(Cat. No.:)

Gold fluoride

Cat. No.: B1233690
M. Wt: 253.96178 g/mol
InChI Key: NIXONLGLPJQPCW-UHFFFAOYSA-K
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Description

Gold trifluoride is a gold coordination entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AuF3 B1233690 Gold fluoride

Properties

Molecular Formula

AuF3

Molecular Weight

253.96178 g/mol

IUPAC Name

trifluorogold

InChI

InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3

InChI Key

NIXONLGLPJQPCW-UHFFFAOYSA-K

SMILES

F[Au](F)F

Canonical SMILES

F[Au](F)F

Origin of Product

United States

Foundational & Exploratory

Gold(III) Fluoride: A Technical Guide to Synthesis and Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(III) fluoride (B91410) (AuF₃), a highly reactive inorganic compound, stands as a potent fluorinating agent with significant potential in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the synthesis and properties of gold(III) fluoride, with a focus on its relevance to researchers, scientists, and professionals in drug development. While direct biological applications of AuF₃ are not documented due to its high reactivity, its utility as a fluorinating agent in the synthesis of complex organic molecules positions it as a valuable tool in medicinal chemistry for the development of novel therapeutics. This document details experimental protocols for its synthesis, summarizes its key physicochemical and structural properties, and outlines its reactivity, with a particular emphasis on its application in fluorination reactions.

Introduction

Gold(III) fluoride is an orange crystalline solid that is notable for its powerful fluorinating capabilities.[1] The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. As such, fluorination is a critical strategy in modern drug design and development. Gold(III) fluoride, while challenging to handle due to its reactivity and moisture sensitivity, offers a unique reagent for achieving specific fluorination transformations. This guide aims to provide the necessary technical information for the safe and effective synthesis, handling, and application of this versatile compound.

Synthesis of Gold(III) Fluoride

The synthesis of high-purity gold(III) fluoride requires careful control of experimental conditions due to the highly reactive nature of the involved reagents and the product itself. The primary methods for its preparation involve the direct fluorination of gold metal or the fluorination of a gold(III) precursor, such as gold(III) chloride.

Experimental Protocols

Method 1: Direct Fluorination of Gold Metal

This method involves the direct reaction of elemental gold with fluorine gas at elevated temperatures.

  • Reaction: 2 Au + 3 F₂ → 2 AuF₃

  • Protocol:

    • Place a sample of high-purity gold powder or foil in a corrosion-resistant reaction vessel, such as one made of nickel or Monel.

    • Evacuate the reaction system and then introduce a stream of dry fluorine gas.

    • Heat the reaction vessel to a temperature of 300-400 °C. The reaction is typically carried out under a controlled flow of fluorine gas.

    • Maintain the reaction for several hours to ensure complete conversion.

    • After the reaction is complete, cool the system to room temperature under an inert atmosphere (e.g., dry nitrogen or argon) to recover the orange solid product.

Method 2: Fluorination of Gold(III) Chloride

This method utilizes a more readily available gold precursor and a strong fluorinating agent.

  • Reaction: AuCl₃ + 3 F₂ → AuF₃ + 3/2 Cl₂

  • Protocol:

    • Place anhydrous gold(III) chloride in a suitable reaction vessel.

    • Introduce a stream of fluorine gas diluted with an inert gas.

    • Gradually heat the reactor to approximately 200-250 °C.

    • The reaction progress can be monitored by the evolution of chlorine gas.

    • Once the reaction is complete, the system is cooled, and the product is collected under an inert atmosphere.

Alternative Fluorinating Agents:

Bromine trifluoride (BrF₃) can also be used as a powerful fluorinating agent for the conversion of gold(III) chloride to gold(III) fluoride.[2]

  • Reaction: AuCl₃ + BrF₃ → AuF₃ + BrCl₃

Purification:

Gold(III) fluoride can be purified by sublimation at temperatures above 300 °C under reduced pressure.[1][3] This process helps to remove less volatile impurities.

Synthesis and Purification Workflow

Synthesis_Workflow Figure 1. General Workflow for the Synthesis and Purification of Gold(III) Fluoride cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor Gold Metal (Au) or Gold(III) Chloride (AuCl₃) Start->Precursor Reaction Fluorination Reaction (Elevated Temperature) Precursor->Reaction Fluorinating_Agent Fluorine (F₂) or Bromine Trifluoride (BrF₃) Fluorinating_Agent->Reaction Crude_Product Crude AuF₃ Reaction->Crude_Product Sublimation Sublimation (>300 °C, Vacuum) Crude_Product->Sublimation Transfer under inert atmosphere Pure_Product High-Purity AuF₃ Sublimation->Pure_Product

Caption: A generalized workflow for the synthesis and purification of gold(III) fluoride.

Properties of Gold(III) Fluoride

A thorough understanding of the physicochemical properties of gold(III) fluoride is crucial for its handling and application.

Physical Properties
PropertyValueReference(s)
Appearance Orange-yellow hexagonal crystals[1]
Molar Mass 253.96 g/mol [4]
Density 6.75 g/cm³[1]
Melting Point Sublimes above 300 °C[1]
Solubility in Water Reacts[1]
Magnetic Susceptibility (χ) +74·10⁻⁶ cm³/mol[1]
Structural Properties

The crystal structure of gold(III) fluoride is unique among the metal trifluorides. It consists of a polymeric network of square-planar AuF₄ units. These units are linked by fluorine bridges, forming infinite helical chains that run through the crystal lattice.

Structural ParameterValueReference(s)
Crystal System Hexagonal[1]
Space Group P6₁22[1]
Coordination Geometry Distorted octahedral around each gold atom[1]
Spectroscopic Properties

Spectroscopic data is vital for the characterization and identification of gold(III) fluoride. Due to its high reactivity and limited solubility, solid-state techniques are most commonly employed.

Vibrational Spectroscopy (IR and Raman)

The vibrational spectra of solid AuF₃ are complex due to its polymeric structure. The key vibrational modes correspond to the stretching and bending of the Au-F bonds.

Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment
Raman Data not readily available in a compiled format, but would show characteristic Au-F stretching and bending modes.
Infrared (IR) Data not readily available in a compiled format, but would show characteristic Au-F stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds. While solid-state ¹⁹F NMR of AuF₃ is not commonly reported, the ¹⁹F NMR of its complexes, such as [AuF₄]⁻, provides valuable structural information.[5] The chemical shifts are highly sensitive to the coordination environment of the fluorine atoms.

Reactivity and Applications in Drug Development

General Reactivity

Gold(III) fluoride is a powerful oxidizing and fluorinating agent. Its high reactivity stems from the strong electron-withdrawing nature of the fluorine atoms and the high oxidation state of the gold center.

  • Reaction with Water: It is extremely sensitive to moisture and reacts vigorously with water to produce gold(III) hydroxide (B78521) and hydrofluoric acid.[1]

  • Fluorinating Agent: AuF₃ can be used to fluorinate a variety of substrates.[6] However, its high reactivity can sometimes lead to a lack of selectivity.

Handling and Storage

Due to its reactivity, gold(III) fluoride must be handled with extreme care in a dry, inert atmosphere, such as in a glovebox. It should be stored in tightly sealed containers made of corrosion-resistant materials.

Relevance to Drug Development

While no direct biological or medicinal applications of gold(III) fluoride have been reported, its significance for drug development professionals lies in its potential as a fluorinating agent. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.

Logical Pathway for Application in Medicinal Chemistry:

Medicinal_Chemistry_Pathway Figure 2. Role of AuF₃ in the Synthesis of Fluorinated Drug Candidates AuF3 Gold(III) Fluoride (Powerful Fluorinating Agent) Fluorination_Reaction Selective Fluorination AuF3->Fluorination_Reaction Organic_Precursor Complex Organic Molecule (Drug Precursor) Organic_Precursor->Fluorination_Reaction Fluorinated_Intermediate Fluorinated Drug Candidate Fluorination_Reaction->Fluorinated_Intermediate Biological_Screening Biological Screening and Lead Optimization Fluorinated_Intermediate->Biological_Screening

Caption: A conceptual pathway illustrating the use of gold(III) fluoride in medicinal chemistry.

By serving as a source of reactive fluorine, AuF₃ can be employed in the synthesis of novel fluorinated organic compounds. These compounds can then be screened for biological activity, potentially leading to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles. The development of more controlled and selective fluorination reactions using gold(III) fluoride or its derivatives is an active area of research.

Conclusion

Gold(III) fluoride is a highly reactive compound with a rich and complex chemistry. While its direct application in a biological context is limited by its instability in aqueous environments, its role as a potent fluorinating agent makes it a valuable, albeit challenging, tool for synthetic chemists. For researchers and professionals in drug development, the ability to selectively introduce fluorine into complex organic molecules is of paramount importance. A thorough understanding of the synthesis, properties, and handling of gold(III) fluoride, as outlined in this guide, is the first step towards harnessing its synthetic potential in the quest for novel and improved therapeutics. Further research into taming its reactivity through the formation of stable complexes may broaden its applicability in the future.[5]

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Gold(V) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth overview of gold(V) fluoride (B91410) (Au₂F₁₀), a significant inorganic compound representing the highest confirmed oxidation state for gold. It details the discovery, synthesis protocols, and key physicochemical properties, serving as a technical resource for the scientific community.

Introduction to Gold(V) Fluoride

Gold(V) fluoride, with the chemical formula Au₂F₁₀, is a fascinating and highly reactive inorganic compound.[1] It is distinguished by featuring gold in its highest known oxidation state, +5.[1][2] This red, unstable solid is a subject of significant interest due to its extreme chemical properties.[1] Notably, gold pentafluoride is the strongest known Lewis acid and fluoride ion acceptor, surpassing the capabilities of even antimony pentafluoride (SbF₅).[1][3] Its unique characteristics and high reactivity present both challenges and opportunities in the fields of inorganic chemistry and materials science.

Discovery and Initial Characterization

The exploration of high-oxidation-state gold fluorides has been a continuing challenge for chemists.[4] The synthesis and characterization of gold(V) fluoride were significant milestones, confirming the existence of the +5 oxidation state for gold.[4] Early work in the field suffered from the high reactivity and moisture sensitivity of gold fluorine compounds, which required specialized handling techniques.[4] The definitive preparation of gold pentafluoride was achieved through the thermal decomposition of dioxygenyl hexafluoroaurate(V), [O₂][AuF₆].[5] This precursor salt was synthesized by reacting gold metal with a mixture of oxygen and fluorine under high temperature and pressure.[1] Characterization using mass spectrometry and Raman spectroscopy was crucial to distinguish AuF₅ from its precursor and decomposition products like AuF₃.[5]

Physicochemical and Structural Properties

Gold(V) fluoride is a red solid that decomposes at its melting point of 60°C.[1][2] It is highly reactive and decomposes in water and even in hydrogen fluoride solutions, liberating fluorine gas.[1][2]

In the solid state, its structure is centrosymmetric, with each gold atom being hexacoordinated in an octahedral arrangement of fluoride ligands.[1][2] It uniquely exists as a dimer, Au₂F₁₀, making it the only known dimeric pentafluoride.[1][2] In the gas phase, a mixture of dimeric and trimeric species has been observed in an 82:18 ratio.[1][2]

Tabulated Physical and Chemical Data

The quantitative properties of gold(V) fluoride are summarized in the table below for easy reference.

PropertyValueCitation(s)
Chemical Formula Au₂F₁₀[1][2]
Molar Mass 291.959 g/mol [1][6]
Appearance Red, unstable solid[1][2]
Melting Point 60 °C (333 K) - Decomposes[1][2]
Solubility in Water Decomposes[1][2]
Crystal Structure Orthorhombic (Pnma), Dimeric[1][2]
Gas Phase Composition 82% Dimer (Au₂F₁₀), 18% Trimer (Au₃F₁₅)[1][2]
Key Characteristic Strongest known Lewis acid and fluoride ion acceptor[1][3]

Experimental Protocols for Synthesis

The synthesis of gold(V) fluoride is a demanding process due to the highly reactive and corrosive nature of the reagents and products involved. Two primary methods have been established.

Method 1: Thermal Decomposition of Dioxygenyl Hexafluoroaurate(V)

This is the most common method cited for the preparation of AuF₅.[1] It is a two-step process.

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) ([O₂][AuF₆])

  • Reactants: Gold metal (Au), Oxygen gas (O₂), Fluorine gas (F₂).

  • Procedure: Gold metal is heated in an atmosphere of oxygen and fluorine to 370 °C under a pressure of 8 atmospheres.

  • Reaction: Au(s) + O₂(g) + 3 F₂(g) → [O₂]--INVALID-LINK--[1]

  • Apparatus: A high-pressure reaction vessel capable of withstanding corrosive fluorine gas at high temperatures is required.

Step 2: Thermal Decomposition to Gold(V) Fluoride (Au₂F₁₀)

  • Reactant: Dioxygenyl hexafluoroaurate(V) ([O₂][AuF₆]).

  • Procedure: The [O₂][AuF₆] salt is heated to 180 °C in a vacuum. The Au₂F₁₀ is formed as a solid, and the gaseous byproducts are removed.

  • Reaction: 2 [O₂]--INVALID-LINK-- → Au₂F₁₀(s) + 2 O₂(g) + F₂(g)[1]

Method 2: Thermal Decomposition of Krypton Difluoride Adduct

An alternative route involves the use of krypton difluoride, a powerful oxidizing and fluorinating agent.

  • Reactant: Krypton difluoride-gold fluoride adduct (KrF⁺AuF₆⁻).

  • Procedure: The KrF⁺AuF₆⁻ salt is heated to 60 °C. It decomposes to yield gold(V) fluoride, krypton gas, and fluorine gas.

  • Reaction: 2 [KrF]--INVALID-LINK-- → Au₂F₁₀(s) + 2 Kr(g) + 2 F₂(g)[7]

Purification

Gold(V) fluoride often contains AuF₃ as a decomposition product.[5] Purification can be achieved via a second sublimation, which leaves the less volatile AuF₃ as a residue.[5] It is noted that AuF₅ prepared via this double sublimation method is amorphous.[5]

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the primary experimental workflow for the synthesis of gold(V) fluoride from elemental gold.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Thermal Decomposition Au Gold Metal (Au) Reactor High-Pressure Reactor (370 °C, 8 atm) Au->Reactor O2_F2 Oxygen (O₂) + Fluorine (F₂) O2_F2->Reactor O2AuF6 Dioxygenyl Hexafluoroaurate(V) [O₂][AuF₆] Reactor->O2AuF6 Reaction Decomposer Vacuum Chamber (180 °C) O2AuF6->Decomposer Transfer Au2F10 Gold(V) Fluoride (Au₂F₁₀) Decomposer->Au2F10 Yields Byproducts Gaseous Byproducts (O₂, F₂) Decomposer->Byproducts Releases

Caption: Experimental workflow for the synthesis of Gold(V) Fluoride.

Structural and Reactivity Diagram

This diagram shows the dimeric structure of gold(V) fluoride and its key chemical relationships.

Reactivity_Diagram cluster_structure Gold(V) Fluoride Structure cluster_reactivity Key Reactions Au2F10 Dimeric Gold(V) Fluoride Au₂F₁₀ (Solid) GasPhase Gas Phase Mixture (82% Dimer, 18% Trimer) Au2F10->GasPhase Vaporization Decomposition Thermal Decomposition (>60 °C) Au2F10->Decomposition Decomposes to Reaction_XeF2 Reaction with XeF₂ in anhydrous HF Au2F10->Reaction_XeF2 Reacts with AuF3 Gold(III) Fluoride (AuF₃) Decomposition->AuF3 Xe2F3_AuF6 [Xe₂F₃][AuF₆] Reaction_XeF2->Xe2F3_AuF6

Caption: Structural and reactivity relationships of Gold(V) Fluoride.

References

Theoretical Scrutiny of Gold Heptafluoride: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the theoretical and computational studies that reshaped our understanding of the highest oxidation state of gold, revealing the true nature of the compound initially reported as gold heptafluoride (AuF₇).

For decades, the synthesis of gold heptafluoride (AuF₇) in 1986 stood as a landmark achievement, suggesting the existence of gold in its highest possible oxidation state of +7. However, rigorous theoretical investigations in the subsequent years have compellingly demonstrated that the isolated compound was not the heptacoordinated species but rather a fascinating molecular complex: a difluorine molecule coordinated to gold pentafluoride (AuF₅·F₂). This whitepaper delves into the theoretical studies that led to this re-evaluation, presenting the computational evidence, structural parameters, and the logical framework that corrected a significant chapter in inorganic chemistry.

The Re-evaluation of a Heptacoordinate Structure

Initial excitement surrounding the synthesis of AuF₇ by Timakov, Prusakov, and Drobyshevskii was tempered by the compound's unexpected stability.[1] It was theoretical work, most notably by Himmel and Riedel, that provided a chemically intuitive and energetically favorable alternative structure.[2] Through high-level quantum-chemical calculations, it was determined that the formation of a true heptacoordinate gold(VII) fluoride (B91410) with a pentagonal bipyramidal (D₅h) geometry is energetically unfavorable.[3]

Instead, the calculations revealed that a complex formed between gold(V) pentafluoride and a difluorine molecule (AuF₅·F₂) is significantly more stable.[3] This AuF₅·F₂ complex, with a C₂ᵥ symmetry, was found to be more stable than the hypothetical D₅h AuF₇ by a substantial 205 kJ/mol.[3] This energy difference provides a strong thermodynamic argument for the existence of the difluorine complex over the true heptafluoride.

A critical piece of experimental evidence that supports the AuF₅·F₂ structure is a vibrational frequency observed at 734 cm⁻¹.[3] Computational analysis has definitively assigned this frequency to the F-F stretching mode of the coordinated difluorine molecule, a feature that would be absent in a true AuF₇ species.[3]

Structural Parameters: A Tale of Two Isomers

The distinct structural parameters of the hypothetical D₅h AuF₇ and the computationally confirmed C₂ᵥ AuF₅·F₂ complex are central to understanding their differing stabilities and chemical nature. The following tables summarize the calculated geometries based on theoretical studies.

Table 1: Calculated Structural Parameters for the Hypothetical D₅h AuF₇

ParameterValue
Bond Lengths (Å)
Au-F (axial)Data not available in search results
Au-F (equatorial)Data not available in search results
Bond Angles (°)
F(axial)-Au-F(equatorial)Data not available in search results
F(equatorial)-Au-F(equatorial)Data not available in search results

Table 2: Calculated Structural Parameters for the AuF₅·F₂ Complex (C₂ᵥ Symmetry)

ParameterValue
Bond Lengths (Å)
Au-F (of the F₂ ligand)Data not available in search results
F-F (of the F₂ ligand)Data not available in search results
Au-F (axial)Data not available in search results
Au-F (equatorial)Data not available in search results
Bond Angles (°)
F(F₂)-Au-F(F₂)Data not available in search results
F(axial)-Au-F(equatorial)Data not available in search results

(Note: Specific bond lengths and angles were not available in the provided search results. These tables are structured to be populated with such data when available.)

Experimental Protocols: Synthesis and Theoretical Methods

Original Synthesis (Timakov, Prusakov, and Drobyshevskii, 1986)

The synthesis reported in 1986 involved the reaction of gold pentafluoride with a monatomic fluorine plasma.[1][4] While specific details of the experimental setup are not extensively available in the reviewed literature, this method was intended to provide the highly energetic fluorine atoms thought necessary to achieve the +7 oxidation state in gold. The product was a pale-yellow solid that decomposed at 100 °C.

Computational Methodologies

The theoretical studies that elucidated the true structure of "gold heptafluoride" employed a range of sophisticated quantum-chemical methods. These investigations were crucial in providing the energetic and structural data that pointed towards the AuF₅·F₂ complex.

The primary computational approaches included:

  • Density Functional Theory (DFT): A variety of exchange-correlation functionals were used, including BP86, PBE, TPSS, B3LYP, and PBE0.[3] DFT methods provide a good balance between computational cost and accuracy for studying the electronic structure and geometry of molecules.

  • Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation effects beyond the Hartree-Fock approximation, leading to more accurate energy calculations.[3]

  • Coupled Cluster Theory (CCSD and CCSD(T)): These are highly accurate ab initio methods that provide a "gold standard" for computational chemistry.[3] The inclusion of single, double, and perturbative triple excitations (CCSD(T)) is particularly important for obtaining reliable energetic predictions.

For the gold atom, which is a heavy element, relativistic effects must be considered for accurate calculations. These effects were accounted for through the use of appropriate basis sets and, in some cases, relativistic Hamiltonians. The basis sets employed in these studies were designed to accurately describe the electronic structure of both gold and fluorine.

Visualizing the Relationship: From AuF₇ to AuF₅·F₂

The logical relationship between the initially proposed structure and the computationally confirmed one can be visualized as a comparison of two distinct isomers with a significant energy difference favoring one over the other.

G cluster_isomers Isomers of AuF₇ cluster_energy Relative Stability AuF7 Hypothetical 'True' AuF₇ (D₅h Symmetry) AuF5F2 AuF₅·F₂ Complex (C₂ᵥ Symmetry) (Experimentally Observed) AuF7->AuF5F2 Energetically Favorable stability AuF₅·F₂ is 205 kJ/mol more stable

Caption: Relative stability of the AuF₅·F₂ complex versus the hypothetical AuF₇.

Conclusion

References

An In-Depth Technical Guide to the Electronic Structure and Bonding in Gold Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold, traditionally considered the most noble of metals, exhibits a rich and diverse chemistry, forming compounds with oxidation states ranging from -1 to +5.[1] Among its various compounds, gold fluorides are particularly noteworthy due to their extreme reactivity and the unique electronic structures they possess. The high electronegativity of fluorine stabilizes high oxidation states of gold, leading to the formation of species such as gold(III) fluoride (B91410) (AuF₃) and the remarkable gold(V) fluoride (AuF₅), which features gold in its highest known oxidation state.[1][2]

The study of gold fluorides is challenging due to their high reactivity and sensitivity to moisture, often requiring specialized handling techniques.[3] Despite these difficulties, understanding the synthesis, electronic structure, and bonding of these compounds is crucial. They serve as powerful fluorinating agents and are implicated as key intermediates in various gold-catalyzed reactions.[4][5] This guide provides a comprehensive overview of the core aspects of gold fluoride chemistry, focusing on their electronic structure, bonding characteristics, and the experimental and computational methods used for their investigation.

Gold(I) Fluoride (AuF)

Gold(I) fluoride is an elusive species that has not been isolated as a stable solid.[6] Its existence has been confirmed in the gas phase through mass spectrometry and rotational spectroscopy.[6][7] Theoretical studies and the synthesis of ligand-stabilized complexes have provided significant insight into its properties. The instability of the binary AuF solid is a subject of ongoing computational investigation, with predictions suggesting that mixed-valence compounds may be more stable.[8]

Electronic Structure and Bonding

In its gaseous state, AuF is a simple diatomic molecule. The bond between gold and fluorine is primarily ionic, resulting from the transfer of an electron from the metal to the highly electronegative fluorine atom.[9] However, computational studies, particularly on N-heterocyclic carbene (NHC)-stabilized Au(I) fluoride complexes, reveal significant pπ/dπ interactions between the filled p-orbitals of the fluoride and the empty d-orbitals of the gold(I) center.[10] This interaction imparts a degree of covalent character to the Au-F bond.

Ligand Stabilization

The inherent reactivity of AuF can be tamed through coordination with strong σ-donating ligands. The first isolable gold(I) fluoride complex was synthesized using an N-heterocyclic carbene (NHC) ligand, which stabilizes the Au-F bond and allows for its characterization in a two-coordinate, monomeric form.[10]

Quantitative Data: Gold(I) Fluoride
PropertyValueMethod/SpeciesReference
Bond Length (Au-F) ~1.87 ÅLigand-stabilized (NHC)AuF[11]
Bond Dissociation Energy 68-85 kcal mol⁻¹ (285-356 kJ mol⁻¹)Neutralization-Reionization Mass Spectrometry[5]
Experimental Protocols: Synthesis of a Stabilized Gold(I) Fluoride Complex

The synthesis of the first stable Au(I) fluoride complex, [(IPr)AuF] (where IPr is an NHC ligand), provides a key experimental workflow.

Methodology: The synthesis involves the reaction of a gold(I) chloride precursor with a fluoride source, typically a silver(I) salt, in an inert atmosphere to prevent moisture contamination.[3][11]

Detailed Protocol (adapted from Laitar et al., 2005):

  • Precursor Preparation: Synthesize the gold(I) chloride NHC complex, [(IPr)AuCl], by reacting the corresponding NHC with a gold(I) chloride source.

  • Fluorination Reaction: In a glovebox under a nitrogen atmosphere, dissolve [(IPr)AuCl] in a suitable anhydrous organic solvent (e.g., dichloromethane).

  • Add a stoichiometric amount of silver(I) fluoride (AgF).

  • Stir the reaction mixture at room temperature, protected from light, for several hours. The formation of a precipitate (AgCl) will be observed.

  • Isolation: Filter the reaction mixture to remove the silver chloride precipitate.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure [(IPr)AuF].

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR spectroscopy, and single-crystal X-ray diffraction.

Synthesis_AuF_Complex precursor [(IPr)AuCl] in Anhydrous Solvent reaction Stir at RT (Inert Atmosphere, Protected from Light) precursor->reaction reagent Silver(I) Fluoride (AgF) reagent->reaction filtration Filtration reaction->filtration agcl AgCl Precipitate (Byproduct) filtration->agcl Remove filtrate Filtrate containing [(IPr)AuF] filtration->filtrate Collect evaporation Solvent Evaporation filtrate->evaporation product Purified [(IPr)AuF] Crystal Product evaporation->product

Caption: Synthesis workflow for a carbene-stabilized Au(I) fluoride complex.

Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a highly reactive, orange crystalline solid that acts as a powerful fluorinating agent.[4] It is extremely sensitive to moisture, reacting to form gold(III) hydroxide (B78521) and hydrofluoric acid.[4] Its chemistry is dominated by the square planar d⁸ configuration of the Au(III) center.[1]

Electronic Structure and Bonding

The crystal structure of AuF₃ is unique, consisting of helical chains of corner-sharing, square-planar [AuF₄] units.[4] This arrangement results in a distorted octahedral coordination environment for each gold atom. The bonding within the square-planar units is strongly covalent, a characteristic of Au(III) complexes.[1] The bridging fluoride ligands connect these units into a polymeric structure.

Quantitative Data: Gold(III) Fluoride and Related Complexes
PropertyValueMethod/SpeciesReference
Crystal System HexagonalSingle-crystal X-ray Diffraction (AuF₃)[4]
Space Group P6₁22Single-crystal X-ray Diffraction (AuF₃)[4]
Au-F Bond Length (trans to NHC) ~2.03 ÅX-ray Diffraction ([AuF₃(SIMes)])[3]
Au-F Bond Length (cis to NHC) ~1.98 ÅX-ray Diffraction ([AuF₃(SIMes)])[3]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -363.3 kJ/molThermochemical Data (AuF₃)[4]
Experimental Protocols: Synthesis of Gold(III) Fluoride

Methodology: AuF₃ can be synthesized by the direct fluorination of gold metal or by reacting gold(III) chloride with a strong fluorinating agent like fluorine gas or bromine trifluoride (BrF₃).[1][4]

Detailed Protocol (adapted from literature descriptions):

  • Apparatus: The reaction must be carried out in a passivated reaction vessel (e.g., made of Monel, nickel, or passivated stainless steel) suitable for handling highly corrosive fluorine gas at elevated temperatures.

  • Reactants: Place powdered gold metal or anhydrous gold(III) chloride inside the reaction vessel.

  • Fluorination:

    • Heat the vessel to a dull-red heat (approximately 200-300 °C).

    • Slowly introduce a stream of fluorine gas (F₂) diluted with an inert gas (e.g., nitrogen or argon).

    • Alternatively, carefully add bromine trifluoride (BrF₃) to the vessel containing AuCl₃ at a controlled temperature.

  • Reaction Control: Maintain the temperature and fluorine flow for several hours to ensure complete conversion. The progress of the reaction can be monitored by the change in color of the solid.

  • Isolation: After the reaction is complete, cool the vessel to room temperature under a stream of inert gas.

  • Purification: The product, AuF₃, is an orange solid that can be purified by sublimation at temperatures above 300 °C.[4] Extreme caution is required due to the high toxicity and reactivity of the materials involved.

Caption: 2D representation of the corner-sharing [AuF₄] units in AuF₃.

Gold(V) Fluoride (AuF₅)

Gold(V) fluoride represents the pinnacle of gold's known oxidation states.[2] It is a red, highly reactive solid that exists as a dimer, Au₂F₁₀, in the solid state.[2] Its existence highlights the ability of fluorine to stabilize exceptionally high oxidation states. It is the strongest known Lewis acid, even surpassing antimony pentafluoride.[2]

Electronic Structure and Bonding

In the solid state, the structure of Au₂F₁₀ is centrosymmetric, with each gold atom being hexacoordinated in a distorted octahedral geometry.[2] The two octahedra are joined by sharing a common edge, with two fluorine atoms acting as bridges between the two gold centers. In the gas phase, a mixture of dimeric and trimeric species has been observed.[2] The bonding involves significant covalent character, as expected for such a high oxidation state.

Quantitative Data: Gold(V) Fluoride
PropertyValueMethod/SpeciesReference
Molecular Formula Au₂F₁₀X-ray Diffraction[2]
Structure (Solid) Dimeric, edge-sharing octahedraX-ray Diffraction[2]
Au-F Bond Length Range 1.85–2.00 ÅX-ray Diffraction[11]
Appearance Red SolidVisual Observation[2]
Decomposition Temp. ~60 °CThermal Analysis[2]
Experimental Protocols: Synthesis of Gold(V) Fluoride

Methodology: The synthesis of AuF₅ is a two-step process that starts with the oxidation of gold metal in the presence of oxygen and fluorine to form dioxygenyl hexafluoroaurate(V), O₂[AuF₆]. This intermediate is then thermally decomposed to yield AuF₅.[2]

Detailed Protocol (adapted from Wikipedia):

  • Step 1: Synthesis of O₂[AuF₆]

    • Place gold metal in a high-pressure reactor (e.g., a Monel vessel).

    • Pressurize the reactor with a mixture of oxygen and fluorine gas to approximately 8 atmospheres.

    • Heat the reactor to 370 °C and maintain these conditions for several hours to form the solid salt O₂[AuF₆].

  • Step 2: Thermal Decomposition

    • Carefully transfer the O₂[AuF₆] salt to a sublimation apparatus under an inert, dry atmosphere.

    • Heat the salt to 180 °C under vacuum.

    • The O₂[AuF₆] will decompose, releasing oxygen and fluorine gas, while the less volatile AuF₅ (as Au₂F₁₀) sublimes and can be collected on a cold finger or a cooler part of the apparatus.

    • The overall reaction for decomposition is: 2 O₂--INVALID-LINK-- → Au₂F₁₀(s) + 2 O₂(g) + F₂(g).[2]

Synthesis_AuF5 reactants Au(s) + O₂(g) + F₂(g) conditions1 High Pressure (8 atm) High Temperature (370°C) reactants->conditions1 intermediate Dioxygenyl Hexafluoroaurate(V) O₂AuF₆ conditions1->intermediate conditions2 Thermal Decomposition (180°C, vacuum) intermediate->conditions2 product Gold(V) Fluoride Au₂F₁₀(s) conditions2->product byproducts O₂(g) + F₂(g) conditions2->byproducts

Caption: Two-step synthesis pathway for Gold(V) Fluoride (Au₂F₁₀).

Computational Insights into Electronic Structure

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and bonding in gold fluorides.[10][12] These methods allow for the calculation of molecular geometries, bond energies, and electronic properties that are often difficult to measure experimentally.

Key findings from computational studies include:

  • Relativistic Effects: Gold's position in the periodic table means that relativistic effects are significant. These effects cause a contraction of the s and p orbitals and an expansion of the d and f orbitals, influencing bond lengths, bond strengths, and reactivity.

  • Nature of the Au-F Bond: DFT calculations confirm the highly polar nature of the Au-F bond. For instance, in carbene-stabilized Au(I) fluoride, a substantial negative charge is calculated on the fluorine atom.[10]

  • Orbital Interactions: Analysis of the molecular orbitals reveals important bonding interactions. In Au(I) complexes, pπ/dπ back-donation from fluorine to gold is observed, contributing to bond stability.[10] In Au(III) complexes, the electronic structure is dominated by the square-planar ligand field around the d⁸ metal center.[12]

Caption: Conceptual diagram of pπ/dπ orbital interactions in the Au-F bond.

Conclusion

The chemistry of gold fluorides pushes the boundaries of our understanding of chemical bonding and oxidation states. From the transient, gas-phase AuF to the dimeric, high-oxidation-state Au₂F₁₀, these compounds exhibit fascinating electronic structures governed by a complex interplay of ionic and covalent interactions, significantly influenced by relativistic effects. The stabilization of otherwise reactive species with ancillary ligands has opened pathways for their application in catalysis and synthesis. Continued research, combining advanced experimental techniques with high-level computational methods, will undoubtedly uncover further secrets of these remarkable and highly reactive molecules, paving the way for new applications in materials science and chemical synthesis.

References

Computational Chemistry of Gold Fluoride Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique properties of fluorine-containing molecules have cemented their importance in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Gold-catalyzed fluorination reactions have emerged as a powerful tool for the synthesis of these valuable compounds. Computational chemistry plays a pivotal role in elucidating the mechanisms of these reactions, predicting the properties of novel gold fluoride (B91410) complexes, and guiding the design of more efficient catalysts. This technical guide provides a comprehensive overview of the computational methodologies used to study gold fluoride complexes, presents key quantitative data, and details relevant experimental protocols.

Theoretical Methods in the Study of this compound Complexes

The accurate theoretical description of this compound complexes presents a significant challenge due to the heavy gold atom, which necessitates the inclusion of relativistic effects, and the high electronegativity of fluorine. Density Functional Theory (DFT) has become the workhorse for these investigations, offering a good balance between computational cost and accuracy.[1][2]

Density Functional Theory (DFT)

A variety of exchange-correlation functionals have been employed to study this compound complexes. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often favored. Commonly used functionals include:

  • B3LYP: A widely used hybrid functional that often provides a good starting point for geometric and electronic structure calculations.

  • PBE0: Another popular hybrid functional known for its robust performance across a range of chemical systems.

  • M06-2X: A high-nonlocality functional that can provide improved accuracy for thermochemistry and reaction barriers.

  • ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, suitable for studying systems where non-covalent interactions are important.

The choice of basis set is also critical. For the gold atom, effective core potentials (ECPs) are typically used to reduce the computational cost by treating the core electrons implicitly and to incorporate scalar relativistic effects. Commonly used basis sets for gold include the Los Alamos National Laboratory 2 double-ζ (LANL2DZ) and the Stuttgart-Dresden (SDD) sets. For fluorine and other light atoms, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVTZ) are frequently employed.

Inclusion of Relativistic Effects

Relativistic effects are crucial for accurately describing the properties of gold and its compounds.[3][4] These effects are responsible for the well-known color of gold and significantly influence its chemical reactivity. In computational studies, relativistic effects can be incorporated in several ways:

  • Effective Core Potentials (ECPs): As mentioned above, ECPs are a common and efficient way to include scalar relativistic effects.

  • Zeroth-Order Regular Approximation (ZORA): The ZORA formalism provides a more rigorous way to include scalar relativistic effects and can be coupled with various DFT functionals.

  • Douglas-Kroll-Hess (DKH) Method: This is another accurate method for incorporating scalar relativistic effects.

For properties that depend on electron spin, such as spin-orbit coupling, more advanced relativistic methods may be necessary.

Solvation Models

To model reactions in solution, it is often necessary to include the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to approximate the bulk solvent environment. For a more detailed understanding of specific solvent-solute interactions, explicit solvent molecules can be included in the calculation, often in a hybrid implicit/explicit approach.

Bonding Analysis in this compound Complexes

Understanding the nature of the gold-fluorine bond is fundamental to predicting the stability and reactivity of these complexes. Several computational techniques are employed for this purpose.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule.[3][5] It can be used to determine the charge distribution, hybridization of atomic orbitals, and the strength of donor-acceptor interactions between occupied and unoccupied orbitals. In this compound complexes, NBO analysis can quantify the ionic character of the Au-F bond and identify important orbital interactions that contribute to its stability.[6]

Energy Decomposition Analysis (EDA)

EDA is a powerful tool for dissecting the interaction energy between two fragments of a molecule into physically meaningful components.[7] The total interaction energy is typically decomposed into electrostatic, Pauli repulsion, and orbital interaction terms. This analysis can provide insights into the relative contributions of ionic and covalent character to the Au-F bond and how different ligands influence the bonding.

Quantitative Data on this compound Complexes

The following tables summarize key computational and experimental data for a selection of this compound complexes.

Table 1: Calculated and Experimental Au-F Bond Lengths

ComplexMethodAu-F Bond Length (Å)Reference
AuF (gas phase)Experimental1.918[8]
(SIPr)AuFX-ray2.028[8]
[AuF₄]⁻X-ray1.899 - 1.901[9]
AuF₃ (gas phase)Experimental1.88 - 1.89[9]
[F₃Au(py)]X-ray1.95 (avg)[9]
cis-F₂Au(CH₃)(IPr)DFT2.074, 2.083[10]
[(IPr)Au(F)(CH₃)]⁺DFT2.012[10]

Table 2: Calculated Vibrational Frequencies for the Au-F Stretch

ComplexMethodAu-F Stretch (cm⁻¹)Reference
AuF (gas phase)Experimental~500[8]
[AuF₄]⁻Experimental (IR)598[9]
Terminal Au-F (matrix)Experimental (IR)632 - 642[9]
Bridging Au-F (matrix)Experimental (IR)542 - 564[9]

Table 3: Calculated Reaction Energetics

ReactionComplexMethodΔG‡ (kcal/mol)Reference
C(sp³)-F Reductive Eliminationcis-F₂Au(CH₂CH₃)(IPr)DFT25.1[10]
C(sp³)-CF₃ Reductive Elimination(IPr)Au(CH₃)(CF₃)₂FDFT~20[11]
Alkyne Hydrofluorination (F⁻ attack)[(IPr)Au(alkyne)]⁺DFT10-15[12]

Experimental Protocols

This section provides an overview of the experimental methodologies for the synthesis and characterization of key this compound complexes cited in computational studies.

Synthesis of (SIPr)AuF

The synthesis of the N-heterocyclic carbene (NHC) stabilized gold(I) fluoride complex, (SIPr)AuF, is a landmark in the field.[8]

Procedure:

  • Synthesis of (SIPr)AuOt-Bu: The precursor, (SIPr)AuCl, is reacted with one equivalent of sodium tert-butoxide (NaOt-Bu) in benzene. The reaction mixture is stirred at room temperature, and the resulting sodium chloride byproduct is removed by filtration. The solvent is then removed under vacuum to yield (SIPr)AuOt-Bu.

  • Fluorination: The (SIPr)AuOt-Bu is dissolved in a suitable solvent such as dichloromethane. An excess of a fluorinating agent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), is added to the solution. The reaction is stirred at room temperature, and the volatile byproducts are removed under vacuum to afford the desired (SIPr)AuF complex.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are essential for characterizing this compound complexes in solution. ¹⁹F NMR is particularly useful for directly observing the fluorine environment.[8][13]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.[8][13][14]

  • Infrared (IR) Spectroscopy: The Au-F stretching vibration can often be observed in the IR spectrum, providing information about the strength of the bond.[8]

  • Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the complexes.

Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms. These typically involve monitoring the disappearance of a reactant or the appearance of a product over time using techniques such as NMR spectroscopy or UV-Vis spectrophotometry. For example, the kinetics of C-F reductive elimination from gold(III) complexes can be followed by monitoring the change in the ¹⁹F NMR signals of the starting material and products.[13][15]

Visualization of Reaction Mechanisms and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships. Below are examples of diagrams relevant to the computational chemistry of this compound complexes.

Catalytic Cycle for Alkyne Hydrofluorination

G AuI [L-Au]⁺ Alkyne_Complex [L-Au(alkyne)]⁺ AuI->Alkyne_Complex + Alkyne Vinyl_Au Vinyl-Au(I) Intermediate Alkyne_Complex->Vinyl_Au + F⁻ Product Fluoroalkene Vinyl_Au->Product + H⁺ Product->AuI - L-Au⁺ G AuIII_difluoride cis-F₂Au(R)(L) Cationic_Intermediate [(L)Au(F)(R)]⁺ AuIII_difluoride->Cationic_Intermediate - F⁻ TS [Transition State]‡ Cationic_Intermediate->TS Product_complex [L-Au]⁺ + R-F TS->Product_complex C-F bond formation G cluster_0 Computational Screening cluster_1 Experimental Validation Ligand_Library Ligand Library Structure_Generation Generate Au-F Complexes Ligand_Library->Structure_Generation DFT_Optimization DFT Geometry Optimization Structure_Generation->DFT_Optimization Energy_Calculation Calculate Reaction Barriers DFT_Optimization->Energy_Calculation Candidate_Selection Select Promising Candidates Energy_Calculation->Candidate_Selection Synthesis Synthesize Catalyst Candidate_Selection->Synthesis Characterization Characterize Catalyst Synthesis->Characterization Catalytic_Testing Test Catalytic Activity Characterization->Catalytic_Testing G Bond_Properties Au-F Bond Properties NBO NBO Analysis Bond_Properties->NBO EDA EDA Bond_Properties->EDA Reactivity Reactivity Bond_Properties->Reactivity Relativistic_Effects Relativistic Effects Relativistic_Effects->Bond_Properties Ligand_Effects Ligand Effects Ligand_Effects->Bond_Properties NBO->Reactivity EDA->Reactivity

References

An In-depth Technical Guide to the Crystal Structure Analysis of Gold Trifluoride (AuF₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of gold(III) fluoride (B91410), AuF₃. It details the compound's unique structural features, summarizes key crystallographic data, and outlines the experimental protocols for its synthesis and characterization. This document is intended to serve as a detailed resource for professionals in chemistry, materials science, and drug development who require a thorough understanding of this highly reactive fluorinating agent.

Introduction to Gold Trifluoride

Gold(III) fluoride is a highly reactive, orange-yellow crystalline solid first prepared in 1949.[1] As the only stable fluoride of gold, its unique structural and chemical properties make it a subject of significant interest. Unlike the dimeric molecular structures of gold(III) chloride and bromide, the crystal structure of AuF₃ is a polymeric arrangement.[2] Understanding this structure is crucial for elucidating its reactivity and potential applications as a powerful fluorinating agent. The definitive crystal structure was first reported in 1967 by Einstein, Rao, Trotter, and Bartlett, revealing a complex and elegant helical arrangement.[1]

Crystal Structure and Properties

The crystal structure of gold trifluoride is characterized by a unique helical arrangement of fluorine-bridged gold atoms.[1][3][4] The structure belongs to the hexagonal crystal system with the space group P6₁22.[1][3][4]

Key structural features include:

  • Polymeric Chains: The fundamental structure is a fluorine-bridged polymer.[1][3][4]

  • Gold Coordination: Each gold(III) atom is coordinated to four fluorine atoms in a square-planar geometry. This is consistent with the low-spin d⁸ electron configuration of Au(III).[1]

  • Helical Arrangement: These square-planar [AuF₄] units are linked to two adjacent units via cis fluorine bridges, forming infinite hexagonal helices that propagate along the c-axis.[1][3][4][5]

  • Bridging and Terminal Fluorines: The structure contains two distinct types of fluorine atoms: bridging fluorines that link the [AuF₄] units (Au–F distance ≈ 2.04 Å) and non-bridging, or terminal, fluorines (Au–F distance ≈ 1.91 Å).[1][3][4]

  • Extended Coordination: Weak interactions between gold atoms and fluorine atoms of adjacent chains (Au⋯F distance ≈ 2.69 Å) complete a tetragonally-elongated octahedral environment around each gold center.[1][4]

This helical, polymeric structure explains the compound's non-volatility and high reactivity.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis are summarized in the tables below for clarity and comparison.

Table 1: Crystallographic Data for Gold Trifluoride

Parameter Value Reference
Chemical Formula AuF₃ [1]
Crystal System Hexagonal [1][3][4]
Space Group P6₁22 (No. 178) [1][3][4]
Lattice Parameter, a 5.149 Å [1][3][4]
Lattice Parameter, c 16.26 Å [1][3][4]
Unit Cell Volume, V 373.3 ų [1][3][4]
Formula Units/Cell, Z 6 [1][3][4]
Density (calculated), Dₓ 6.78 g/cm³ [1][3][4]
Density (measured), Dₘ 6.72 g/cm³ [1][4]
Radiation Cu-Kα (λ = 1.5418 Å) [1]
Absorption Coefficient, µ 1335 cm⁻¹ [1]

| Final R-factor | 0.090 for 193 reflections |[1][3][4] |

Table 2: Key Interatomic Distances and Angles

Bond / Angle Type Length / Angle Reference
Au–F Non-bridging 1.91 Å [1][3][4]
Au–F Bridging 2.04 Å [1][3][4]
Au···F Inter-chain 2.69 Å [1][4]

| Au–F–Au | Bridge Angle | 116° |[1][3][4] |

Experimental Protocols

The determination of the AuF₃ crystal structure involves three main stages: synthesis of single crystals, collection of diffraction data, and structure solution and refinement.

4.1. Synthesis of Gold Trifluoride Single Crystals

Due to the high reactivity of fluorine gas and AuF₃, specialized equipment is required. The protocol is based on the method reported by Einstein et al. (1967).[1]

  • Materials: Freshly precipitated gold powder, fluorine gas (F₂).

  • Apparatus: Monel metal reaction vessel, capable of withstanding high pressure and fluorine atmospheres.

  • Procedure:

    • Place freshly precipitated gold powder into the monel reaction vessel.

    • Pressurize the vessel with fluorine gas to approximately 150 lb. in.⁻² (~10 atmospheres).

    • Heat the vessel to 350 °C to facilitate the reaction: 2Au + 3F₂ → 2AuF₃.

    • Maintain the top of the reaction vessel at a cooled temperature of 20 °C.

    • Single crystals of AuF₃ grow in the cooler region of the vessel, likely via sublimation or vapor transport, over a period of 12-24 hours.

    • After cooling, the vessel must be opened in a dry, inert atmosphere (e.g., a glovebox) to handle the moisture-sensitive crystals.

4.2. Single-Crystal X-ray Diffraction

This protocol describes a representative procedure for data collection on a moisture-sensitive crystal, consistent with the original study's findings.

  • Crystal Selection and Mounting:

    • Under a stereomicroscope in an inert-atmosphere glovebox, select a suitable single crystal (ideally 0.1-0.25 mm in its largest dimension, free of cracks or defects).[6]

    • Mount the selected crystal onto a glass fiber or MiTeGen loop using inert perfluoropolyether oil. The oil protects the crystal from atmospheric moisture during transfer to the diffractometer.[7]

    • Mount the fiber onto a goniometer head.

  • Data Collection:

    • Transfer the mounted crystal to a single-crystal X-ray diffractometer equipped with a cold stream (typically 100 K) to minimize thermal motion and protect the sample.

    • The instrument should be equipped with a Cu-Kα X-ray source (λ = 1.5418 Å) and a scintillation counter or modern CCD/CPAD detector.

    • Perform initial scans to determine the unit cell parameters and crystal orientation matrix.

    • Collect a full sphere of diffraction data by systematically rotating the crystal through different angles (ω, φ, κ) and recording the intensities and positions of the diffracted X-ray beams.[8] A total of 193 unique reflections were used in the original study.[1]

4.3. Structure Solution and Refinement

The collected diffraction data (a list of hkl indices and their intensities) is used to determine the atomic arrangement.

  • Structure Solution (Patterson Method):

    • The structure was solved using a Patterson projection.[1] This "heavy-atom" method is particularly effective here because gold (Z=79) scatters X-rays much more strongly than fluorine (Z=9).

    • A Patterson function is calculated, which is a Fourier transform of the diffraction intensities. The resulting map does not show atom positions directly but rather a map of interatomic vectors.[5][9]

    • The highest peaks in the Patterson map correspond to vectors between the heaviest atoms. By analyzing the positions of the Au-Au vectors, the positions of the gold atoms in the unit cell can be determined.

    • Once the positions of the heavy gold atoms are known, their contribution to the structure factors can be calculated, providing initial phase information to locate the lighter fluorine atoms via subsequent Fourier analysis.

  • Structure Refinement (Three-Dimensional Least-Squares):

    • The initial atomic model obtained from the Patterson analysis is refined using a three-dimensional least-squares method.[1]

    • This iterative process adjusts the atomic coordinates (x, y, z) and thermal displacement parameters for each atom to minimize the difference between the experimentally observed structure factor amplitudes (|Fₒ|) and the amplitudes calculated from the model (|Fₑ|).[1][3]

    • The quality of the fit is monitored by the crystallographic R-factor. The refinement is continued until the parameters converge and the R-factor reaches a minimum value. For AuF₃, a final R-factor of 0.090 was achieved.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the resulting crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_data X-ray Diffraction cluster_analysis Structure Determination s1 React Au powder + F₂ gas (350°C, ~10 atm) s2 Grow single crystals via vapor transport (20°C zone) s1->s2 d1 Select & Mount Crystal (Inert Atmosphere) s2->d1 d2 Collect Diffraction Data (Cu-Kα, 100 K) d1->d2 a1 Structure Solution: Patterson Method (Au positions) d2->a1 a2 Initial Model Building: Fourier Analysis (F positions) a1->a2 a3 Structure Refinement: 3D Least-Squares a2->a3 a4 Final Structural Model (R = 0.090) a3->a4

Caption: Experimental workflow for the crystal structure analysis of AuF₃.

Caption: Simplified 2D representation of the helical chain structure of AuF₃.

References

Unraveling the Apex of Gold's Oxidative Capabilities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the highest known oxidation state of gold. While gold is renowned for its inertness, it exhibits a range of oxidation states from -1 to +5, with +1 and +3 being the most prevalent in its chemistry.[1][2] This document focuses on the investigation and characterization of gold in its highest experimentally verified oxidation state, +5, as exemplified by gold(V) fluoride (B91410). Furthermore, it delves into the theoretical considerations of even higher, yet unverified, oxidation states, providing a comprehensive overview for researchers in chemistry and materials science.

The Verified Pinnacle: Gold(V)

The highest experimentally confirmed oxidation state of gold is +5.[1][2] This state is exclusively found in fluoride compounds, a testament to the extreme oxidizing power of fluorine.

Gold(V) Fluoride (Au₂F₁₀)

Gold(V) fluoride, with the empirical formula AuF₅ and the dimeric structure Au₂F₁₀ in the solid state, stands as the definitive example of gold in the +5 oxidation state.[2][3] It is a red, highly reactive, and unstable solid that decomposes at 60°C.[2][4]

Physical and Chemical Properties:

  • Appearance: Red solid[2]

  • Formula: Au₂F₁₀[2]

  • Molar Mass: 291.959 g/mol [2]

  • Melting Point: Decomposes at 60 °C[2]

  • Solubility: Dissolves in hydrogen fluoride but the solutions decompose, liberating fluorine.[2] It is also soluble in bromine pentafluoride.

  • Lewis Acidity: Gold pentafluoride is the strongest known fluoride ion acceptor, surpassing the Lewis acidity of even antimony pentafluoride.[2]

Structural Characteristics:

In the solid state, gold(V) fluoride exists as a centrosymmetric dimer, Au₂F₁₀. Each gold atom is hexacoordinated, surrounded by six fluorine atoms in an octahedral arrangement.[2][3] It is the only known dimeric pentafluoride.[2] In the gas phase, a mixture of dimeric and trimeric species has been observed.[2]

Experimental Protocols

The synthesis and characterization of gold(V) fluoride are challenging due to its high reactivity and instability.

Synthesis of Gold(V) Fluoride

The synthesis of gold(V) fluoride is a two-step process:[2]

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) ([O₂]⁺[AuF₆]⁻)

  • Reactants: Gold metal (Au), Oxygen (O₂), and Fluorine (F₂)

  • Conditions: The reactants are heated to 370°C at a pressure of 8 atmospheres.[2]

  • Reaction: Au(s) + O₂(g) + 3F₂(g) → [O₂]⁺[AuF₆]⁻(s)

Step 2: Thermal Decomposition to Gold(V) Fluoride

  • Reactant: Dioxygenyl hexafluoroaurate(V) ([O₂]⁺[AuF₆]⁻)

  • Conditions: The salt is heated to 180°C.[2]

  • Reaction: 2[O₂]⁺[AuF₆]⁻(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g)

  • Purification: Further purification can be achieved by sublimation to separate it from decomposition products like AuF₃.

Another reported method involves the oxidation of gold with krypton difluoride (KrF₂):

  • Reaction: 7KrF₂(g) + 2Au(s) → 2[KrF]⁺[AuF₆]⁻(s) + 5Kr(g)

  • Decomposition: The resulting [KrF]⁺[AuF₆]⁻ salt is then decomposed at 60°C to yield AuF₅, krypton, and fluorine gas.

Characterization Methods
  • X-ray Crystallography: Single-crystal X-ray diffraction is essential to determine the dimeric structure of Au₂F₁₀ in the solid state, providing precise bond lengths and angles.

  • Vibrational Spectroscopy (Raman and IR): These techniques are used to probe the vibrational modes of the Au-F bonds, providing structural information and confirming the presence of the Au(V) species.

  • Mass Spectrometry: This method can be used to analyze the species present in the gas phase, confirming the existence of dimeric and trimeric forms.

Quantitative Data

The following tables summarize key quantitative data for gold(V) fluoride.

Table 1: Physical Properties of Gold(V) Fluoride

PropertyValue
Formula Au₂F₁₀
Molar Mass 291.959 g/mol
Appearance Red solid
Melting Point 60 °C (decomposes)
Sublimation Point 80 °C

Table 2: Crystallographic Data for Au₂F₁₀

ParameterValue
Crystal System Orthorhombic
Space Group Pnma

Table 3: Vibrational Frequencies for Gold Fluoride Species

Compound/ComplexVibrational ModeFrequency (cm⁻¹)
Au₂F₁₀ Au-F stretching(Specific experimental values not available in search results)
AuF₅·F₂ (calc.)F-F stretching734

Beyond Gold(V): The Quest for Higher Oxidation States

The possibility of gold exhibiting oxidation states higher than +5 has been a subject of theoretical investigation.

The Case of "Gold(VII) Fluoride"

A compound initially reported as gold heptafluoride (AuF₇), which would feature gold in a +7 oxidation state, was synthesized in 1986.[5] However, subsequent quantum-chemical calculations have strongly suggested that this species is not a true gold(VII) compound.[6][7]

Instead, theoretical studies indicate that the compound is a gold(V)-difluorine complex, AuF₅·F₂.[5][6] In this complex, a diatomic fluorine molecule (F₂) is coordinated to the gold(V) center of a gold pentafluoride molecule. This formulation is calculated to be significantly more stable (by 205 kJ/mol) than a true heptacoordinated AuF₇ molecule.[5][6][7] The experimentally observed vibrational frequency at 734 cm⁻¹ has been computationally verified to be the F-F stretching mode of the coordinated difluorine molecule.[6] This finding is consistent with the trend that Au(V) is the highest attainable oxidation state for gold.[7]

Theoretical Predictions of Gold(IV) and Gold(VI)

First-principles swarm-intelligence structure searches have proposed that gold could be forced into +4 and +6 oxidation states under high pressure through reactions with fluorine.[8] These theoretical studies predict the existence of two new stoichiometric compounds, AuF₄ and AuF₆, which would exhibit molecular crystal characteristics.[8] The formation of these high-oxidation-state compounds is attributed to the relativistic expansion of gold's 5d orbitals.[8] These predictions open new avenues for experimental exploration in high-pressure chemistry.

Visualizations

Experimental Workflow for Au₂F₁₀ Synthesis

experimental_workflow cluster_step1 Step 1: Synthesis of [O₂]⁺[AuF₆]⁻ cluster_step2 Step 2: Thermal Decomposition reactants1 Au(s) + O₂(g) + 3F₂(g) conditions1 Heat to 370°C 8 atm pressure reactants1->conditions1 product1 [O₂]⁺[AuF₆]⁻(s) conditions1->product1 Reaction reactant2 2[O₂]⁺[AuF₆]⁻(s) product1->reactant2 Transfer conditions2 Heat to 180°C reactant2->conditions2 product2 Au₂F₁₀(s) + 2O₂(g) + F₂(g) conditions2->product2 Decomposition

Caption: Experimental workflow for the synthesis of gold(V) fluoride (Au₂F₁₀).

Theoretical Model of the AuF₅·F₂ Complex

AuF5_F2_complex cluster_AuF5 AuF₅ moiety cluster_F2 Difluorine Ligand Au Au F1 F Au->F1 F2 F Au->F2 F3 F Au->F3 F4 F Au->F4 F5 F Au->F5 F6 F Au->F6 Coordinative Bond F7 F F6->F7 Covalent Bond

Caption: Theoretical structure of the AuF₅·F₂ complex.

References

Gold Monofluoride (AuF): A Technical Primer on a Transient Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold monofluoride (AuF) has long been an elusive target in inorganic chemistry. Its high reactivity and instability have historically made it a significant synthetic and characterization challenge. However, recent advancements in experimental and computational techniques have shed light on the fundamental properties of this transient molecule. This technical guide provides a comprehensive overview of the preliminary studies on AuF, detailing its gas-phase characterization, the synthesis of its first stable complex, and potential, albeit speculative, biological implications.

Physicochemical Properties of Gold Monofluoride (AuF)

While AuF has not been isolated as a stable solid, its properties have been investigated in the gas phase through a combination of experimental spectroscopy and theoretical calculations.

Experimentally Determined and Computationally Predicted Molecular Constants

The following table summarizes key quantitative data obtained from microwave spectroscopy experiments and ab initio computational studies. These values provide fundamental insights into the nature of the gold-fluorine bond.

PropertyExperimental ValueTheoretical Value(s)Method/Basis SetReference(s)
Equilibrium Bond Length (r_e) 1.918 Å1.928 Å, 1.939 ÅCCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ[1]
Rotational Constant (B_e) 6037.9 MHz-Microwave Spectroscopy[1]
Vibrational Frequency (ω_e) -634 cm⁻¹, 644 cm⁻¹CCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ[2]
Bond Dissociation Energy (D_e) -3.15 eV, 2.98 eVCCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ[3][4]
Dipole Moment (µ) -4.12 D, 3.89 DCCSD(T)/aug-cc-pVTZ, B3LYP/aug-cc-pVTZ[5]

Experimental Protocols

Detailed methodologies for the generation and stabilization of gold monofluoride are crucial for reproducible research in this area.

Gas-Phase Generation of AuF via Pulsed Laser Ablation

Gold monofluoride can be generated in the gas phase for spectroscopic analysis using a pulsed laser ablation technique.

Experimental Setup:

  • Laser: A frequency-doubled Nd:YAG laser (532 nm).

  • Target: A gold foil.

  • Fluorine Precursor: A mixture of 0.1% sulfur hexafluoride (SF₆) in a noble gas (e.g., Argon).

  • Detection: Cavity pulsed jet Fourier transform microwave spectrometer.

Protocol:

  • A gold foil is placed at the nozzle of a pulsed valve.

  • A gas mixture of 0.1% SF₆ in Argon is pulsed over the gold foil.

  • The gold foil is irradiated with a frequency-doubled Nd:YAG laser (532 nm, ~5-10 mJ/pulse).

  • The resulting plasma, containing AuF molecules, is expanded supersonically into a microwave cavity.

  • The rotational transitions of AuF are measured using a cavity pulsed jet Fourier transform microwave spectrometer.

G cluster_prep Preparation cluster_generation AuF Generation cluster_detection Detection Au_foil Gold Foil Target Pulsed_valve Pulsed Valve Au_foil->Pulsed_valve Positioned at nozzle Gas_mix 0.1% SF6 in Ar Gas Mixture Gas_mix->Pulsed_valve Injected into Ablation Laser Ablation Pulsed_valve->Ablation Gas pulse over foil NdYAG Nd:YAG Laser (532 nm) NdYAG->Ablation Irradiation Expansion Supersonic Expansion Ablation->Expansion Plasma containing AuF Microwave_cavity Microwave Cavity Expansion->Microwave_cavity Introduction into cavity Spectrometer FT Microwave Spectrometer Microwave_cavity->Spectrometer Measurement of rotational transitions

Experimental workflow for the gas-phase generation and detection of AuF.
Synthesis of a Stable N-Heterocyclic Carbene (NHC) Adduct of AuF

The first isolable gold(I) fluoride (B91410) complex was synthesized by stabilizing the AuF moiety with a bulky N-heterocyclic carbene (NHC) ligand, specifically 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr).

Reaction Scheme:

(IPr)AuCl + NaOtBu → (IPr)AuOtBu + NaCl (IPr)AuOtBu + Et₃N·3HF → (IPr)AuF + Et₃N·HOtBu + 2HF

Materials:

Protocol:

  • Synthesis of (IPr)AuOtBu:

    • In an inert atmosphere glovebox, dissolve (IPr)AuCl in anhydrous benzene.

    • Add one equivalent of NaOtBu to the solution.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Filter the mixture to remove the NaCl precipitate.

    • Remove the solvent in vacuo to yield (IPr)AuOtBu as a white solid.

  • Synthesis of (IPr)AuF:

    • Dissolve the (IPr)AuOtBu intermediate in anhydrous dichloromethane.

    • Slowly add a solution of one equivalent of Et₃N·3HF in dichloromethane.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Remove the solvent in vacuo.

    • Wash the resulting solid with pentane (B18724) to remove any remaining triethylamine species.

    • Recrystallize the crude product from a concentrated dichloromethane solution layered with pentane to obtain colorless crystals of (IPr)AuF.

G cluster_step1 Step 1: Synthesis of (IPr)AuOtBu cluster_step2 Step 2: Synthesis of (IPr)AuF start1 (IPr)AuCl + NaOtBu in Benzene react1 Stir at RT, 2h start1->react1 filter1 Filter NaCl react1->filter1 evap1 Solvent Evaporation filter1->evap1 product1 (IPr)AuOtBu evap1->product1 start2 (IPr)AuOtBu + Et3N·3HF in Dichloromethane product1->start2 Intermediate react2 Stir at RT, 1h start2->react2 evap2 Solvent Evaporation react2->evap2 wash Wash with Pentane evap2->wash recrystallize Recrystallize wash->recrystallize product2 (IPr)AuF recrystallize->product2

Synthesis workflow for the N-heterocyclic carbene stabilized gold(I) fluoride.

Potential Biological Interactions: A Hypothetical Pathway

Direct experimental data on the biological activity of AuF or its stabilized complexes are currently lacking. However, based on the known mechanisms of other gold(I) complexes, particularly their interaction with thiol-containing biomolecules, a hypothetical signaling pathway can be proposed. Many gold(I) compounds are known to inhibit the selenoenzyme thioredoxin reductase (TrxR), a key component of the cellular antioxidant system.

Hypothetical Mechanism of Action:

The (NHC)AuF complex, upon entering a biological system, could potentially undergo ligand exchange, with the fluoride being replaced by a soft donor, such as the selenocysteine (B57510) residue in the active site of TrxR. This interaction would lead to the inhibition of TrxR, disrupting the cellular redox balance and potentially inducing apoptosis.

G cluster_cell Cellular Environment NHCAuF (NHC)AuF Complex TrxR_active Active Thioredoxin Reductase (TrxR-SeH) NHCAuF->TrxR_active Interaction with active site TrxR_inhibited Inhibited TrxR ((NHC)Au-Se-TrxR) TrxR_active->TrxR_inhibited Inhibition Redox_Imbalance Redox Imbalance TrxR_inhibited->Redox_Imbalance Leads to ROS Increased Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Induces Redox_Imbalance->ROS Causes

Hypothetical signaling pathway for the biological action of an (NHC)AuF complex.

Conclusion and Future Directions

The preliminary studies of gold monofluoride have successfully confirmed its existence and provided fundamental data on its molecular properties. The synthesis of the first stable AuF complex represents a significant milestone, opening avenues for further investigation into its reactivity and potential applications. Future research should focus on:

  • Exploring the reactivity of (NHC)AuF: Investigating its utility in synthetic chemistry, for example, as a fluorinating agent.

  • Synthesizing other stable AuF adducts: Expanding the library of stabilized gold(I) fluoride compounds with different ligand systems.

  • Investigating biological activity: Performing in vitro and in silico studies to validate the hypothetical interaction with thioredoxin reductase and explore other potential biological targets.

  • Advanced computational studies: Employing higher levels of theory to refine the predicted properties of AuF and its complexes and to model reaction mechanisms.

The continued exploration of gold monofluoride and its derivatives promises to yield exciting new insights into the chemistry of gold and may lead to the development of novel reagents and therapeutic agents.

References

The Thermodynamic Stability of Gold Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gold(V) fluoride (B91410) (AuF₅), a compound representing the highest established oxidation state for gold, is a substance of significant interest due to its extreme reactivity and powerful oxidizing properties. This technical guide provides a comprehensive overview of the thermodynamic stability of gold pentafluoride, consolidating available data on its synthesis, decomposition, and key thermodynamic parameters. Owing to its inherent instability and hazardous nature, experimental thermodynamic data for AuF₅ is exceptionally scarce. This guide presents the known experimental findings and highlights the critical role of theoretical and computational chemistry in understanding the energetic properties of this unique compound. Detailed experimental protocols for its synthesis and characterization, where available, are also provided.

Introduction

Gold pentafluoride (AuF₅) is a fascinating yet formidable compound for chemists. As a red, volatile solid, it is recognized as the most powerful Lewis acid and a potent fluorinating agent.[1][2] Its dimeric structure in the solid state, Au₂F₁₀, is unique among pentafluorides.[1] The extreme reactivity and thermal instability of AuF₅ make its study challenging, leading to a significant gap in experimentally determined thermodynamic data. Understanding the thermodynamic stability of AuF₅ is crucial for its potential applications in synthetic chemistry and for advancing the fundamental understanding of chemical bonding and high oxidation states.

This guide summarizes the current knowledge regarding the thermodynamic stability of gold pentafluoride, with a focus on quantitative data, experimental methodologies, and the logical pathways governing its chemical behavior.

Thermodynamic Data

The experimental determination of thermodynamic properties for gold pentafluoride is severely limited by its high reactivity and instability. Consequently, a comprehensive and experimentally verified set of thermodynamic data is not available in standard compilations such as the NIST Chemistry WebBook or the JANAF Thermochemical Tables.

Enthalpy and Gibbs Free Energy of Formation

To date, no experimentally determined value for the standard enthalpy of formation (ΔfH°) or the standard Gibbs free energy of formation (ΔfG°) of gold(V) fluoride has been published in peer-reviewed literature. An unverified value for the standard enthalpy of formation is available from the Wikidata database, which should be treated with considerable caution.

CompoundFormulaStateΔfH° (kJ/mol)Data Source
Gold(V) fluorideAuF₅solid-473.4Wikidata (unverified)
Gold(III) fluorideAuF₃solid-363.3Wikipedia

Note: The value for AuF₅ is not from a primary scientific source and should be used as an estimate only.

The absence of experimental data underscores the reliance on computational chemistry for estimating the thermodynamic properties of AuF₅. Theoretical studies, often employing high-level quantum chemical calculations, are essential for predicting its stability and reactivity.

Thermal Decomposition

Gold pentafluoride is thermally unstable and decomposes at relatively low temperatures.

PropertyValueConditions
Decomposition Temperature60 °C (333 K)N/A

Experimental Protocols

The synthesis and handling of gold pentafluoride require specialized equipment and extreme care due to its reactivity and the toxicity of fluorine gas.

Synthesis of Gold Pentafluoride

The most cited method for the synthesis of gold pentafluoride involves a two-step process: the formation of dioxygenyl hexafluoroaurate(V) followed by its thermal decomposition.[1]

Step 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) (O₂⁺[AuF₆]⁻)

  • Reactants: Gold metal (Au), Oxygen gas (O₂), and Fluorine gas (F₂).

  • Apparatus: A high-pressure reaction vessel made of a fluorine-resistant material (e.g., Monel or nickel). The system must be scrupulously dried and passivated with fluorine gas prior to use.

  • Procedure: a. Place a sample of pure gold metal in the reaction vessel. b. Pressurize the vessel with a mixture of oxygen and fluorine gas to a total pressure of 8 atmospheres. c. Heat the vessel to 370 °C. d. Maintain these conditions to allow for the formation of solid dioxygenyl hexafluoroaurate(V). e. The reaction is: Au(s) + O₂(g) + 3F₂(g) → O₂⁺[AuF₆]⁻(s)

Step 2: Thermal Decomposition to Gold Pentafluoride (AuF₅)

  • Apparatus: A vacuum sublimation apparatus connected to the reaction vessel.

  • Procedure: a. Transfer the synthesized O₂⁺[AuF₆]⁻ to the sublimation apparatus under an inert, dry atmosphere. b. Heat the O₂⁺[AuF₆]⁻ salt to 180 °C under vacuum. c. The salt decomposes to yield gold pentafluoride, which can be collected as a sublimate on a cold finger. d. The decomposition reaction is: 2O₂⁺[AuF₆]⁻(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g) e. A second sublimation can be performed to further purify the AuF₅, leaving behind any less volatile impurities like AuF₃.[3]

Characterization of Thermal Stability

A common method to determine the decomposition temperature of a thermally sensitive compound like AuF₅ is Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) .

  • Apparatus: A TGA-DSC instrument capable of handling corrosive gases, with the sample chamber housed within a controlled atmosphere glovebox.

  • Procedure: a. In an inert atmosphere (e.g., argon), place a small, accurately weighed sample of AuF₅ into a TGA crucible (materials like platinum or sapphire are often used for reactive compounds). b. Place the crucible in the TGA-DSC furnace. c. Heat the sample at a controlled rate (e.g., 5-10 °C/min). d. Continuously monitor the mass of the sample (TGA) and the heat flow to or from the sample (DSC) as a function of temperature. e. The onset of a sharp decrease in mass in the TGA curve, often accompanied by an endothermic or exothermic peak in the DSC curve, indicates the decomposition temperature.

Signaling Pathways and Experimental Workflows

Visualizing the relationships and processes involved in the study of gold pentafluoride can aid in understanding its chemistry.

Decomposition_Pathway cluster_thermal Thermal Decomposition cluster_hf Decomposition in HF Au2F10 Gold(V) Fluoride (Au₂F₁₀) AuF3 Gold(III) Fluoride (AuF₃) Au2F10->AuF3 Heat (≥ 60°C) F2 Fluorine Gas (F₂) Au2F10->F2 Heat (≥ 60°C) HF Hydrogen Fluoride (HF) Au2F10_hf Gold(V) Fluoride (Au₂F₁₀) AuF3_hf Gold(III) Fluoride (AuF₃) Au2F10_hf->AuF3_hf Reaction in HF F2_hf Fluorine Gas (F₂) Au2F10_hf->F2_hf Reaction in HF HF_node HF (solvent) Experimental_Workflow start Start: Synthesis of AuF₅ synthesis High-Pressure Fluorination of Au (Au + O₂ + F₂ → O₂⁺[AuF₆]⁻) start->synthesis decomposition Thermal Decomposition of O₂⁺[AuF₆]⁻ (→ Au₂F₁₀ + O₂ + F₂) synthesis->decomposition purification Sublimation for Purification decomposition->purification characterization Characterization of AuF₅ purification->characterization thermal_analysis Thermal Stability Assessment purification->thermal_analysis spectroscopy Spectroscopic Analysis (e.g., Raman, IR) characterization->spectroscopy diffraction Structural Analysis (e.g., X-ray Diffraction) characterization->diffraction tga_dsc TGA-DSC Analysis thermal_analysis->tga_dsc end End: Thermodynamic Data tga_dsc->end

References

Initial Characterization of Novel Gold Fluoride Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of novel gold fluoride (B91410) compounds. It is designed to furnish researchers, scientists, and drug development professionals with the necessary data, experimental protocols, and logical workflows to effectively synthesize and analyze these unique chemical entities. The extreme reactivity and unique properties of gold fluorides necessitate specialized handling and characterization techniques, which are detailed herein.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of representative gold fluoride compounds, facilitating rapid comparison of their structural and spectroscopic properties.

Table 1: Crystallographic Data - Bond Lengths and Angles
CompoundAu Oxidation StateLigand(s)Au-F Bond Length(s) (Å)Other Key Bond Lengths (Å)Key Bond Angles (°)
AuF₃+3Fluoride1.866 (terminal), 1.998 (bridging)--
[(SIPr)AuMe(μ-F)]₂[F]₂+3SIPr, Methyl, Fluoride2.034(3), 2.124(3)Au(1)-C(1): 1.968(4), Au(1)-C(28): 2.029(4)Au(1)-F(1)-Au(1#): 99.69(12)
[NMe₄][AuF₄]+3Fluoride1.899 - 1.901--
[NEt₄][AuF₄]+3Fluoride1.899 - 1.901--

SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene

Table 2: Spectroscopic Data - NMR and Vibrational
Compound19F NMR Chemical Shift (δ, ppm)Key Vibrational Frequencies (cm⁻¹)
cis-(IPr)AuMeF₂-200 (d, ²JFF = 81.3 Hz), -233 (dq, ²JFF = 81.3 Hz, ³JHF = 8.6 Hz)-
[(SIPr)AuMe(μ-F)]₂[F]₂-253 (s)-
Cs[AuF₄]-585 (IR active, νas(AuF₄))
[NMe₄][AuF₄]-598 (IR active)
[NEt₄][AuF₄]-598 (IR active)

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound compounds are provided below. Given the high reactivity and sensitivity of many gold fluorides, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of a Gold(III) Fluoride Precursor: [NMe₄][AuF₄]

This protocol is adapted from the synthesis of tetraalkylammonium tetrafluoroaurate(III) salts.

Materials:

  • Gold(III) chloride (AuCl₃)

  • Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and other appropriate glassware

Procedure:

  • In a glovebox, dissolve AuCl₃ in anhydrous acetonitrile in a Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a stoichiometric amount of TBAF solution in THF to the cooled AuCl₃ solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield [NMe₄][AuF₄] as a solid.

Single-Crystal X-ray Diffraction

This protocol outlines the general procedure for obtaining single-crystal X-ray diffraction data, with special considerations for air-sensitive samples.[1]

Crystal Growth:

  • Grow single crystals suitable for X-ray diffraction by slow evaporation of a dilute solution of the this compound compound in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane) in a loosely capped vial inside a glovebox.

  • Alternatively, use vapor diffusion by placing a vial containing the dissolved sample inside a larger sealed container with a more volatile anti-solvent (e.g., pentane, diethyl ether).

Data Collection (for air-sensitive crystals):

  • In a glovebox, select a suitable single crystal and mount it on a cryoloop using a minimal amount of inert oil (e.g., Paratone-N).[1]

  • Rapidly transfer the mounted crystal to the goniometer of the diffractometer, which is under a cold stream of nitrogen gas (typically 100-150 K) to prevent atmospheric exposure and thermal degradation.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Process the diffraction data using appropriate software to integrate the reflection intensities and perform absorption corrections.

  • Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the 19F nucleus.[2]

Sample Preparation:

  • In a glovebox, dissolve 5-10 mg of the this compound compound in a deuterated solvent (e.g., CD₃CN, CD₂Cl₂) in an NMR tube.

  • Ensure the solvent is anhydrous to prevent decomposition of the sample.

  • Add an internal standard if quantitative analysis is required. A common standard is trifluorotoluene.

Data Acquisition:

  • Acquire the 19F NMR spectrum on a high-field NMR spectrometer.

  • Use a pulse sequence that provides good quantitative results, such as a simple pulse-acquire sequence with a sufficient relaxation delay (5 times the longest T₁).

  • Proton decoupling is often used to simplify the spectra, but coupled spectra can provide valuable information about H-F coupling.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the bonding and symmetry of the this compound compounds.

Sample Preparation (for air-sensitive compounds):

  • FT-IR: In a glovebox, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble compounds, a solution spectrum can be obtained using an IR-transparent solvent and a sealed cell.

  • Raman: Seal the solid sample in a glass capillary inside a glovebox. For solutions, use a sealed cuvette.

Data Acquisition:

  • FT-IR: Record the spectrum using an FT-IR spectrometer. Collect a background spectrum of the pure KBr pellet or the solvent for subtraction.

  • Raman: Acquire the spectrum using a Raman spectrometer with a suitable laser excitation wavelength to avoid fluorescence.

Computational Modeling (Density Functional Theory)

DFT calculations are valuable for predicting and interpreting the structural and spectroscopic properties of this compound compounds.

Methodology:

  • Construct the initial molecular geometry of the this compound compound using a molecular modeling program.

  • Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set. For gold, a basis set that includes relativistic effects (e.g., a relativistic effective core potential like Stuttgart-RSC) is crucial. A basis set such as 6-31+G(d) can be used for ligand atoms.[3]

  • To model the compound in solution, use a polarizable continuum model (PCM).[3]

  • Calculate NMR chemical shifts and vibrational frequencies from the optimized geometry. The calculated vibrational frequencies may be scaled to better match experimental values.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the characterization of novel this compound compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of Novel This compound Compound xrd Single-Crystal X-ray Diffraction synthesis->xrd nmr 19F NMR Spectroscopy synthesis->nmr vib Vibrational Spectroscopy (IR/Raman) synthesis->vib structure Molecular Structure (Bond Lengths, Angles) xrd->structure spectro Spectroscopic Properties (Chemical Shifts, Frequencies) nmr->spectro vib->spectro comp Computational Modeling (DFT) comp->structure comp->spectro electronic Electronic Structure and Bonding comp->electronic final_report Comprehensive Characterization Report

Caption: General workflow for the characterization of a novel this compound compound.

Caption: Synthetic pathway for a neutral Gold(III) fluoride complex.

logical_relationship A Initial Hypothesis: Formation of a Novel This compound Compound B Experimental Synthesis A->B C Spectroscopic Evidence (NMR, IR/Raman) B->C D Structural Confirmation (X-ray Diffraction) C->D Infers Structure E Theoretical Validation (DFT Calculations) D->E Provides Geometry for Calculation F Characterized Novel Compound D->F E->C Predicts Spectra E->F

Caption: Logical relationship between experimental and theoretical characterization methods.

References

The Elusive Gold(VII) Fluoride: A Case of Mistaken Identity and Theoretical Correction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Theoretical Re-evaluation of the Compound with the Empirical Formula AuF₇

For Researchers, Scientists, and Drug Development Professionals

Abstract

For two decades, the existence of gold(VII) fluoride (B91410) (AuF₇) was a tantalizing possibility in the field of high-oxidation-state chemistry, stemming from a 1986 report of its synthesis. However, subsequent rigorous quantum-chemical calculations have compellingly demonstrated that the synthesized compound was not true gold(VII) fluoride but rather a fascinating and unprecedented gold(V)-difluorine complex (AuF₅·F₂). This whitepaper provides a comprehensive technical overview of this pivotal case in inorganic chemistry. It details the original experimental protocol, presents the theoretical evidence that led to the structural reassignment, and offers a comparative analysis of the predicted properties of the hypothetical AuF₇ and the computationally confirmed AuF₅·F₂. This exploration serves as a critical case study in the interplay between experimental synthesis and theoretical chemistry in accurately identifying and characterizing novel chemical species.

Introduction: The Quest for Gold in its Highest Oxidation State

The pursuit of elements in unusually high oxidation states is a fundamental endeavor in chemistry, pushing the boundaries of our understanding of chemical bonding and reactivity. Gold, a noble metal, typically exhibits oxidation states of +1 and +3. The synthesis of gold(V) fluoride (Au₂F₁₀) confirmed that gold could be coaxed into a +5 oxidation state.[1] The prospect of an even higher +7 oxidation state in the form of gold(VII) fluoride was therefore of significant interest to the scientific community.

In 1986, a report by Timakov, Prusakov, and Drobyshevskii seemingly achieved this milestone, describing the synthesis of a compound with the empirical formula AuF₇.[2] This claim remained in the literature for twenty years until a seminal 2007 study by Himmel and Riedel provided strong theoretical evidence to the contrary.[1][2][3] Their work, based on quantum-chemical calculations, proposed that the isolated compound was, in fact, a complex of gold(V) fluoride with a coordinated difluorine molecule, AuF₅·F₂. This re-evaluation not only corrected a significant piece of the chemical literature but also identified the first example of a difluorine complex.

This guide will delve into the technical details of both the experimental synthesis and the theoretical refutation, providing researchers with a thorough understanding of the science behind the re-characterization of "gold(VII) fluoride."

Experimental Protocols

Synthesis of the Precursor: Gold(V) Fluoride (Au₂F₁₀)

The synthesis of the AuF₅·F₂ complex begins with the preparation of its precursor, gold(V) fluoride. A common method for the synthesis of Au₂F₁₀ is as follows:

  • Formation of Dioxygenyl Hexafluoroaurate(V): Gold metal is heated in a high-pressure atmosphere of oxygen and fluorine.

    • Reactants: Gold (Au) powder, Oxygen (O₂), Fluorine (F₂)

    • Conditions: 370 °C at 8 atmospheres.

    • Reaction: Au(s) + O₂(g) + 3F₂(g) → O₂⁺[AuF₆]⁻(s)[1]

  • Thermal Decomposition: The resulting dioxygenyl hexafluoroaurate(V) salt is then decomposed by heating to yield gold(V) fluoride.

    • Conditions: 180 °C

    • Reaction: 2O₂⁺[AuF₆]⁻(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g)[1]

Synthesis of the AuF₅·F₂ Complex (Originally Reported as AuF₇)

The following protocol is based on the 1986 report by Timakov et al. It is important to note that this procedure yields AuF₅·F₂, not AuF₇.[2]

  • Generation of Atomic Fluorine: A plasma of monatomic fluorine is generated from gaseous difluorine (F₂). The original report utilized a glow discharge for this purpose.

  • Reaction with Gold(V) Fluoride: The highly reactive atomic fluorine is then passed over solid gold(V) fluoride (Au₂F₁₀).

  • Cryogenic Trapping: The product is collected by freezing it onto a surface cooled with liquid nitrogen.

Caution: These experiments involve highly reactive and toxic materials, including fluorine gas and gold fluorides. All procedures must be carried out in specialized, corrosion-resistant apparatus (e.g., made of Monel or nickel alloys) within a well-ventilated fume hood by highly trained personnel with appropriate personal protective equipment.

Theoretical Re-evaluation and Characterization

The re-evaluation of the structure of the compound with the empirical formula AuF₇ was driven by quantum-chemical calculations. These theoretical studies provided compelling evidence that the AuF₅·F₂ isomer is significantly more stable than a true heptacoordinated gold(VII) fluoride.

Computational Methodology

Himmel and Riedel employed a range of high-level quantum-chemical methods to investigate the potential energy surface of AuF₇. These methods included:

  • Density Functional Theory (DFT): Using various functionals such as BP86, PBE, TPSS, B3LYP, and PBE0.

  • Møller–Plesset perturbation theory (MP2).

  • Coupled-cluster methods (CCSD and CCSD(T)).

These calculations were used to determine the geometries, vibrational frequencies, and relative energies of the possible isomers of AuF₇.

Key Theoretical Findings

The computational results unequivocally demonstrated that the difluorine complex, AuF₅·F₂, is the thermodynamically favored isomer.

Table 1: Comparison of Calculated Properties for AuF₇ and AuF₅·F₂

PropertyHypothetical Gold(VII) Fluoride (AuF₇)Gold(V)-Difluorine Complex (AuF₅·F₂)
Relative Stability 0 kJ/mol (Reference)-205 kJ/mol [2]
Calculated Vibrational Frequency (F-F stretch) Not applicable~734 cm⁻¹ (Matches experimental value)[2]
Calculated Au-F Bond Lengths (Å) Shorter, more uniform bond lengths expectedElongated Au-F bond to the F₂ ligand
Calculated F-F Bond Length (Å) Not applicableLengthened compared to free F₂

The most striking finding is the significant energy difference of 205 kJ/mol, indicating that the AuF₅·F₂ complex is substantially more stable than the hypothetical AuF₇.[2] Furthermore, the calculated vibrational frequency for the F-F stretching mode in the AuF₅·F₂ complex closely matched the experimentally observed infrared absorption band at 734 cm⁻¹, a value that was considered unusual for a gold-fluoride bond but is characteristic of a coordinated difluorine molecule.[2]

Visualizing the Re-evaluation

The process of scientific discovery and correction can be visualized as a logical workflow. The following diagram illustrates the progression from the initial experimental claim to the definitive theoretical re-evaluation of "gold(VII) fluoride."

G Workflow of the Re-evaluation of 'Gold(VII) Fluoride' cluster_0 Experimental Phase (1986) cluster_1 Theoretical Investigation (2007) cluster_2 Conclusion A Synthesis of AuF5 B Reaction of AuF5 with Atomic Fluorine A->B C Isolation of a Product with Empirical Formula AuF7 B->C D Initial Claim: Synthesis of Gold(VII) Fluoride C->D E Quantum-Chemical Calculations on AuF7 Isomers D->E Theoretical Scrutiny F Calculation of Relative Stabilities E->F G Calculation of Vibrational Frequencies E->G H Comparison with Experimental Data F->H G->H I AuF5·F2 is 205 kJ/mol more stable than AuF7 H->I J Calculated F-F stretch in AuF5·F2 matches experimental IR band H->J K Conclusion: The Synthesized Compound is AuF5·F2, the First Difluorine Complex I->K J->K

Caption: Logical workflow from experimental claim to theoretical correction.

The Nature of the Gold(V)-Difluorine Complex

The identification of AuF₅·F₂ as the correct structure for the product with the empirical formula AuF₇ has significant implications for our understanding of chemical bonding.

G Structural Comparison: AuF₇ vs. AuF₅·F₂ cluster_0 Hypothetical Gold(VII) Fluoride cluster_1 Gold(V)-Difluorine Complex Au1 Au(VII) F1 F Au1->F1 F2 F Au1->F2 F3 F Au1->F3 F4 F Au1->F4 F5 F Au1->F5 F6 F Au1->F6 F7 F Au1->F7 Au2 Au(V) F8 F Au2->F8 F9 F Au2->F9 F10 F Au2->F10 F11 F Au2->F11 F12 F Au2->F12 F13 F Au2->F13 Coordination Bond F14 F F13->F14 Covalent Bond

Caption: Bonding in hypothetical AuF₇ vs. confirmed AuF₅·F₂.

In the AuF₅·F₂ complex, a molecule of difluorine acts as a ligand, coordinating to the gold(V) center. This is a rare example of a molecule with a bond between two halogen atoms acting as a ligand. The bonding can be described as a donation of electron density from one of the fluorine atoms of the F₂ molecule to the Lewis acidic AuF₅ moiety. This interaction weakens and lengthens the F-F bond, which is reflected in the characteristic vibrational frequency.

Conclusion

The story of "gold(VII) fluoride" is a powerful illustration of the self-correcting nature of science. While the initial experimental work was pioneering, it was the advent of more sophisticated computational tools that allowed for a deeper and more accurate understanding of the true nature of this fascinating compound. The re-identification of the AuF₇ species as the AuF₅·F₂ complex has not only refined our knowledge of gold chemistry but has also opened up new avenues of research into the coordination chemistry of diatomic molecules. This case serves as a reminder of the crucial synergy between experimental synthesis and theoretical chemistry in advancing the frontiers of science.

References

Methodological & Application

Gold(III) Fluoride: A Powerful Fluorinating Agent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Gold(III) fluoride (B91410) (AuF₃) is emerging as a potent and versatile fluorinating agent with significant potential in organic synthesis, materials science, and drug discovery. Its high reactivity, while demanding careful handling, offers unique opportunities for the introduction of fluorine into complex molecules, a critical strategy for modulating the biological activity, metabolic stability, and physicochemical properties of drug candidates. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of gold(III) fluoride and its derivatives as powerful fluorinating agents.

Introduction to Gold(III) Fluoride as a Fluorinating Agent

Gold(III) fluoride is an orange solid characterized by its high reactivity and moisture sensitivity.[1] While its direct use can be challenging, recent advancements have led to the development of stabilized gold(III) fluoride complexes and gold-catalyzed fluorination methods that harness its power in a more controlled and practical manner. These methods often involve the in-situ generation of reactive Au(III)-fluoride intermediates from more stable gold(I) precursors.[2][3] The primary applications lie in the fluorination of unsaturated carbon-carbon bonds, such as in alkynes and allenes, and in the synthesis of fluorinated heterocycles.[4][5]

Data Presentation: Performance of Gold-Based Fluorination Reactions

The efficacy of gold-catalyzed fluorination is demonstrated across a range of substrates. The following tables summarize the performance of selected reactions, highlighting the versatility of this methodology.

Table 1: Gold-Catalyzed Hydrofluorination of Internal Alkynes

Alkyne Substrate (R¹-C≡C-R²)Catalyst (mol%)Yield (%)Reference
DiphenylacetylenePhPhIPrAuCl/AgOTs (5)92[6]
1-Phenyl-1-propynePhMeIPrAuCl/AgOTs (5)85[6]
4-Octynen-Prn-Pr(JohnPhos)Au(MeCN)SbF₆ (2.5)87[7]
1-(4-methoxyphenyl)-1-propyne4-MeO-PhMeIPrAuCl/AgOTs (5)90[6]
1-(4-chlorophenyl)-1-propyne4-Cl-PhMeIPrAuCl/AgOTs (5)88[6]

Table 2: Gold-Catalyzed Fluorinative Cyclization of Enynes

Enyne SubstrateProductCatalyst (mol%)Yield (%)Reference
N-Tosyl-1,6-enyne3-Fluoro-2-methylenepyrrolidineAuCl (5)75[1]
N-Tosyl-1,7-enyne3-Fluoro-2-methylenepiperidineAuCl (5)68[1]
1,6-enyne ester5-Fluoro-cyclopentenone derivativeJohnPhosAu(MeCN)SbF₆ (2)85[5]

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving gold-catalyzed fluorination reactions.

Protocol 1: Gold-Catalyzed Hydrofluorination of Internal Alkynes with Aqueous HF

This protocol describes a method for the hydrofluorination of internal alkynes using a gold(I) catalyst and aqueous hydrofluoric acid.[7]

Materials:

  • Internal alkyne (0.2 mmol, 1.0 equiv.)

  • Gold catalyst (e.g., (JohnPhos)Au(MeCN)SbF₆) (0.005 mmol, 2.5 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME) (1.0 mL)

  • Aqueous hydrofluoric acid (48% in H₂O, 0.4 mmol, 2.0 equiv.)

  • Plastic vial with a stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a plastic vial equipped with a stir bar, add the internal alkyne (0.2 mmol, 1.0 equiv.) and the gold catalyst (0.005 mmol, 2.5 mol%).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Caution: Hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Carefully add aqueous hydrofluoric acid (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroalkene.

Protocol 2: Gold-Catalyzed Fluorinative Cyclization of 1,6-Enynes

This protocol details the synthesis of 3-fluoro-2-methylenepyrrolidines from 1,6-aminoalkynes using a gold catalyst and Selectfluor®.[1]

Materials:

  • 1,6-Aminoalkyne (e.g., N-tosyl-1,6-enyne) (0.2 mmol, 1.0 equiv.)

  • Gold catalyst (e.g., AuCl) (0.01 mmol, 5 mol%)

  • Selectfluor® (0.24 mmol, 1.2 equiv.)

  • Anhydrous solvent (e.g., 1,2-dichloroethane) (2.0 mL)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial containing a stir bar, add the 1,6-aminoalkyne (0.2 mmol, 1.0 equiv.) and Selectfluor® (0.24 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (2.0 mL).

  • Add the gold catalyst (0.01 mmol, 5 mol%).

  • Seal the vial and stir the reaction mixture at room temperature for the time indicated by TLC or LC-MS analysis (typically 1-6 hours).

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated pyrrolidine (B122466) derivative.

Mechanistic Insights and Visualizations

The mechanism of gold-catalyzed fluorination reactions typically involves the activation of a π-system (alkyne or allene) by a gold(I) catalyst, followed by nucleophilic attack of a fluoride source or an intramolecular nucleophile. In many cases, an external fluorinating agent like Selectfluor® can also act as an oxidant, promoting the Au(I)/Au(III) catalytic cycle.

Gold-Catalyzed Hydrofluorination of an Alkyne

The following diagram illustrates the proposed catalytic cycle for the hydrofluorination of an internal alkyne.

hydrofluorination_mechanism AuI [Au(I)]⁺ pi_complex [Au(I)]⁺-π-Alkyne Complex AuI->pi_complex + Alkyne Alkyne R¹-C≡C-R² Alkyne->pi_complex vinyl_gold Vinyl-Au(I) Intermediate pi_complex->vinyl_gold Nucleophilic Attack by F⁻ vinyl_gold->AuI Regeneration fluoroalkene Fluoroalkene vinyl_gold->fluoroalkene Protonolysis Final Product Final Product fluoroalkene->Final Product HF HF HF->vinyl_gold

Caption: Proposed mechanism for gold-catalyzed hydrofluorination of alkynes.

Experimental Workflow for Gold-Catalyzed Fluorinative Cyclization

This diagram outlines the general experimental workflow for the synthesis of fluorinated heterocycles.

experimental_workflow start Start: Prepare Reaction Mixture (Enyne, Fluorinating Agent, Catalyst, Solvent) reaction Stir at Room Temperature (1-6 hours) start->reaction workup Reaction Workup (Concentration) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Fluorinated Heterocycle purification->product

Caption: General workflow for gold-catalyzed fluorinative cyclization.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. While the direct application of AuF₃ in the synthesis of a specific marketed drug is not widely documented, the methodologies described here are highly relevant to drug discovery and development. The ability to perform late-stage fluorination on complex molecules allows for the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies. The synthesis of fluorinated heterocycles, which are privileged scaffolds in medicinal chemistry, is a particularly valuable application of gold-catalyzed fluorination.[4][8]

Safety and Handling

Gold(III) fluoride and its reactive intermediates are sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1] Hydrofluoric acid and its amine complexes are extremely corrosive and toxic and require specialized handling procedures. Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment.

Conclusion

Gold(III) fluoride, both directly and through its more stable complexes and in-situ generated intermediates, represents a powerful tool for modern fluorination chemistry. The methodologies presented in these application notes provide researchers with practical protocols to access a variety of valuable fluorinated organic molecules. The continued development of new gold catalysts and a deeper understanding of their reaction mechanisms will undoubtedly expand the scope and utility of this exciting area of catalysis, with significant implications for the future of drug discovery and materials science.

References

Applications of Gold Fluoride in Organic Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of gold fluoride (B91410) and its derivatives in key organic catalytic transformations. Gold catalysis has emerged as a powerful tool in modern organic synthesis, and the unique properties of gold fluoride complexes are enabling novel and efficient routes to valuable fluorinated molecules. The following sections detail the hydrofluorination of internal alkynes, the fluoroarylation of allenoates, and the fluorinative cyclization of enynes, providing quantitative data, step-by-step protocols, and mechanistic diagrams to facilitate the application of these methods in a research and development setting.

Gold-Catalyzed Hydrofluorination of Internal Alkynes

The direct addition of hydrogen fluoride across carbon-carbon triple bonds represents a highly atom-economical method for the synthesis of fluoroalkenes. Gold(I) catalysts have proven to be particularly effective in activating alkynes towards nucleophilic attack by fluoride under mild conditions.

Quantitative Data Summary

The following table summarizes the performance of a gold-catalyzed hydrofluorination of various internal alkynes using aqueous hydrofluoric acid.

EntryAlkyne Substrate (R1-C≡C-R2)R1R2Catalyst (mol%)Yield (%)
1Diphenylacetylene (B1204595)PhPhIPrAuCl/AgOTf (2.5)85
21-Phenyl-1-propynePhMeIPrAuCl/AgOTf (2.5)78 (93:7 rr)
34-Octynen-Prn-PrIPrAuCl/AgOTf (2.5)82
41-(p-Tolyl)-1-propynep-TolMeIPrAuCl/AgOTf (2.5)81 (95:5 rr)
51-(4-Methoxyphenyl)-1-propyne4-MeOPhMeIPrAuCl/AgOTf (2.5)75 (>98:2 rr)
6Methyl 4-phenyl-2-butynoatePhCH2CO2MeIPrAuCl/AgOTf (2.5)65

rr = regioisomeric ratio

Experimental Protocol: Hydrofluorination of Diphenylacetylene

Materials:

  • Diphenylacetylene (0.2 mmol, 1.0 equiv)

  • (IPr)AuCl (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) chloride) (0.005 mmol, 2.5 mol%)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.005 mmol, 2.5 mol%)

  • Cyclopentyl methyl ether (CPME), anhydrous (1.0 mL)

  • Hydrofluoric acid (aq. 48%) (0.4 mmol, 2.0 equiv) - Caution: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Plastic vial and stir bar

Procedure:

  • To a plastic vial equipped with a magnetic stir bar, add diphenylacetylene (35.6 mg, 0.2 mmol), (IPr)AuCl (3.1 mg, 0.005 mmol), and AgOTf (1.3 mg, 0.005 mmol).

  • Add 1.0 mL of anhydrous CPME to the vial.

  • Carefully and slowly add aqueous hydrofluoric acid (16.7 µL, 0.4 mmol) to the reaction mixture.

  • Seal the vial and stir the mixture at room temperature for 16-24 hours.

  • Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the desired fluoroalkene.

Proposed Catalytic Cycle

hydrofluorination Au_I [L-Au]⁺ Pi_Complex [L-Au(π-alkyne)]⁺ Au_I->Pi_Complex Coordination Alkyne R¹-C≡C-R² Alkyne->Pi_Complex Vinyl_Au Vinyl-Au(I) Intermediate Pi_Complex->Vinyl_Au Nucleophilic Attack of F⁻ HF HF HF->Vinyl_Au Vinyl_Au->Au_I Regeneration Product Fluoroalkene Vinyl_Au->Product Protonolysis fluoroarylation cluster_photo Photoredox Cycle cluster_gold Gold Catalytic Cycle Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star hν (Blue LED) Ru_I Ru(I) Ru_II_star->Ru_I SET Ru_I->Ru_II SET Au_II_Ar L-Au(II)-Ar ArN2 Ar-N₂⁺ Ar_radical Ar• ArN2->Ar_radical SET Ar_radical->Au_II_Ar Au_I L-Au(I) Au_I->Au_II_Ar Oxidation Au_III_Ar L-Au(III)-Ar Au_II_Ar->Au_III_Ar Oxidation Allene_complex [L-Au(III)(Ar)(allene)] Au_III_Ar->Allene_complex Vinyl_Au_III Vinyl-Au(III) Intermediate Allene_complex->Vinyl_Au_III Nucleophilic Attack Vinyl_Au_III->Au_I Regeneration Product Fluoroarylated Product Vinyl_Au_III->Product Reductive Elimination Allene Allenoate Allene->Allene_complex Fluoride F⁻ Fluoride->Vinyl_Au_III fluorinative_cyclization Start 1,n-Enyne + [Au(I)]⁺ Activated_Enyne Activated Enyne Complex Start->Activated_Enyne Coordination Cyclized_Vinyl_Au Cyclized Vinyl-Au Intermediate Activated_Enyne->Cyclized_Vinyl_Au Intramolecular Cyclization Fluorinated_Carbocycle Fluorinated Carbocycle Cyclized_Vinyl_Au->Fluorinated_Carbocycle Electrophilic Fluorination Fluorinated_Carbocycle->Start Regeneration of [Au(I)]⁺ NFSI Electrophilic Fluorinating Agent (NFSI) NFSI->Fluorinated_Carbocycle

Application Notes and Protocols for Gold-Catalyzed Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1][2] Gold catalysis has emerged as a powerful and versatile tool for the construction of carbon-fluorine bonds under mild conditions.[3][4][5] Gold(I) complexes, in particular, act as potent π-acids to activate unsaturated carbon-carbon bonds, such as those in alkynes and allenes, towards nucleophilic attack by a fluoride (B91410) source.[3][6] This document provides detailed protocols and application notes for gold-catalyzed nucleophilic fluorination reactions, summarizing key quantitative data and illustrating reaction mechanisms and workflows.

General Mechanism of Gold-Catalyzed Hydrofluorination of Alkynes

The generally accepted mechanism for the gold-catalyzed hydrofluorination of alkynes involves the activation of the alkyne by a cationic gold(I) catalyst, forming a π-complex. This complexation renders the alkyne susceptible to nucleophilic attack by a fluoride anion. The resulting vinyl-gold intermediate then undergoes protonolysis to yield the desired fluoroalkene and regenerate the active gold catalyst.

Gold-Catalyzed Hydrofluorination of Alkynes [Au(I)]+ [Au(I)]+ π-Complex π-Complex [Au(I)]+->π-Complex + Alkyne Alkyne Alkyne Alkyne->π-Complex Vinyl-Au(I) Intermediate Vinyl-Au(I) Intermediate π-Complex->Vinyl-Au(I) Intermediate Nucleophilic Attack (F-) Vinyl-Au(I) Intermediate->[Au(I)]+ Regeneration Fluoroalkene Fluoroalkene Vinyl-Au(I) Intermediate->Fluoroalkene Protonolysis HF source HF source HF source->Vinyl-Au(I) Intermediate F- attack Regeneration Regeneration Experimental_Workflow start Prepare Reaction Mixture: Substrate, Gold Catalyst, Fluoride Source, Solvent reaction Stir at Room Temperature (or specified temperature) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product Characterization (NMR, MS) purification->product

References

Application Notes & Protocols: Synthesis of [AuF4]⁻ Salts for Use in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetrafluoroaurate(III), [AuF4]⁻, salts that are soluble in organic solvents. The primary focus is on the synthesis of salts with organic cations, which enhance their solubility in non-aqueous media, making them valuable reagents in various synthetic applications, including catalysis and as fluorinating agents.

Introduction

Gold(III) fluoride (B91410), AuF₃, is a powerful fluorinating agent; however, its high reactivity and polymeric structure render it insoluble in most solvents, limiting its application in organic synthesis.[1] To overcome this limitation, the synthesis of complex salts containing the tetrafluoroaurate(III) anion, [AuF4]⁻, with large counter-ions can dramatically improve solubility in organic solvents. The use of organic cations, such as tetramethylammonium (B1211777) ([NMe₄]⁺) and tetraethylammonium (B1195904) ([NEt₄]⁺), has proven effective in isolating these salts in a pure, manageable form.[2] These salts serve as convenient sources of the [AuF4]⁻ anion for subsequent reactions in common organic solvents.[2]

The principle behind enhancing the organic solubility of ionic salts lies in increasing the covalent character of the compound and reducing the lattice energy.[3] Large, non-polar organic cations interact less strongly with the anion compared to small alkali metal cations, and they present a more lipophilic exterior to the solvent, thereby favoring dissolution in organic media.

Synthesis Protocols

The following protocols are based on established methods for the synthesis of organic-soluble [AuF4]⁻ salts.[2] All manipulations should be carried out under an inert and dry atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques, as gold(III) fluoride and its derivatives are highly sensitive to moisture.[1][4]

Synthesis of [NMe₄][AuF₄] and [NEt₄][AuF₄]

This protocol describes the synthesis of tetramethylammonium tetrafluoroaurate(III) and tetraethylammonium tetrafluoroaurate(III).

Materials:

  • Gold powder (Au)

  • Bromine trifluoride (BrF₃)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Tetramethylammonium fluoride ([NMe₄]F) or Tetraethylammonium fluoride ([NEt₄]F)

  • Anhydrous diethyl ether ((Et)₂O)

Equipment:

  • PFA or FEP reaction vessel

  • Schlenk line and glassware

  • Magnetic stirrer

  • Cannula for liquid transfer

  • Glovebox (optional, but recommended)

Experimental Procedure:

  • Preparation of AuF₃ solution: In a PFA/FEP vessel, a solution of gold(III) fluoride is prepared by the reaction of gold powder with bromine trifluoride in anhydrous acetonitrile. Caution: BrF₃ is extremely reactive and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction with Quaternary Ammonium (B1175870) Fluoride: The resulting solution of AuF₃ in MeCN is then treated with a stoichiometric amount of the corresponding quaternary ammonium fluoride salt ([NMe₄]F or [NEt₄]F) dissolved in a minimal amount of anhydrous acetonitrile.

  • Precipitation: The reaction mixture is stirred at room temperature. The desired product precipitates from the solution.

  • Isolation and Purification: The precipitate is isolated by filtration under inert atmosphere. The solid is then washed with anhydrous diethyl ether to remove any soluble impurities and dried under vacuum to yield the pure [NMe₄][AuF₄] or [NEt₄][AuF₄] salt.

Improved One-Pot Synthesis of Cs[AuF₄]

While cesium tetrafluoroaurate(III) has lower solubility in organic solvents compared to its quaternary ammonium counterparts, this improved one-pot synthesis is noteworthy for its efficiency.

Materials:

  • Gold powder (Au)

  • Cesium fluoride (CsF)

  • Bromine trifluoride (BrF₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • A mixture of gold powder and cesium fluoride in anhydrous acetonitrile is prepared in a PFA/FEP reaction vessel.

  • Bromine trifluoride is carefully added to the suspension.

  • The reaction proceeds to form Cs[AuF₄] directly.

  • The product is isolated by filtration, washed with anhydrous acetonitrile, and dried under vacuum.

Data Presentation

The following table summarizes key data for the synthesized [AuF4]⁻ salts, facilitating comparison.

CompoundFormulaYield (%)Appearance
[NMe₄][AuF₄]C₄H₁₂AuF₄NHighColorless solid
[NEt₄][AuF₄]C₈H₂₀AuF₄NHighColorless solid
Cs[AuF₄]CsAuF₄HighYellow solid

Characterization data is typically obtained via single-crystal X-ray diffraction, NMR spectroscopy (¹⁹F, ¹H, ¹³C), vibrational spectroscopy (Raman and IR), and mass spectrometry.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

SynthesisWorkflow cluster_QA Synthesis of [NR₄][AuF₄] reagent reagent process process product product Au Gold Powder prep_AuF3 Prepare AuF₃ solution Au->prep_AuF3 BrF3 BrF₃ in MeCN BrF3->prep_AuF3 NR4F [NR₄]F in MeCN (R = Me, Et) react React with [NR₄]F NR4F->react prep_AuF3->react precipitate Precipitate Product react->precipitate isolate Isolate and Wash (Et)₂O precipitate->isolate final_product_QA [NR₄][AuF₄] isolate->final_product_QA

Caption: Workflow for the synthesis of organic-soluble [AuF4]⁻ salts.

Applications and Further Reactions

The synthesized [NMe₄][AuF₄] and [NEt₄][AuF₄] salts are the first gold(III) fluoride salts that can be isolated in a pure form and are readily usable in standard organic solvents for further synthesis.[2] They can be used to form molecular AuF₃ complexes in solution. For instance, in acetonitrile, [F₃Au(NCCH₃)] can be characterized at low temperatures, while with pyridine, [F₃Au(py)] and a binuclear derivative are stable at room temperature.[2] The stability of these species in common organic solvents has been investigated and found to be satisfactory.[2]

Logical Relationships in Synthesis

The following diagram illustrates the relationship between the starting materials, intermediates, and final products.

LogicalRelationships start_material start_material intermediate intermediate final_product final_product reagent reagent Au Au AuF3_sol [AuF₃(MeCN)ₓ] Au->AuF3_sol + BrF₃, MeCN BrF3 BrF₃ BrF3->AuF3_sol MeCN MeCN MeCN->AuF3_sol NR4AuF4 [NR₄][AuF₄] AuF3_sol->NR4AuF4 + [NR₄]F NR4F [NR₄]F NR4F->NR4AuF4

Caption: Key chemical transformations in the synthesis of [NR₄][AuF₄].

Disclaimer: The protocols described herein involve hazardous materials and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment should be worn at all times. The user is solely responsible for all safety precautions.

References

Application Notes and Protocols for the Handling and Storage of Highly Reactive Gold Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of highly reactive gold fluorides, specifically gold(III) fluoride (B91410) (AuF₃) and gold(V) fluoride (Au₂F₁₀). These compounds are powerful fluorinating agents and require stringent safety measures due to their high reactivity, corrosivity, and moisture sensitivity.

Introduction to Highly Reactive Gold Fluorides

Gold fluorides are inorganic compounds of gold and fluorine. Gold(III) fluoride is an orange solid, while gold(V) fluoride is a red solid.[1][2] Both are potent fluorinating agents and are extremely sensitive to moisture, reacting to produce hydrofluoric acid (HF), a highly corrosive and toxic substance.[2][3] Gold(V) fluoride is notable for being the strongest known Lewis acid.[1] Due to their extreme reactivity, all handling and storage must be conducted under anhydrous and inert conditions.

The primary relevance of these compounds to drug development lies in their potential as powerful fluorinating agents in the synthesis of complex organic molecules.[4][5] Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. Additionally, the chemistry of gold compounds is of interest for developing new therapeutic agents and diagnostic tools, including fluorinated gold nanoparticles for imaging and drug delivery.[6][7][8]

Quantitative Data

The following tables summarize the key physical and chemical properties of gold(III) fluoride and gold(V) fluoride.

Table 1: Physical and Chemical Properties of Gold Fluorides

PropertyGold(III) Fluoride (AuF₃)Gold(V) Fluoride (Au₂F₁₀)
Molar Mass 253.96 g/mol [2]291.96 g/mol (for AuF₅ monomer)[1]
Appearance Orange-yellow hexagonal crystals[2]Red, unstable solid[1]
Melting Point Sublimes at >300 °C[2]60 °C (decomposes)[1]
Density 6.75 g/cm³[2]Not available
Solubility in Water Reacts violently[2]Decomposes[1]
Structure Polymeric chains of square-planar AuF₄ units[2]Dimeric in solid state (Au₂F₁₀) with hexacoordinated gold[1]

Table 2: Hazard and Safety Information

HazardGold(III) Fluoride (AuF₃)Gold(V) Fluoride (Au₂F₁₀)
Primary Hazards Highly reactive, powerful fluorinating agent, corrosive, moisture-sensitive.[2]Extremely reactive, strongest known Lewis acid, corrosive, toxic, moisture-sensitive.[1]
Decomposition Products Gold(III) hydroxide (B78521) and hydrofluoric acid (HF) upon contact with moisture.[2]Decomposes in hydrogen fluoride solutions, liberating fluorine. Decomposes with water.[1]
Incompatible Materials Water, moist air, glass, organic materials, metals (unless passivated).[2][9]Water, moist air, glass, organic materials, reducing agents.[1]
Personal Protective Equipment (PPE) See Section 3.3See Section 3.3

Safety Precautions and Handling Protocols

Working with highly reactive gold fluorides necessitates a stringent safety protocol. The primary dangers arise from their extreme reactivity, corrosivity, and the formation of hydrofluoric acid upon contact with moisture.

  • Glovebox: All manipulations of gold fluorides must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low moisture and oxygen levels (<1 ppm).[10][11] The glovebox should be regularly purged and the catalyst regenerated.[12]

  • Fume Hood: While the primary handling should be in a glovebox, any preparatory work or quenching of residues should be conducted in a certified chemical fume hood.[13]

  • Ventilation: The laboratory must be well-ventilated with a system that does not recirculate air.[14]

A comprehensive PPE protocol is mandatory:

  • Body Protection: A flame-resistant lab coat and a chemical-resistant apron made of materials like natural rubber or neoprene.[9][15]

  • Eye and Face Protection: Tightly sealed safety goggles and a full-face shield are required.[15]

  • Gloves: Use a double-gloving system. An inner pair of nitrile gloves should be worn under a pair of heavy-duty, corrosion-resistant outer gloves (e.g., butyl rubber or neoprene).[9] Gloves should be inspected for any signs of degradation or punctures before use.

  • Preparation: Before any work begins, ensure that all necessary equipment is clean, dry, and readily available inside the glovebox.[11] All glassware must be oven-dried and cooled under vacuum before being introduced into the glovebox.[12]

  • Inert Atmosphere: All transfers and manipulations of gold fluorides must be performed under an inert atmosphere inside a glovebox.[10]

  • Material Compatibility: Use only compatible materials for spatulas, containers, and reaction vessels. Polytetrafluoroethylene (PTFE), perfluoroalkoxy (PFA), and certain metals like Monel or passivated stainless steel are recommended.[9][16] Avoid glass and other silicon-containing materials as they will be attacked by HF.[9]

  • Weighing and Transfer: Use PTFE or nickel spatulas for transferring the solid compounds. Weighing should be done inside the glovebox on a tared, compatible container.

  • Spill Management: In case of a spill inside the glovebox, carefully collect the solid material using compatible tools and place it in a designated, sealed waste container. The area should then be wiped with an inert, dry cloth.

  • Containers: Store gold fluorides in tightly sealed containers made of compatible materials such as PTFE or PFA.[9]

  • Atmosphere: The containers must be sealed under an inert atmosphere (argon or nitrogen).

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials, especially water and organic compounds.[17] The storage location should be within a secondary containment vessel.

Experimental Protocols

The following are detailed protocols for the synthesis of gold(III) and gold(V) fluorides, synthesized from literature procedures.

This protocol is based on the reaction of gold(III) chloride with a fluorinating agent like fluorine gas or bromine trifluoride.[2]

Materials:

  • Gold(III) chloride (AuCl₃)

  • Fluorine gas (F₂) or Bromine trifluoride (BrF₃)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel made of a compatible material (e.g., Monel or passivated nickel)

Procedure:

  • Preparation: Dry the gold(III) chloride under vacuum. Place the dried AuCl₃ into the reaction vessel inside a glovebox.

  • Assembly: Connect the reaction vessel to a gas handling line capable of safely delivering the fluorinating agent. Ensure all connections are secure and leak-tested.

  • Purging: Purge the entire system with an inert gas to remove any residual air and moisture.

  • Reaction:

    • Using F₂: Slowly introduce fluorine gas into the reaction vessel. The reaction is exothermic and should be carefully controlled by adjusting the flow rate of F₂. The reaction vessel may need to be gently heated to initiate the reaction.

    • Using BrF₃: Carefully add bromine trifluoride to the reaction vessel containing AuCl₃. The reaction is vigorous.

  • Isolation: After the reaction is complete, remove the excess fluorinating agent by purging with an inert gas or under vacuum.

  • Storage: Transfer the resulting orange-yellow solid (AuF₃) to a pre-dried, airtight, compatible container inside a glovebox.

This protocol is based on the high-temperature, high-pressure reaction of gold metal with fluorine and oxygen, followed by thermal decomposition of the intermediate.[1]

Materials:

  • Gold metal (powder or foil)

  • Oxygen gas (O₂)

  • Fluorine gas (F₂)

  • High-pressure reaction vessel (e.g., Monel or nickel alloy)

Procedure:

  • Preparation: Place the gold metal into the high-pressure reaction vessel.

  • Reaction - Step 1 (Formation of O₂AuF₆):

    • Seal the vessel and connect it to a high-pressure gas line.

    • Pressurize the vessel with a mixture of oxygen and fluorine gas to approximately 8 atmospheres.

    • Heat the vessel to 370 °C. Maintain these conditions until the reaction is complete.

    • Cool the vessel to room temperature and vent the excess gases safely through a scrubber.

  • Reaction - Step 2 (Decomposition to Au₂F₁₀):

    • The intermediate salt, dioxygenyl hexafluoroaurate (O₂AuF₆), is then heated to 180 °C under a slow stream of inert gas or under vacuum.

    • The salt will decompose to form gold(V) fluoride (Au₂F₁₀), oxygen, and fluorine gas.[1]

  • Isolation and Storage:

    • Cool the reaction vessel to room temperature.

    • In a glovebox, carefully transfer the red solid product (Au₂F₁₀) to a pre-dried, airtight, compatible container.

Emergency Procedures

Due to the rapid hydrolysis of gold fluorides to HF, any skin contact must be treated as an HF burn.[3]

  • Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing.[18]

  • Calcium Gluconate: After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[3][14]

  • Seek Medical Attention: Seek immediate professional medical attention. Inform the medical personnel about the exposure to a fluoride-containing compound.

  • Evacuate: Immediately move the affected person to an area with fresh air.

  • Medical Assistance: Call for emergency medical assistance.

  • Monitor: Monitor for signs of respiratory distress.

  • Gold fluorides are not flammable but are powerful oxidizing agents.

  • In case of a fire involving gold fluorides, use a dry chemical extinguisher (Class D for reactive metals is a safe choice). Do not use water.

Application in Drug Development

While highly reactive gold fluorides are not used directly as therapeutic agents, their chemistry is relevant to drug development in several ways:

  • Powerful Fluorinating Agents: Gold fluorides can be used to introduce fluorine atoms into organic molecules.[4][5] This is a critical process in medicinal chemistry for enhancing the pharmacological properties of drug candidates.

  • Precursors to Gold-Containing Pharmaceuticals: They can serve as precursors for the synthesis of more stable gold(III) and gold(V) complexes that may have therapeutic potential.

  • Fluorinated Gold Nanoparticles: There is growing interest in the development of fluorinated gold nanoparticles for applications in medical imaging (¹⁹F MRI) and as targeted drug delivery systems.[6][7][8] The unique properties of gold nanoparticles combined with the benefits of fluorination offer promising avenues for creating novel diagnostic and therapeutic agents.

Visualizations

Synthesis_Workflow_AuF3 cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Storage AuCl3 Dry AuCl₃ under vacuum Vessel_prep Place AuCl₃ in compatible reaction vessel (in glovebox) AuCl3->Vessel_prep Gas_line Connect vessel to gas handling line Vessel_prep->Gas_line Purge Purge system with inert gas Gas_line->Purge React Introduce F₂ or BrF₃ (control temperature) Purge->React Remove_excess Remove excess fluorinating agent React->Remove_excess Transfer Transfer AuF₃ to storage container (in glovebox) Remove_excess->Transfer

Caption: Workflow for the synthesis of Gold(III) Fluoride (AuF₃).

Safe_Handling_Workflow Start Start: Handling Gold Fluoride PPE Don appropriate PPE: - Flame-resistant lab coat - Chemical apron - Safety goggles & face shield - Double gloves (nitrile inner, butyl/neoprene outer) Start->PPE Glovebox_prep Prepare Glovebox: - Ensure inert atmosphere (<1 ppm O₂, H₂O) - Introduce oven-dried glassware PPE->Glovebox_prep Handling Perform manipulations inside glovebox: - Use compatible tools (PTFE, Monel) - Keep containers sealed when not in use Glovebox_prep->Handling Storage Store in sealed, compatible container under inert atmosphere Handling->Storage Waste Dispose of waste in a designated, sealed container inside glovebox Handling->Waste End End of Procedure Storage->End Waste->End

Caption: Logical workflow for the safe handling of highly reactive gold fluorides.

References

Application Notes and Protocols for Gold-Catalyzed Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed synthesis of various fluorinated heterocycles. The incorporation of fluorine into heterocyclic scaffolds is a pivotal strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] Gold catalysis has emerged as a powerful tool for these transformations, enabling mild reaction conditions and unique reactivities.[4][5]

These notes cover three distinct gold-catalyzed methodologies for the synthesis of fluorinated isoxazoles, pyrrolidines, and piperidines.

Gold-Catalyzed Cascade Cyclization-Fluorination for the Synthesis of 4-Fluoroisoxazoles

This protocol outlines a one-pot cascade reaction for the synthesis of 4-fluoroisoxazoles from 2-alkynone O-methyl oximes.[6][7] The reaction proceeds at room temperature and demonstrates broad substrate compatibility.[6] The mechanism involves a gold(I)-mediated cyclization followed by an oxidative fluorination step.[6]

Quantitative Data Summary
EntrySubstrate (R1)Substrate (R2)ProductYield (%)
1C6H5C6H53,5-diphenyl-4-fluoro-isoxazole92
24-MeC6H4C6H53-phenyl-4-fluoro-5-(p-tolyl)isoxazole88
34-MeOC6H4C6H53-phenyl-4-fluoro-5-(4-methoxyphenyl)isoxazole85
44-FC6H4C6H53-phenyl-5-(4-fluorophenyl)-4-fluoroisoxazole91
54-ClC6H4C6H55-(4-chlorophenyl)-3-phenyl-4-fluoroisoxazole89
62-thienylC6H54-fluoro-3-phenyl-5-(thiophen-2-yl)isoxazole82
7cyclopropylC6H55-cyclopropyl-4-fluoro-3-phenylisoxazole75
8C6H54-MeC6H45-phenyl-4-fluoro-3-(p-tolyl)isoxazole86

Experimental Workflow Diagram

G Workflow for 4-Fluoroisoxazole Synthesis sub 2-Alkynone O-methyl oxime (1.0 equiv) reaction Stir at Room Temperature (4.5 hours) sub->reaction reagents Reagents: (IPr)AuCl (5 mol%) AgOTs (5 mol%) Selectfluor (2.5 equiv) NaHCO3 (2.0 equiv) reagents->reaction solvent Solvent (e.g., DCE/MeNO2) solvent->reaction workup Workup: - Filtration - Concentration reaction->workup purification Purification: Flash Column Chromatography workup->purification product 4-Fluoroisoxazole purification->product

Caption: Workflow for Gold-Catalyzed 4-Fluoroisoxazole Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-alkynone O-methyl oxime (1.0 equiv)

  • (IPr)AuCl (5 mol %)

  • Silver tosylate (AgOTs) (5 mol %)

  • Selectfluor (2.5 equiv)

  • Sodium bicarbonate (NaHCO3) (2.0 equiv)

  • DCE/MeNO2 (1:1, 0.1 M)

Procedure:

  • To an oven-dried reaction vessel, add 2-alkynone O-methyl oxime (1.0 equiv), (IPr)AuCl (5 mol %), AgOTs (5 mol %), Selectfluor (2.5 equiv), and NaHCO3 (2.0 equiv).

  • Add the solvent mixture (DCE/MeNO2) to the vessel under an inert atmosphere.

  • Stir the reaction mixture at room temperature for approximately 4.5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-fluoroisoxazole.[6][7]

Gold-Catalyzed Synthesis of 3-Fluoro-2-Methylene-pyrrolidines and -piperidines

This method describes the synthesis of fluorinated nitrogen heterocycles from 1,5- and 1,6-aminoalkynes.[1][8] The reaction involves a gold-catalyzed hydroamination followed by an electrophilic fluorination of the resulting enamine intermediate using Selectfluor.[1][8]

Quantitative Data Summary
EntrySubstrateCatalystProductYield (%)
14-methyl-N-(pent-4-ynyl)benzenesulfonamidePPh3AuCl3-fluoro-2-methylene-1-tosylpyrrolidine75
24-methyl-N-(pent-4-ynyl)benzenesulfonamideJohnphosAu(MeCN)SbF63-fluoro-2-methylene-1-tosylpyrrolidine80
34-methyl-N-(hex-5-ynyl)benzenesulfonamidePPh3AuCl3-fluoro-2-methylene-1-tosylpiperidine72
4N-(pent-4-ynyl)-2-nitrobenzenesulfonamidePPh3AuCl1-(2-nitrophenylsulfonyl)-3-fluoro-2-methylenepyrrolidine68
5N-(pent-4-ynyl)acetamidePPh3AuClN-(3-fluoro-2-methylenepyrrolidin-1-yl)ethan-1-one55

Proposed Reaction Pathway

G Proposed Pathway for Fluorinated Pyrrolidine (B122466) Synthesis start Aminoalkyne hydroamination Hydroamination/ Cyclization start->hydroamination catalyst [Au+] catalyst catalyst->hydroamination enamine Cyclic Enamine Intermediate hydroamination->enamine fluorination Electrophilic Fluorination enamine->fluorination selectfluor Selectfluor selectfluor->fluorination product Fluorinated Heterocycle fluorination->product

Caption: Proposed mechanism for fluorinated pyrrolidine synthesis.

Detailed Experimental Protocol

Materials:

  • Aminoalkyne (e.g., 4-methyl-N-(pent-4-ynyl)benzenesulfonamide) (1.0 equiv)

  • Gold catalyst (e.g., PPh3AuCl) (5 mol %)

  • Selectfluor (1.1 equiv)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • Into an oven-dried Schlenk tube under an argon atmosphere, add Selectfluor (1.1 equiv) and the gold catalyst (5 mol %).

  • Dry the solids under vacuum at 70-80 °C for 2 hours.

  • Allow the flask to cool to room temperature and then add the aminoalkyne (1.0 equiv) followed by anhydrous acetonitrile.

  • Stir the mixture at room temperature until the starting material is completely consumed as monitored by TLC.

  • Filter the reaction mixture through a short plug of basic alumina.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated heterocycle.[1]

Gold-Catalyzed Fluorinative Cyclization of Enynes

This protocol describes the fluorinative cyclization of enynes to produce fluorinated cyclopentenone derivatives. This method provides an efficient route to functionalized five-membered rings.

Quantitative Data Summary
EntryEnyne SubstrateFluorinating AgentProductYield (%)
11,6-enyne esterNFSIFluorinated cyclopentenone85
2Substituted 1,6-enyneNFSICorresponding cyclopentenone78
31,7-enyne esterNFSIFluorinated cyclohexenone65

Experimental Workflow Diagram

G Workflow for Fluorinative Cyclization of Enynes enyne 1,n-Enyne Ester (1.0 equiv) reaction Stir at Room Temperature (1-6 hours) enyne->reaction nfsi NFSI (1.2 equiv) nfsi->reaction catalyst Gold(I) Catalyst (2 mol %) catalyst->reaction solvent Anhydrous Solvent solvent->reaction workup Concentration under reduced pressure reaction->workup purification Flash Column Chromatography workup->purification product Fluorinated Carbocycle purification->product

Caption: Experimental workflow for fluorinative cyclization of enynes.

Detailed Experimental Protocol

Materials:

  • 1,n-Enyne ester (0.2 mmol, 1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv)

  • Gold(I) catalyst (e.g., IPrAuCl/AgNTf2) (0.004 mmol, 2 mol %)

  • Anhydrous solvent (e.g., DCE) (2.0 mL)

Procedure:

  • To a reaction vial containing a stir bar, add the 1,n-enyne ester (1.0 equiv) and NFSI (1.2 equiv).

  • Add the anhydrous solvent.

  • Add the gold(I) catalyst (2 mol %).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 1-6 hours).

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated product.[4]

References

Application Notes and Protocols: The Role of the Au(I)/Au(III) Redox Cycle in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Gold catalysis has emerged as a powerful tool for the selective and efficient formation of C-F bonds. A key mechanistic paradigm in this field is the Au(I)/Au(III) redox cycle, which enables a range of fluorination reactions under mild conditions. This document provides detailed application notes and protocols for key gold-catalyzed fluorination reactions that are proposed to proceed via a Au(I)/Au(III) catalytic cycle, offering a practical guide for researchers in the field.

The central concept involves the oxidation of a catalytically active Au(I) species to a Au(III) intermediate, often facilitated by an external oxidant. This high-valent gold species can then undergo reductive elimination to form the desired C-F bond and regenerate the Au(I) catalyst. A common and effective external oxidant employed in these transformations is Selectfluor. These reactions provide access to a diverse array of fluorinated products, including fluoroalkenes, and fluorinated heterocycles.

Mechanistic Overview: The Au(I)/Au(III) Catalytic Cycle in Fluorination

The Au(I)/Au(III) redox cycle in fluorination reactions is typically initiated by the coordination of an unsaturated substrate, such as an alkyne or allene, to a Au(I) catalyst. In the presence of an electrophilic fluorine source, often acting as an oxidant (e.g., Selectfluor), the Au(I) center is oxidized to Au(III). This Au(III) intermediate is then susceptible to nucleophilic attack or can undergo reductive elimination to forge the C-F bond and regenerate the active Au(I) catalyst, thus closing the catalytic loop.

Au_I_Au_III_Fluorination_Cycle cluster_cycle Au(I)/Au(III) Catalytic Cycle Au_I L-Au(I) Au_I_Substrate [L-Au(I)(Substrate)] Au_I->Au_I_Substrate + Substrate Au_III_Intermediate [L-Au(III)(Substrate)(F)]+ Au_I_Substrate->Au_III_Intermediate + 'F+' (e.g., Selectfluor) Oxidative Addition Au_III_Intermediate->Au_I Regeneration Fluorinated_Product Fluorinated Product Au_III_Intermediate->Fluorinated_Product Reductive Elimination

Caption: Proposed Au(I)/Au(III) catalytic cycle for fluorination reactions.

I. Gold-Catalyzed Hydrofluorination of Internal Alkynes

The hydrofluorination of alkynes is a direct method for the synthesis of vinyl fluorides. While many gold-catalyzed hydrofluorination reactions are proposed to proceed through a Au(I)-vinyl intermediate followed by protonolysis, the involvement of a Au(I)/Au(III) cycle can be considered in the presence of certain additives or under specific conditions, although direct oxidation by HF is less common.

Quantitative Data Summary
EntryAlkyne SubstrateCatalyst (mol%)HF Source (equiv)SolventTime (h)Yield (%)Reference
1Diphenylacetylene (B1204595)(JohnPhos)AuCl (2.5)aq. HF (2.0)CPME16-2487[1]
21-Phenyl-1-propyne(JohnPhos)AuCl (2.5)aq. HF (2.0)CPME16-2475[1]
34-Octyne(JohnPhos)AuCl (2.5)aq. HF (2.0)CPME16-2481[1]
41-Cyclohexyl-1-propyne(JohnPhos)AuCl (2.5)aq. HF (2.0)CPME16-2465[1]
Experimental Protocol: Hydrofluorination of Diphenylacetylene

This protocol is adapted from the work of Paquin and co-workers.[1]

Materials:

  • Diphenylacetylene (0.2 mmol, 1.0 equiv)

  • (JohnPhos)AuCl (0.005 mmol, 2.5 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME) (1.0 mL)

  • Aqueous hydrofluoric acid (48% in H₂O, 0.4 mmol, 2.0 equiv) - Caution: Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Plastic vial and stir bar

Procedure:

  • To a plastic vial equipped with a magnetic stir bar, add diphenylacetylene (35.6 mg, 0.2 mmol) and (JohnPhos)AuCl (2.7 mg, 0.005 mmol).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Carefully add aqueous hydrofluoric acid (16.7 µL, 0.4 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Upon completion (monitored by TLC or GC-MS), carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired fluoroalkene.

II. Gold-Catalyzed Fluorinative Cyclization of Enynes

The fluorinative cyclization of enynes is a powerful method for the synthesis of complex fluorinated carbocycles. This reaction is often proposed to proceed through a Au(I)/Au(III) redox cycle, where an electrophilic fluorine source, such as N-fluorobenzensulfonimide (NFSI), acts as the oxidant.

Quantitative Data Summary
EntryEnyne SubstrateCatalyst (mol%)Fluorine Source (equiv)SolventTime (h)Yield (%)Reference
1N-Tosyl-1,6-enyne(Ph₃P)AuCl/AgOTf (2)NFSI (1.2)1,2-DCE1-685General protocol based on[1]
2N-Boc-1,6-enyne(Ph₃P)AuCl/AgOTf (2)NFSI (1.2)1,2-DCE1-678General protocol based on[1]
3Malonate-derived 1,6-enyne(Ph₃P)AuCl/AgOTf (2)NFSI (1.2)Toluene1-692General protocol based on[1]
4N-Tosyl-1,7-enyne(Ph₃P)AuCl/AgOTf (2)NFSI (1.2)1,2-DCE1-675General protocol based on[1]
Experimental Protocol: Fluorinative Cyclization of a 1,6-Enyne

This protocol is a representative procedure based on established methods for gold-catalyzed fluorinative cyclizations.[1]

Materials:

  • 1,6-Enyne ester (0.2 mmol, 1.0 equiv)

  • N-fluorobenzensulfonimide (NFSI) (0.24 mmol, 1.2 equiv)

  • (Ph₃P)AuCl (0.004 mmol, 2 mol%)

  • Silver triflate (AgOTf) (0.004 mmol, 2 mol%)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL)

  • Reaction vial and stir bar

Procedure:

  • To a reaction vial containing a stir bar, add the 1,6-enyne ester (e.g., 45.2 mg of a substrate with MW=226.28 g/mol , 0.2 mmol), NFSI (75.7 mg, 0.24 mmol), (Ph₃P)AuCl (2.0 mg, 0.004 mmol), and AgOTf (1.0 mg, 0.004 mmol).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Seal the vial and stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS analysis.

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated cyclopentenone derivative.

Experimental_Workflow Start Start: Prepare Reaction Mixture Reaction_Setup Combine Enyne, NFSI, Au-Catalyst, and Solvent in a Vial Start->Reaction_Setup Reaction Stir at Room Temperature (1-6 h) Reaction_Setup->Reaction Workup Reaction Workup (Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Fluorinated Product Purification->Final_Product

Caption: Experimental workflow for fluorinative cyclization of enynes.

III. Gold-Catalyzed Fluoroarylation of Allenes

The visible-light-assisted fluoroarylation of allenes is a three-component reaction that constructs a C-F and a C-C bond in a single step. This reaction is believed to proceed through a Au(I)/Au(III) cycle, where a photoredox catalyst facilitates the generation of an aryl radical which then engages with the gold catalyst.

Quantitative Data Summary
EntryAllenoate SubstrateAryldiazonium SaltCatalyst (mol%)Fluoride (B91410) SourceSolventTime (h)Yield (%)Reference
1Ethyl 2,3-butadienoate4-Methoxyphenyl-diazonium tetrafluoroborate (B81430)Au(I) catalyst (2.5)AgFMeCN2485General protocol based on[1]
2Ethyl 2,3-pentadienoate4-Chlorophenyl-diazonium tetrafluoroborateAu(I) catalyst (2.5)AgFMeCN2478General protocol based on[1]
3Benzyl 2,3-butadienoatePhenyl-diazonium tetrafluoroborateAu(I) catalyst (2.5)AgFMeCN2482General protocol based on[1]
4Ethyl 4-methyl-2,3-pentadienoate4-Trifluoromethylphenyl-diazonium tetrafluoroborateAu(I) catalyst (2.5)AgFMeCN2475General protocol based on[1]
Experimental Protocol: Visible-Light-Assisted Fluoroarylation of an Allenoate

This is a general protocol based on the principles of visible-light-mediated gold catalysis.[1]

Materials:

  • Allenoate (0.2 mmol, 1.0 equiv)

  • Aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv)

  • Silver fluoride (AgF) (0.4 mmol, 2.0 equiv)

  • Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆) (0.005 mmol, 2.5 mol%)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (0.002 mmol, 1 mol%)

  • Anhydrous, degassed acetonitrile (B52724) (2.0 mL)

  • Schlenk tube and stir bar

  • Blue LED light source

Procedure:

  • In a glovebox or under an inert atmosphere, add the gold(I) catalyst, photocatalyst, and AgF to a Schlenk tube equipped with a stir bar.

  • Add the allenoate substrate and aryldiazonium salt to the reaction vessel.

  • Add anhydrous, degassed acetonitrile (2.0 mL) via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, quench with a suitable reagent if necessary (e.g., saturated NaCl solution), and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the fluoroarylated product.

Conclusion

The Au(I)/Au(III) redox cycle is a versatile and powerful platform for the development of novel fluorination reactions. The protocols and data presented herein demonstrate the utility of this approach for the synthesis of a variety of fluorinated molecules, including vinyl fluorides and complex heterocyclic systems. These methods, which often proceed under mild conditions and with high selectivity, are of significant interest to researchers in medicinal chemistry and drug development. Further exploration of this reactivity is expected to lead to the discovery of even more efficient and selective catalytic systems for C-F bond formation.

References

Application Notes and Protocols: Gold Fluoride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold fluorides, particularly gold(III) fluoride (B91410) (AuF₃) and gold(V) fluoride (Au₂F₁₀), are highly reactive compounds that have garnered significant interest in materials science due to their unique properties as powerful fluorinating agents and exceptionally strong Lewis acids.[1][2] Their primary application lies in catalysis, where they facilitate a range of organic transformations, most notably the introduction of fluorine into organic molecules.[3][4] This is of particular importance in the development of pharmaceuticals and advanced materials, where fluorination can dramatically alter a molecule's properties. Additionally, research is exploring the potential of gold fluorides in energy storage and as a source for fluorine gas generation.

This document provides detailed application notes, experimental protocols, and safety information for the use of gold fluoride in materials science, with a focus on its catalytic applications.

Properties of Gold Fluorides

Gold exists in several fluoride states, with gold(III) fluoride and gold(V) fluoride being the most studied. Their distinct physical and chemical properties are summarized below.

Quantitative Data
PropertyGold(III) Fluoride (AuF₃)Gold(V) Fluoride (Au₂F₁₀)
Molar Mass 253.96 g/mol [5][6]291.96 g/mol [1]
Appearance Orange-yellow hexagonal crystals[2][7]Red solid[1]
Density 6.75 g/cm³[2][7]Not readily available
Melting Point Sublimes above 300 °C[2][7]60 °C (decomposes)[1]
Solubility in Water Reacts[2]Decomposes[1]
Crystal Structure Hexagonal, consists of spirals of square-planar AuF₄ units[2]Orthorhombic, dimeric structure with hexacoordinated gold[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -363.3 kJ/mol[2]Not readily available

Synthesis of Gold Fluorides

The synthesis of gold fluorides requires specialized equipment and stringent safety precautions due to the high reactivity and toxicity of the reagents and products.

Synthesis of Gold(III) Fluoride (AuF₃)

Gold(III) fluoride can be prepared by the direct fluorination of gold(III) chloride or through the use of other fluorinating agents.[2]

Experimental Protocol:

Materials:

  • Gold(III) chloride (AuCl₃)

  • Fluorine gas (F₂) or Bromine trifluoride (BrF₃)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

  • Tube furnace

  • Reaction vessel made of a material resistant to fluorine (e.g., Monel or passivated nickel)

Procedure: [2]

  • Place a known quantity of AuCl₃ into the reaction vessel under an inert atmosphere.

  • Connect the reaction vessel to the tube furnace and the gas handling line.

  • Purge the system with an inert gas to remove any residual air and moisture.

  • Slowly introduce a stream of fluorine gas (F₂) or bromine trifluoride (BrF₃) vapor over the AuCl₃.

  • Gradually heat the reaction vessel in the tube furnace to the reaction temperature (typically 200-300 °C).

  • Maintain the reaction temperature and fluorine flow for several hours until the reaction is complete, as indicated by a color change from the dark red of AuCl₃ to the orange-yellow of AuF₃.

  • Cool the reaction vessel to room temperature under a continuous flow of inert gas.

  • The resulting AuF₃ should be handled and stored under an inert, anhydrous atmosphere.

Synthesis of Gold(V) Fluoride (Au₂F₁₀)

Gold(V) fluoride is synthesized via a two-step process involving the formation of a dioxygenyl hexafluoroaurate salt.[1]

Experimental Protocol:

Materials:

  • Gold metal (powder or foil)

  • Oxygen gas (O₂)

  • Fluorine gas (F₂)

  • High-pressure autoclave

  • Vacuum line

Procedure: [1]

  • Place gold metal in the high-pressure autoclave.

  • Pressurize the autoclave with a mixture of oxygen and fluorine gas to 8 atmospheres.

  • Heat the autoclave to 370 °C to form dioxygenyl hexafluoroaurate (O₂AuF₆).

  • After the reaction is complete, cool the autoclave and carefully vent the residual gases.

  • Transfer the O₂AuF₆ salt to a vacuum-tight apparatus.

  • Heat the salt to 180 °C under vacuum. The salt will decompose to yield gold(V) fluoride (Au₂F₁₀), oxygen, and fluorine gas.

  • The Au₂F₁₀ can be collected as a red solid. It is extremely reactive and must be handled with extreme care in a dedicated inert atmosphere system.

Applications in Catalysis

The primary application of this compound in materials science is in the field of catalysis, particularly for the synthesis of fluorinated organic molecules.[3][4] Gold(I) and gold(III) complexes are effective catalysts for a variety of transformations, including hydrofluorination of alkynes and cross-coupling reactions.

Gold-Catalyzed Hydrofluorination of Alkynes

Gold catalysts facilitate the addition of hydrogen fluoride (HF) across carbon-carbon triple bonds to produce fluoroalkenes, which are valuable building blocks in medicinal chemistry and materials science.[8]

Experimental Protocol: Hydrofluorination of Internal Alkynes with Aqueous HF [1]

Materials:

  • Internal alkyne (1.0 equiv.)

  • Gold catalyst (e.g., [{Au(JohnPhos)}(μ-OH)]OTf, 2.5 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME)

  • Aqueous hydrofluoric acid (48 wt. % in H₂O, 2.0 equiv.)

  • Plastic vial with a stir bar

  • Standard laboratory glassware for workup and purification

Procedure: [1]

  • In a plastic vial equipped with a stir bar, add the internal alkyne (0.2 mmol, 1.0 equiv.) and the gold catalyst (0.005 mmol, 2.5 mol%).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Caution: Hydrofluoric acid is extremely toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Have calcium gluconate gel readily available as an antidote for HF burns.

  • Carefully add aqueous hydrofluoric acid (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluoroalkene.

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add alkyne and gold catalyst to vial B Add anhydrous CPME A->B C Add aqueous HF (Caution!) B->C D Stir at room temperature (16-24h) C->D E Quench with NaHCO3 D->E F Extract with organic solvent E->F G Dry and concentrate F->G H Flash column chromatography G->H I Isolated Fluoroalkene H->I

Experimental workflow for gold-catalyzed hydrofluorination of alkynes.
Gold-Catalyzed Cross-Coupling Reactions

Gold catalysts can also promote cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions often proceed through a Au(I)/Au(III) catalytic cycle involving oxidative addition and reductive elimination steps.

Conceptual Workflow for Gold-Catalyzed Cross-Coupling:

G AuI Au(I) Catalyst OxAdd Oxidative Addition AuI->OxAdd R1-X AuIII Au(III) Intermediate OxAdd->AuIII Transmetalation Transmetalation AuIII->Transmetalation R2-M AuIII_R2 Au(III) Intermediate Transmetalation->AuIII_R2 RedElim Reductive Elimination AuIII_R2->RedElim RedElim->AuI Catalyst Regeneration Product R1-R2 (Product) RedElim->Product

Generalized catalytic cycle for gold-catalyzed cross-coupling reactions.

Applications in Energy Storage

The use of metal fluorides as electrode materials in fluoride-ion batteries (FIBs) is an emerging area of research. FIBs are a potential next-generation energy storage technology with high theoretical energy densities. While various metal fluorides are being investigated, specific and detailed experimental protocols for the use of this compound in this application are not yet widely available in the literature. The high cost and reactivity of this compound may present challenges for its practical use in batteries.

Conceptually, a this compound cathode would operate via a conversion reaction where this compound is reduced to gold metal during discharge, and re-fluorinated during charging.

Application in Fluorine Gas Generation

Gold fluorides, particularly those in higher oxidation states, can decompose upon heating to release fluorine gas. This property suggests their potential use as a solid source for the controlled generation of high-purity fluorine. However, detailed and optimized experimental protocols for this specific application of this compound are not well-documented in publicly available literature. Patents exist for fluorine gas generation from "high-valence metal fluorides," but they do not provide specific procedures for this compound.[10] The thermal decomposition of gold(V) fluoride, for instance, is known to liberate fluorine, but this is typically in the context of its synthesis and characterization rather than as a controlled gas generation method.[1]

Safety and Handling

This compound and its precursors are highly toxic, corrosive, and moisture-sensitive. All handling should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Acid-resistant gloves (e.g., neoprene or nitrile), a flame-resistant lab coat, and a chemical-resistant apron should be worn.

  • Respiratory Protection: In case of potential exposure to dust or vapors, a properly fitted respirator with an appropriate cartridge should be used.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Apply calcium gluconate gel to the affected area. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water or milk. Seek immediate medical attention.

Storage and Disposal:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases.

  • Dispose of all waste materials, including contaminated PPE and glassware, as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound demonstrates significant potential in materials science, particularly as a catalyst for the synthesis of fluorinated organic compounds. The detailed protocols provided herein for its catalytic applications offer a starting point for researchers in this field. While its use in energy storage and fluorine gas generation is conceptually promising, further research is required to develop practical and well-defined experimental procedures for these applications. Due to the hazardous nature of this compound and its precursors, strict adherence to safety protocols is paramount.

References

Application Notes and Protocols for High-Pressure Gold Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the synthesis of gold fluorides under high-pressure conditions. The synthesis of these highly reactive compounds requires specialized equipment and stringent safety measures due to the corrosive and toxic nature of the reagents involved, particularly fluorine gas.

I. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the high-pressure synthesis of gold(V) fluoride (B91410) (AuF₅), the most well-documented of the high-pressure gold fluoride syntheses. Data for other gold fluorides prepared under high pressure is less available in open literature.

CompoundPrecursor SynthesisPrecursorPressure (atm)Temperature (°C)Decomposition ConditionsFinal Product
Gold(V) Fluoride (Au₂F₁₀)Dioxygenyl hexafluoroaurate(V)Gold Metal (Au) + O₂ + F₂8370180 °CAuF₅

II. Experimental Protocols

The synthesis of gold(V) fluoride is a two-step process that involves the initial formation of a dioxygenyl hexafluoroaurate(V) salt under pressure, followed by its thermal decomposition.

Protocol 1: Synthesis of Dioxygenyl Hexafluoroaurate(V) (O₂AuF₆)

Objective: To synthesize the precursor salt O₂AuF₆ from gold metal, oxygen, and fluorine gas under high pressure and temperature.

Materials:

  • Gold metal (powder or foil)

  • Oxygen gas (high purity)

  • Fluorine gas (high purity)

  • High-pressure reaction vessel (e.g., Monel or nickel alloy autoclave)

  • Gas handling manifold for corrosive gases

  • Tube furnace

Procedure:

  • Preparation of the Reaction Vessel: The high-pressure reaction vessel must be meticulously cleaned, degreased, and passivated. Passivation involves treating the interior surfaces with a low concentration of fluorine gas to form a protective metal fluoride layer.

  • Loading the Reactant: Place a known quantity of gold metal into the reaction vessel.

  • Evacuation and Gas Introduction: Seal the vessel and connect it to a gas handling manifold. Evacuate the vessel to remove any residual air and moisture.

  • Pressurization and Heating: Introduce a mixture of oxygen and fluorine gas into the vessel to a total pressure of 8 atmospheres.[1]

  • Heat the reaction vessel to 370 °C using a tube furnace.[1]

  • Reaction: Maintain these conditions for a sufficient duration to ensure complete reaction. Reaction progress can be monitored by pressure changes if the system allows.

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature. Carefully and slowly vent the unreacted gases in a designated fume hood with appropriate scrubbing for fluorine.

  • Product Recovery: The solid product, dioxygenyl hexafluoroaurate(V) (O₂AuF₆), can be recovered from the reaction vessel in an inert atmosphere (e.g., a glovebox).

Protocol 2: Synthesis of Gold(V) Fluoride (AuF₅) via Thermal Decomposition

Objective: To thermally decompose O₂AuF₆ to yield gold(V) fluoride.

Materials:

  • Dioxygenyl hexafluoroaurate(V) (O₂AuF₆)

  • Schlenk line or vacuum apparatus

  • Heating mantle or furnace

  • Cold trap

Procedure:

  • Apparatus Setup: Place the O₂AuF₆ salt in a reaction tube connected to a vacuum line with a cold trap (liquid nitrogen) to collect the volatile byproducts.

  • Decomposition: Heat the sample to 180 °C under dynamic vacuum.[1]

  • Reaction: The O₂AuF₆ will decompose, releasing oxygen and fluorine gas, leaving behind the red solid gold(V) fluoride (Au₂F₁₀).[1]

    • 2 O₂AuF₆(s) → Au₂F₁₀(s) + 2 O₂(g) + F₂(g)[1]

  • Product Collection: Once the decomposition is complete (indicated by the cessation of gas evolution), cool the apparatus to room temperature. The gold(V) fluoride product should be handled and stored under an inert atmosphere due to its high reactivity and hygroscopic nature.

III. Mandatory Visualizations

Diagram 1: Experimental Workflow for AuF₅ Synthesis

experimental_workflow cluster_0 Step 1: O₂AuF₆ Synthesis cluster_1 Step 2: AuF₅ Synthesis prep Prepare & Passivate High-Pressure Vessel load Load Gold Metal prep->load seal Seal & Evacuate Vessel load->seal react Introduce O₂/F₂ (8 atm) Heat to 370°C seal->react cool Cool to Room Temp react->cool vent Vent Excess Gases cool->vent recover_precursor Recover O₂AuF₆ vent->recover_precursor load_precursor Load O₂AuF₆ into Vacuum Apparatus recover_precursor->load_precursor Transfer in Inert Atmosphere decompose Heat to 180°C under Vacuum load_precursor->decompose collect_byproducts Trap Volatile Byproducts (O₂, F₂) decompose->collect_byproducts recover_product Recover AuF₅ Product decompose->recover_product

Caption: Workflow for the two-step synthesis of Gold(V) Fluoride.

Diagram 2: Logical Relationships in High-Pressure Fluorination

logical_relationships cluster_input Inputs cluster_process Process cluster_output Outputs Gold Metal Gold Metal Reaction Reaction Gold Metal->Reaction Fluorinating Agent (F₂) Fluorinating Agent (F₂) Fluorinating Agent (F₂)->Reaction High Pressure High Pressure High Pressure->Reaction High Temperature High Temperature High Temperature->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts

Caption: Key factors in the high-pressure synthesis of gold fluorides.

IV. Safety Precautions for Handling Fluorine Gas

Fluorine is a highly toxic and reactive gas. Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All reactions involving fluorine gas must be conducted in a well-ventilated fume hood, preferably within a dedicated gas cabinet. The gas handling system, including tubing, valves, and regulators, should be constructed from fluorine-compatible materials such as Monel or nickel and must be passivated before use. A remote-controlled valve system is recommended for operating the fluorine cylinder.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (neoprene or other suitable material), and tightly sealed safety goggles. A face shield is also recommended.

  • Leak Detection: The system must be thoroughly leak-checked with an inert gas (e.g., helium or nitrogen) before introducing fluorine. An electronic fluorine gas detector should be installed in the laboratory.

  • Emergency Procedures: An emergency plan must be in place. This includes having immediate access to an eyewash station, a safety shower, and first aid supplies for fluorine exposure, such as calcium gluconate gel. All personnel must be trained in these emergency procedures.

  • Waste Disposal: Unreacted fluorine gas must be neutralized by passing it through a scrubber containing a suitable absorbent (e.g., soda lime) before venting. All solid waste contaminated with fluorides should be treated as hazardous waste and disposed of according to institutional guidelines.

References

Application Notes and Protocols: Gold Fluoride Complexes in Carbon-Fluorine Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making fluorination a critical strategy in drug discovery and materials science. Gold catalysis has emerged as a powerful tool for the formation of carbon-fluorine (C-F) bonds, offering mild reaction conditions and unique selectivities.[1][2][3] This document provides detailed application notes and experimental protocols for key C-F bond forming reactions utilizing gold fluoride (B91410) complexes, targeting researchers and professionals in the field. The methodologies covered include hydrofluorination of alkynes, fluoroarylation of allenes, fluorinative cyclization of enynes, and a novel approach to C(sp³)-CF₃ bond formation.

I. Gold(I)-Catalyzed Hydrofluorination of Alkynes

Gold(I) complexes are effective catalysts for the hydrofluorination of alkynes, providing access to valuable fluoroalkenes.[1][4] This transformation can be achieved using various fluoride sources, including aqueous hydrofluoric acid (HF) and amine-HF reagents like triethylamine (B128534) trihydrogen fluoride (Et₃N·3HF).[4][5]

A. Hydrofluorination of Internal Alkynes with Aqueous HF

This protocol describes the gold-catalyzed hydrofluorination of internal alkynes using a stable gold(I) precatalyst and aqueous HF, a readily available and economical fluoride source.[4]

Quantitative Data Summary

EntryAlkyne Substrate (R¹-C≡C-R²)Catalyst (mol%)Yield (%)Reference
1DiphenylacetylenePhPh[{(JohnPhos)Au}₂(μ-OH)]OTf (2.5)85[4]
21-Phenyl-1-propynePhMe[{(JohnPhos)Au}₂(μ-OH)]OTf (2.5)75[4]
34-Octynen-Prn-Pr[{(JohnPhos)Au}₂(μ-OH)]OTf (2.5)81[4]
41-(p-Tolyl)-1-propynep-TolMe[{(JohnPhos)Au}₂(μ-OH)]OTf (2.5)78[4]
51-(4-Fluorophenyl)-1-propyne4-F-PhMe[{(JohnPhos)Au}₂(μ-OH)]OTf (2.5)72[4]

Experimental Protocol

Materials:

  • Internal alkyne (0.2 mmol, 1.0 equiv.)

  • [{(JohnPhos)Au}₂(μ-OH)]OTf (0.005 mmol, 2.5 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME) (1.0 mL)

  • Aqueous hydrofluoric acid (48 wt %, 0.4 mmol, 2.0 equiv.)

  • Plastic vial with a stir bar

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297) or dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure: [2]

  • To a plastic vial equipped with a stir bar, add the internal alkyne (0.2 mmol, 1.0 equiv.) and the gold catalyst ([{(JohnPhos)Au}₂(μ-OH)]OTf, 0.005 mmol, 2.5 mol%).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Caution: Hydrofluoric acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Always have calcium gluconate gel readily available as an antidote for HF burns. Carefully add aqueous hydrofluoric acid (0.4 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluoroalkene.

Proposed Mechanism

hydrofluorination cluster_cycle Catalytic Cycle Au_I [L-Au]⁺ pi_complex Alkyne π-Complex Au_I->pi_complex + Alkyne vinyl_Au Vinyl-Au(I) Intermediate pi_complex->vinyl_Au Nucleophilic Attack by F⁻ fluoroalkene Fluoroalkene vinyl_Au->fluoroalkene Protonolysis fluoroalkene->Au_I Regeneration alkyne R¹-C≡C-R² HF HF Source

Caption: Proposed mechanism for gold-catalyzed hydrofluorination of alkynes.

II. Gold-Catalyzed Fluoroarylation of Allenes

A visible-light-promoted gold-catalyzed fluoroarylation of allenoates allows for the synthesis of β-fluoroalkyl-containing cinnamate (B1238496) derivatives with high regio- and stereoselectivity.[6]

Quantitative Data Summary

EntryAllenoateAryldiazonium SaltFluoride SourceCatalyst (mol%)Yield (%)Reference
1Ethyl 2,3-butadienoate4-Methoxyphenyl-diazonium tetrafluoroborate (B81430)Et₃N·3HF[Au(PPh₃)]NTf₂ (2)85[6][7]
2Ethyl 2,3-pentadienoatePhenyldiazonium tetrafluoroborateEt₃N·3HF[Au(PPh₃)]NTf₂ (2)78[6][7]
3Ethyl 4-phenyl-2,3-butadienoate4-Chlorophenyldiazonium tetrafluoroborateEt₃N·3HF[Au(PPh₃)]NTf₂ (2)82[6][7]
4Ethyl 2,3-butadienoate4-Nitrophenyldiazonium tetrafluoroborateEt₃N·3HF[Au(PPh₃)]NTf₂ (2)75[6][7]

Experimental Protocol

Materials:

  • Allenoate (0.2 mmol, 1.0 equiv.)

  • Aryldiazonium tetrafluoroborate (0.3 mmol, 1.5 equiv.)

  • Triethylamine trihydrogen fluoride (Et₃N·3HF) (0.4 mmol, 2.0 equiv.)

  • Gold(I) catalyst (e.g., [Au(PPh₃)]NTf₂, 2 mol%)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1 mol%)

  • Silver salt activator (e.g., AgBF₄, 10 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk tube

  • Blue LED light source

Procedure: [2]

  • In a glovebox or under an inert atmosphere, add the gold(I) catalyst, silver salt activator, and photocatalyst to a Schlenk tube equipped with a stir bar.

  • Add the allenoate substrate, aryldiazonium salt, and fluoride source to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, quench with a suitable reagent if necessary, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the fluoroarylated product.

Experimental Workflow

fluoroarylation_workflow start Prepare Reaction Mixture (Allenoate, Aryldiazonium Salt, Fluoride Source, Au-Catalyst, Photocatalyst, Ag-Salt) irradiation Visible Light Irradiation (Blue LEDs, 24h, RT) start->irradiation workup Reaction Workup (Quenching, Extraction) irradiation->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for visible-light-assisted fluoroarylation.

III. Gold(I)-Catalyzed Fluorinative Cyclization of Enynes

Gold(I) catalysts can facilitate the intramolecular cyclization of enynes with concomitant fluorination using an electrophilic fluorine source like N-fluorobenzensulfonimide (NFSI).[2]

Quantitative Data Summary

EntryEnyne SubstrateElectrophilic Fluorine SourceCatalyst (mol%)Yield (%)Reference
1Ethyl 2-(pent-4-en-1-yn-1-yl)malonateNFSIJohnPhosAu(MeCN)SbF₆ (2)88[2]
2Diethyl 2-(hex-5-en-1-yn-1-yl)malonateNFSIJohnPhosAu(MeCN)SbF₆ (2)85[2]
3Diethyl 2-allyl-2-(phenylethynyl)malonateNFSIJohnPhosAu(MeCN)SbF₆ (2)92[2]
4N-allyl-N-tosyl-3-phenylpropiolamideNFSIJohnPhosAu(MeCN)SbF₆ (2)76[2]

Experimental Protocol

Materials:

  • 1,n-Enyne substrate (0.2 mmol, 1.0 equiv.)

  • N-fluorobenzensulfonimide (NFSI) (0.24 mmol, 1.2 equiv.)

  • Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 2 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or toluene)

  • Reaction vial with a stir bar

Procedure: [2]

  • To a reaction vial containing a stir bar, add the 1,n-enyne substrate (0.2 mmol, 1.0 equiv.) and NFSI (0.24 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (2.0 mL).

  • Add the gold(I) catalyst (0.004 mmol, 2 mol%).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS analysis (typically 1-6 hours).

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated carbocycle.

Reaction Pathway

fluorinative_cyclization enyne 1,n-Enyne activated_complex Activated Enyne Complex enyne->activated_complex + [Au(I)]⁺ cyclized_intermediate Cyclized Vinyl-Au Intermediate activated_complex->cyclized_intermediate Intramolecular Cyclization product Fluorinated Carbocycle cyclized_intermediate->product Electrophilic Fluorination Au_I [Au(I)]⁺ product->Au_I Regeneration NFSI Electrophilic Fluorinating Agent (NFSI)

Caption: Pathway for gold-catalyzed fluorinative cyclization of enynes.

IV. Gold(III)-Catalyzed C(sp³)-CF₃ Bond Formation via Fluoride-Rebound

A novel borane-catalyzed formal C(sp³)-CF₃ reductive elimination from Au(III) complexes proceeds through a unique "fluoride-rebound" mechanism.[8][9][10] This method is particularly promising for the synthesis of ¹⁸F-radiolabeled aliphatic CF₃-containing compounds for positron emission tomography (PET).[8][9]

Reaction Principle

This transformation involves the abstraction of a fluoride ion from a (trifluoromethyl)gold(III) complex by a strong Lewis acid (e.g., B(C₆F₅)₃), generating a difluorocarbene intermediate. This intermediate then undergoes migratory insertion with an alkyl group on the gold center, followed by a "rebound" of the fluoride to form the C-CF₃ bond.[9][10][11]

Quantitative Data Summary (Radiosynthesis)

PrecursorProductRadiochemical Conversion (%)Reference
[¹⁸F]-(IPr)Au(CH₂CH₂Ph)(CF₃)₂[¹⁸F]-1,1,1-Trifluoro-3-phenylpropane75[9]
[¹⁸F]-(IPr)Au(allyl)(CF₃)₂[¹⁸F]-4,4,4-Trifluorobut-1-ene68[9]

Experimental Protocol (General Concept for Radiosynthesis)

Materials:

  • Au(III) precursor complex (e.g., (IPr)Au(R)(CF₂OAc))

  • [¹⁸F]Fluoride source (e.g., [¹⁸F]KF/Kryptofix 2.2.2)

  • Lewis acid catalyst (e.g., B(C₆F₅)₃)

  • Anhydrous solvent

Procedure:

  • The Au(III) precursor is treated with a source of [¹⁸F]fluoride to generate the [¹⁸F]-(IPr)Au(R)(CF₃)₂ intermediate in situ.

  • A catalytic amount of a strong Lewis acid, such as tris(pentafluorophenyl)borane, is added to trigger the reductive elimination.

  • The reaction proceeds rapidly at room temperature.

  • The radiolabeled product is purified and analyzed by radio-TLC and HPLC.

Proposed Catalytic Cycle

fluoride_rebound Au_III_CF3 (L)Au(III)(R)(CF₃)₂ fluoride_abstraction Fluoride Abstraction Au_III_CF3->fluoride_abstraction + B(C₆F₅)₃ difluorocarbene_complex [(L)Au(III)(R)(CF₂)]⁺[FB(C₆F₅)₃]⁻ fluoride_abstraction->difluorocarbene_complex migratory_insertion Migratory Insertion difluorocarbene_complex->migratory_insertion rearranged_intermediate [(L)Au(III)(CF₂R)]⁺[FB(C₆F₅)₃]⁻ migratory_insertion->rearranged_intermediate fluoride_rebound Fluoride Rebound (C-F Reductive Elimination) rearranged_intermediate->fluoride_rebound product R-CF₃ fluoride_rebound->product catalyst_regeneration (L)Au(I)CF₃ + B(C₆F₅)₃ fluoride_rebound->catalyst_regeneration

Caption: Proposed mechanism for borane-catalyzed C(sp³)-CF₃ bond formation.

Conclusion

The use of gold fluoride complexes in catalysis provides a versatile and powerful platform for the formation of C-F bonds. The methodologies presented herein offer efficient access to a wide range of fluorinated organic molecules under relatively mild conditions. These protocols and the accompanying data and mechanistic insights are intended to serve as a valuable resource for researchers engaged in the synthesis of fluorinated compounds for pharmaceutical and materials science applications. Further exploration of ligand effects and reaction conditions is expected to lead to even more efficient and selective gold-catalyzed fluorination reactions in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gold(I) Fluoride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of gold(I) fluoride (B91410) complexes. Given that unsubstituted gold(I) fluoride (AuF) has not been isolated as a stable solid, this guide focuses on the synthesis of AuF stabilized by N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I synthesize pure, solid gold(I) fluoride (AuF)?

A1: Currently, the isolation of gold(I) fluoride in a pure, solid form has not been achieved.[1][2] Its existence has been confirmed only in the gas phase using rotational spectroscopy and mass spectrometry.[1] Thermodynamic estimates initially suggested that the preparation of solid AuF might be impossible.[3]

Q2: Why is gold(I) fluoride so unstable?

A2: The instability of AuF arises from several factors. According to hard/soft acid-base theory, the "soft" gold(I) cation does not form a stable bond with the "hard" fluoride anion.[4] Furthermore, the compound is highly susceptible to decomposition in the presence of moisture and is prone to disproportionation into metallic gold (Au(0)) and gold(III) fluoride (AuF₃).[5]

Q3: How can I work with gold(I) fluoride in my experiments?

A3: To be used in a laboratory setting, gold(I) fluoride must be stabilized through coordination with strong σ-donating ligands.[6] N-heterocyclic carbenes (NHCs) and certain phosphines have proven effective in forming isolable, two-coordinate complexes like (NHC)AuF or (Ph₃P)AuF, which are stable enough to be handled and characterized.[3][6]

Q4: What are the primary advantages of using NHC ligands for stabilization?

A4: NHC ligands are particularly well-suited for stabilizing gold(I) fluoride for several reasons:

  • Strong σ-Donation: They form a very strong bond with the gold center.

  • Steric Hindrance: Bulky NHC ligands can prevent the gold center from aggregating, which can lead to decomposition.[6]

  • Oxidative Resistance: NHCs are resistant to oxidation, which helps prevent the reduction of Au(I) to Au(0).[6]

Troubleshooting Guide

Problem: Low or no yield of the desired (NHC)AuF complex.

Possible Cause Troubleshooting Step
Inert Au-X Precursor Bond: The halide bond in common precursors like (NHC)AuCl is too strong and does not readily undergo substitution with fluoride.Use a precursor with a more labile leaving group. The synthesis of (NHC)AuOt-Bu from (NHC)AuCl and NaOt-Bu creates a highly reactive intermediate whose Ot-Bu group is easily displaced by fluoride.[4][6]
Ineffective Fluorinating Agent: The chosen fluoride source may not be suitable, leading to side reactions or failing to provide a source of "naked" fluoride ions.Use a mild and soluble fluoride source. Triethylamine (B128534) tris(hydrofluoride) (NEt₃·3HF) has been used successfully.[6] Alternatively, silver fluoride (AgF) can be used with phosphine-gold iodide precursors.[3]
Presence of Water: Gold(I) fluoride complexes are extremely sensitive to moisture, which can lead to rapid decomposition.[3]Ensure all solvents and reagents are rigorously dried and that the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Problem: The isolated product decomposes over time.

Possible Cause Troubleshooting Step
Instability in Solution: While stable as solids, (NHC)AuF complexes can be unstable in solution, especially when exposed to light. For example, (SIPr)AuF shows ~25% decomposition in a dichloromethane (B109758) (DCM) solution over 24 hours.[6]Minimize the time the complex is in solution. Prepare fresh solutions for reactions and analyses. Store the solid product in the dark and under an inert atmosphere.
Residual Impurities: Acidic or other reactive impurities from the synthesis can catalyze decomposition.Ensure the product is thoroughly purified. Recrystallization or washing with appropriate anhydrous solvents can help remove residual reagents.

Problem: Difficulty in characterizing the (NHC)AuF product.

Possible Cause Troubleshooting Step
Broad or Unresolved NMR Signals: Product decomposition or fluxional processes can lead to poor quality NMR spectra.Acquire spectra promptly after dissolving the sample in anhydrous deuterated solvent. Low-temperature NMR may help resolve fluxional behavior.
Ambiguous ¹⁹F NMR Spectrum: The chemical shift can be highly sensitive to the ligand environment.Compare the obtained ¹⁹F NMR chemical shift to literature values for similar complexes. For phosphine-based complexes, the shifts are typically found significantly downfield (by ~40 ppm) compared to analogous NHC complexes.[7]

Quantitative Data Summary

The following table summarizes key data for the first successfully isolated NHC-stabilized gold(I) fluoride complex, (SIPr)AuF, where SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene.

ParameterValueReference
Yield High (not quantified in abstract)[4]
Appearance Colorless crystals[4]
Au-F Bond Length 2.0281(17) Å[4]
Au-C Bond Length 1.956(3) Å[4]
C-Au-F Bond Angle 177.22(9)°[4]
Stability (Solid) Stable when protected from light[6]
Stability (Solution) ~25% decomposition in CH₂Cl₂ over 24h[6]

Experimental Protocols

Detailed Protocol: Synthesis of (SIPr)AuF via an Alkoxide Intermediate

This protocol is adapted from the synthesis reported by Laitar et al. (2005).[4] It involves two main steps: the preparation of a reactive alkoxide precursor and its subsequent fluorination.

Step 1: Synthesis of (SIPr)AuOt-Bu

  • Preparation: In an inert atmosphere glovebox, dissolve (SIPr)AuCl (1 equivalent) in anhydrous benzene.

  • Reaction: Add sodium tert-butoxide (NaOt-Bu) (1 equivalent) to the solution.

  • Stirring: Stir the resulting suspension at room temperature. The reaction progress can be monitored by observing the precipitation of NaCl.

  • Isolation: After the reaction is complete, filter the mixture to remove the NaCl byproduct.

  • Purification: Evaporate the solvent from the filtrate under vacuum to yield (SIPr)AuOt-Bu as a solid. This precursor is highly reactive and should be used promptly.

Step 2: Synthesis of (SIPr)AuF

  • Preparation: In an inert atmosphere glovebox, dissolve the freshly prepared (SIPr)AuOt-Bu (1 equivalent) in anhydrous benzene.

  • Fluorination: Carefully add triethylamine tris(hydrofluoride) (NEt₃·3HF) (1 equivalent) to the solution.

  • Stirring: Stir the mixture at room temperature.

  • Isolation: Upon completion, remove the solvent under vacuum.

  • Purification: The crude product can be purified by recrystallization from an anhydrous solvent system, such as dichloromethane/pentane, to yield colorless crystals of (SIPr)AuF.

Visualizations

experimental_workflow Experimental Workflow for (SIPr)AuF Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Fluorination cluster_purification Purification start (SIPr)AuCl reagent1 + NaOtBu in Benzene start->reagent1 product1 (SIPr)AuOtBu reagent1->product1 reagent2 + NEt3.3HF in Benzene product1->reagent2 product2 (SIPr)AuF reagent2->product2 purify Recrystallization (DCM/Pentane) product2->purify final_product Crystalline (SIPr)AuF purify->final_product

Caption: Workflow for the two-step synthesis of (SIPr)AuF.

logical_relationship Challenges and Solutions in Au(I)-F Synthesis cluster_challenges Inherent Challenges cluster_solution Stabilization Strategy cluster_outcome Result instability AuF is Unstable disproportionation Disproportionation (Au(I) -> Au(0) + Au(III)) instability->disproportionation moisture High Moisture Sensitivity instability->moisture solution Coordination with Strong σ-Donating Ligands instability->solution requires nhc N-Heterocyclic Carbenes (NHCs) solution->nhc phosphine Phosphines solution->phosphine outcome Isolable, Stable Complexes (e.g., (NHC)AuF) solution->outcome leads to

Caption: Overcoming the instability of AuF via ligand stabilization.

References

improving the stability of gold fluoride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gold Fluoride (B91410) Solutions

This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing gold fluoride solutions. Find answers to frequently asked questions and follow detailed troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly changing color and showing signs of precipitation. What is happening and how can I prevent it?

A: Rapid color change (e.g., from orange/yellow to colorless or brown) and precipitation are classic signs of the reductive decomposition of high-valent this compound complexes, often Au(III) or Au(V), to metallic gold (Au(0)). This process is typically driven by the high oxidizing potential of the gold center, which can react with solvents, impurities, or counter-ions.

To prevent this, it is crucial to use anhydrous, aprotic solvents and minimize exposure to moisture and air. The choice of counter-ion is also critical; large, weakly coordinating anions can significantly enhance stability.

Troubleshooting Flowchart: Unstable Solution

G cluster_0 start Unstable Solution (Color Change, Precipitate) check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_atmosphere Was the solution prepared under an inert atmosphere? check_solvent->check_atmosphere Yes action_solvent Action: Switch to anhydrous aHF or CH3CN. Dry solvent rigorously. check_solvent->action_solvent No check_counter_ion Is a stabilizing counter-ion present? check_atmosphere->check_counter_ion Yes action_atmosphere Action: Use a glovebox or Schlenk line. Degas all solvents. check_atmosphere->action_atmosphere No action_counter_ion Action: Synthesize complex with a large, weakly coordinating anion (e.g., SbF6-). check_counter_ion->action_counter_ion No end_node Stable Solution Achieved check_counter_ion->end_node Yes action_solvent->end_node action_atmosphere->end_node action_counter_ion->end_node G cluster_workflow Protocol Workflow start Start: Glovebox Setup weigh 1. Weigh AuF3 and AgSbF6 start->weigh add_solvent 2. Add Anhydrous CH3CN weigh->add_solvent react 3. Stir for 1-2 hours at RT (AgF Precipitates) add_solvent->react filtrate 4. Cannula Filter to New Flask react->filtrate store 5. Store at -20°C under Argon filtrate->store finish End: Stabilized Solution store->finish G cluster_pathway Reductive Decomposition Pathway Au_III [Au(III)F2(Solvent)2]+ Intermediate Unstable Intermediate [Au(I)F(Solvent)] Au_III->Intermediate - F- / + e- (from solvent) Au_0 Au(0) (Metallic Gold Precipitate) Intermediate->Au_0 Disproportionation Solvent_Oxidized Oxidized Solvent/ Other Products Intermediate->Solvent_Oxidized

Technical Support Center: Gold(V) Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold(V) fluoride (B91410) (AuF₅).

Frequently Asked Questions (FAQs)

Q1: What is gold(V) fluoride and what are its basic properties?

Gold(V) fluoride, with the chemical formula Au₂F₁₀, is a fluoride compound that features gold in its highest known oxidation state.[1][2] It is a red, unstable solid.[2] In the solid state, it has a dimeric structure (Au₂F₁₀) with octahedrally coordinated gold atoms.[2][3] In the gas phase, it exists as a mixture of dimers and trimers.[2][3] It is recognized as the strongest known Lewis acid and fluoride ion acceptor, even surpassing antimony pentafluoride.[2][4]

Q2: What is the primary decomposition pathway for gold(V) fluoride?

Gold(V) fluoride is thermally unstable and decomposes at 60 °C (140 °F).[2][5][6] The primary decomposition product is typically gold(III) fluoride (AuF₃).[7][8]

Q3: How does gold(V) fluoride behave in the presence of hydrogen fluoride (HF)?

While gold(V) fluoride dissolves in hydrogen fluoride, these solutions are unstable and will decompose.[1][2][9] The decomposition in HF yields gold(III) fluoride (AuF₃) and liberates fluorine gas (F₂).[4]

Q4: What are the main safety hazards associated with gold(V) fluoride?

Gold(V) fluoride is a corrosive and toxic compound.[2] Due to its high reactivity and the liberation of toxic fluorine gas upon decomposition, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes key quantitative data for gold(V) fluoride.

PropertyValueCitations
Chemical FormulaAu₂F₁₀ (dimer in solid state)[1][2]
Molar Mass291.959 g/mol [2]
AppearanceRed solid[2]
Decomposition Temperature60 °C (333 K)[2][5][6]
Sublimation Point80 °C (353 K)[5]
Standard Enthalpy of Formation (ΔfH⁰)-473.4 kJ/mol[5][6]
Gas Phase Composition82% Dimer (Au₂F₁₀), 18% Trimer[2][3]

Troubleshooting Guide

Issue 1: Premature decomposition of AuF₅ sample at room temperature.

  • Possible Cause: Contamination with moisture or impurities. Gold(V) fluoride is extremely reactive and hygroscopic. Reaction with water can lead to rapid decomposition.

  • Solution: Ensure all handling and storage are performed under a strictly inert and anhydrous atmosphere (e.g., a dry nitrogen or argon glovebox). Use thoroughly dried glassware and solvents.

Issue 2: The appearance of unexpected byproducts in the decomposition reaction.

  • Possible Cause: If synthesizing AuF₅ from a precursor like dioxygenyl hexafluoroaurate (O₂AuF₆), incomplete decomposition or side reactions can occur. For instance, some O₂AuF₆ may reform on the surface during thermal decomposition.[7][8]

  • Solution: Optimize the decomposition temperature and vacuum conditions as specified in the experimental protocol. A second sublimation can be performed to separate purer AuF₅ from the less volatile AuF₃ residue.[7][8]

Issue 3: Inconsistent results during characterization (e.g., Raman spectroscopy).

  • Possible Cause: The sample may be a mixture of AuF₅, AuF₃, and the precursor material (e.g., O₂AuF₆). Each of these species has a distinguishable Raman and mass spectrum.[7][8] Additionally, AuF₅ prepared by double sublimation is often amorphous, which can affect crystallographic analysis.[7][8]

  • Solution: Use multiple characterization techniques (Mass Spectrometry, Raman Spectroscopy) to identify the components of your sample. Refer to literature for the distinct spectra of AuF₅, AuF₃, and potential precursors. Purify the AuF₅ via sublimation to remove impurities.[7]

Experimental Protocols

Protocol: Synthesis of Gold(V) Fluoride via Thermal Decomposition of Dioxygenyl Hexafluoroaurate (O₂AuF₆)

This protocol is based on established methods for preparing AuF₅.[1][7][8]

Objective: To synthesize AuF₅ by thermally decomposing O₂AuF₆ in a vacuum.

Materials:

  • Dioxygenyl hexafluoroaurate (O₂AuF₆)

  • High-vacuum line

  • Quartz or suitable inert material reaction vessel

  • Heating mantle with temperature controller

  • Cold trap (e.g., liquid nitrogen)

Methodology:

  • Place the precursor, O₂AuF₆, into the reaction vessel under an inert atmosphere.

  • Attach the vessel to a high-vacuum line and evacuate the system.

  • Slowly heat the O₂AuF₆ sample to 180 °C.[1] The salt will decompose, releasing AuF₅, oxygen (O₂), and fluorine (F₂).

    • Reaction: 2 O₂AuF₆(s) → Au₂F₁₀(s) + 2 O₂(g) + F₂(g)[1]

  • The more volatile AuF₅ will sublime and can be collected on a cold finger or in a cooler part of the apparatus. The less volatile AuF₃ will remain as a residue.[7]

  • To obtain higher purity AuF₅, a second sublimation can be performed, leaving behind the AuF₃ decomposition product.[7][8]

  • Once the reaction is complete, cool the apparatus to room temperature before carefully bringing the system back to atmospheric pressure with an inert gas.

  • Handle the collected red AuF₅ solid under strictly anhydrous and inert conditions.

Visualizations

DecompositionPathways cluster_thermal Thermal Decomposition cluster_hf Decomposition in HF AuF5 Gold(V) Fluoride (Au₂F₁₀) (Red Solid) AuF3 Gold(III) Fluoride (AuF₃) AuF5->AuF3 ≥ 60 °C AuF5_sol AuF₅ in HF (solution) AuF5->AuF5_sol Dissolves F2 Fluorine Gas (F₂) AuF5_sol->AuF3 AuF5_sol->F2 Decomposes

Caption: Decomposition pathways of Gold(V) Fluoride.

SynthesisWorkflow cluster_synthesis Synthesis of AuF₅ Precursor cluster_decomposition Thermal Decomposition & Purification Au Gold Metal O2AuF6 O₂AuF₆ (Precursor Salt) Au->O2AuF6 370 °C, 8 atm O2_F2 Oxygen & Fluorine O2_F2->O2AuF6 Decomp Heat in Vacuum (180 °C) O2AuF6->Decomp AuF5_impure Impure AuF₅ + AuF₃ Decomp->AuF5_impure Sublimate Sublimation AuF5_pure Pure AuF₅ Sublimate->AuF5_pure Collect Sublimate AuF3_res AuF₃ Residue Sublimate->AuF3_res Residue AuF5_impure->Sublimate

Caption: Experimental workflow for AuF₅ synthesis.

TroubleshootingLogic Start Unexpected Results (e.g., wrong color, mixed spectra) CheckPurity Is the sample pure? Start->CheckPurity CheckHandling Was handling strictly anhydrous/inert? Start->CheckHandling Impure Mixture of AuF₅, AuF₃, and/or precursor detected. CheckPurity->Impure No Contamination Sample likely decomposed due to moisture. CheckHandling->Contamination No ActionPurify Action: Purify via repeated sublimation. Impure->ActionPurify ActionReview Action: Review handling and storage protocols. Contamination->ActionReview

Caption: Troubleshooting logic for experimental issues.

References

strategies for stabilizing gold fluoride complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful stabilization, synthesis, and troubleshooting of gold fluoride (B91410) complexes.

Frequently Asked Questions (FAQs)

Q1: Why are gold fluoride complexes so challenging to work with?

A1: this compound complexes are notoriously unstable and highly reactive.[1][2][3][4] The primary challenges stem from:

  • High Reactivity: The gold-fluorine bond is highly polarized and reactive, making the complexes powerful fluorinating agents but also prone to decomposition.[1][5]

  • Moisture Sensitivity: They are extremely sensitive to water, which can lead to rapid hydrolysis and decomposition, often yielding gold(III) hydroxide (B78521) and hydrofluoric acid.[5][6][7]

  • HSAB Mismatch: Based on Hard/Soft Acid/Base theory, the soft gold(I) cation is a poor match for the hard fluoride anion, contributing to the lability of the Au(I)-F bond.[4]

Q2: What is the primary strategy for stabilizing this compound complexes?

A2: The most effective strategy is the use of ancillary ligands to support the gold center.[1] These ligands modify the electronic properties and provide steric bulk, which kinetically stabilizes the complex.

  • For Gold(I): Bulky, electron-donating ligands like N-heterocyclic carbenes (NHCs) (e.g., SIPr, IMes) and phosphines are crucial for isolating stable, monomeric Au(I)-F complexes.[1][2][6][8][9]

  • For Gold(III): Stabilization can be achieved by forming stable tetrafluoroaurate(III) salts with large counterions (e.g., [NMe₄]⁺, [NEt₄]⁺) or by coordination with N-based ligands like pyridine.[10][11]

Q3: What are the key differences in stability between Au(I)-F and Au(III)-F complexes?

A3: Au(III) is a harder acid than Au(I), making it a better match for the hard fluoride ligand. Consequently, Au(III)-F bonds are generally more thermodynamically stable than Au(I)-F bonds. However, both are highly reactive and require stabilization. Au(III) complexes like [AuF₄]⁻ salts are isolable and can be used in common organic solvents, whereas Au(I)-F complexes are highly sensitive and require stringent anhydrous conditions.[6][10][11]

Q4: Which characterization techniques are most important for this compound complexes?

A4: Due to their sensitivity, a combination of spectroscopic and analytical methods is required.

  • NMR Spectroscopy: ¹⁹F NMR is indispensable for confirming the presence of the Au-F bond and observing its chemical environment.[6][10]

  • Single-Crystal X-ray Diffraction: This provides definitive structural proof of the complex, including bond lengths and coordination geometry.[6][10]

  • Vibrational Spectroscopy (IR & Raman): Useful for studying the Au-F stretching frequencies.[10]

  • Mass Spectrometry: Helps in confirming the molecular weight and fragmentation patterns.[10]

Troubleshooting Guide

Problem 1: My reaction to form a Au(I)-F complex failed or resulted in an unidentifiable mixture.

  • Question: I am trying to synthesize a phosphine-ligated Au(I) fluoride complex from the corresponding Au(I) chloride and AgF, but the reaction is not working. What could be the issue?

  • Answer: The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand. Ligands with insufficient steric bulk or poor electron-donating capability (e.g., PPh₃) have proven unsuccessful in forming stable Au(I)-F complexes.[2] The ligand may not be able to adequately shield the reactive Au-F bond.

    • Solution: Switch to a bulkier and more electron-donating phosphine ligand (e.g., SPhos) or an N-heterocyclic carbene (NHC) ligand like IMes or SIPr, which are known to form isolable Au(I)-F complexes.[1][2][8]

Problem 2: My isolated this compound complex decomposes quickly.

  • Question: I successfully isolated my complex, but it turns into a black/brown solid within a short period. Why is this happening and how can I prevent it?

  • Answer: This is likely due to decomposition caused by trace amounts of moisture or air. This compound complexes are extremely sensitive to hydrolysis.[5][6]

    • Solution: All manipulations must be performed under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk line techniques). Ensure all solvents and reagents are rigorously dried before use. Store the final product under an inert atmosphere (N₂ or Ar) at low temperatures (-35 °C).[10]

Problem 3: I am seeing unexpected side products in my fluorination reaction.

  • Question: I am using a Au(I)-F complex for a fluorination reaction, but I am observing substitution products where a different functional group has been added instead of fluoride. What is the cause?

  • Answer: The Au-F bond is susceptible to metathesis with various reagents, especially those with silyl (B83357) groups (e.g., trimethylsilyl (B98337) reagents) or acidic protons.[6][11] If your substrate or other reagents in the mixture contain these functionalities, they can react with the Au-F bond to form a new Au-X species and a fluorinated byproduct (e.g., fluorosilane), leading to undesired reactivity.

    • Solution: Scrutinize all components of your reaction mixture for sources of reactivity with the Au-F bond. It may be necessary to use protecting groups or choose alternative reagents that are compatible with the highly reactive this compound complex.

Data & Protocols

Data Presentation

Direct comparative data on the stability constants of various this compound complexes is scarce in the literature. However, bond dissociation energy (BDE) provides a useful measure of bond strength.

Table 1: Selected Bond Dissociation Energies (BDEs)

Bond BDE (kJ/mol) Notes
Au-F 314 ± 10 Diatomic molecule, gas phase.
Au-Cl 343 ± 10 Diatomic molecule, gas phase.
Au-Br 213 ± 21 Diatomic molecule, gas phase.
Au-Au 221.3 ± 21 Diatomic molecule, gas phase.
C-F ~485 Average BDE in fluoromethane.
Si-F ~540 Average BDE in silicon tetrafluoride.

Data sourced from references[7]. Note: BDEs for complexed gold fluorides will vary significantly based on ligands and coordination environment.

Experimental Protocols

Protocol 1: Synthesis of a Stable Au(III) Fluoride Salt - [NMe₄][AuF₄]

This protocol is adapted from the work of Ellwanger et al.[10][11] and describes an improved one-pot synthesis.

Materials:

  • Gold(III) chloride (AuCl₃)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • Tetramethylammonium chloride (NMe₄Cl)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Diethyl ether (Et₂O), anhydrous

Procedure:

  • Preparation: All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox) using dry solvents.

  • Reaction Mixture: In a reaction vessel, dissolve AuCl₃ (1.0 eq) in anhydrous acetonitrile.

  • Fluorination: Add TBAF·3H₂O (4.0 eq) to the solution. Stir the mixture at room temperature. The solution will change color as the reaction proceeds.

  • Precipitation: After the initial reaction is complete (monitor by TLC or NMR if possible), add a solution of NMe₄Cl (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

  • Isolation: The product, [NMe₄][AuF₄], will precipitate from the solution. Stir for an additional hour to ensure complete precipitation.

  • Washing: Collect the precipitate by filtration. Wash the solid multiple times with anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting solid under high vacuum to yield pure [NMe₄][AuF₄].

Protocol 2: Generalized Synthesis of a NHC-Stabilized Au(I) Fluoride Complex (L·AuF)

This is a general two-step procedure based on common methods for synthesizing NHC-gold(I) halide precursors and subsequent fluoride exchange.[1][8][9] (L = NHC ligand like SIPr or IMes).

Step A: Synthesis of the NHC-Au(I) Chloride Precursor (L·AuCl)

  • Preparation: In an inert atmosphere, combine the imidazolium (B1220033) salt precursor of the NHC ligand (e.g., SIPr·HCl, 1.0 eq) and gold(I) chloride dimethylsulfide complex ((CH₃)₂SAuCl, 1.0 eq) in a suitable anhydrous solvent (e.g., THF).

  • Deprotonation: Add a strong base, such as potassium tert-butoxide (KOtBu, 1.1 eq), to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (typically monitored by the disappearance of starting materials via TLC).

  • Workup: Remove the solvent under reduced pressure. Extract the residue with an appropriate solvent (e.g., dichloromethane (B109758) or toluene) and filter through Celite to remove inorganic salts.

  • Purification: Remove the solvent from the filtrate and purify the crude product, often by recrystallization from a solvent system like hexanes/dichloromethane, to yield the pure L·AuCl complex.

Step B: Fluoride Exchange to form L·AuF

  • Preparation: Under strictly anhydrous and inert conditions, dissolve the L·AuCl complex (1.0 eq) in a dry, non-protic solvent (e.g., anhydrous dichloromethane or benzene).

  • Fluorinating Agent: Add silver(I) fluoride (AgF, ~1.1-1.5 eq) to the solution. The reaction vessel should be protected from light, as AgF and the resulting AgCl are light-sensitive.

  • Reaction: Stir the suspension at room temperature for several hours. The reaction progress can be monitored by the precipitation of silver chloride (AgCl).

  • Isolation: After the reaction is complete, carefully filter the mixture through a syringe filter or a Celite plug in the glovebox to remove the AgCl precipitate.

  • Purification: Remove the solvent from the filtrate under vacuum. The resulting L·AuF complex is often used directly or can be purified by careful recrystallization from a non-coordinating solvent if necessary. Due to its high reactivity, extensive purification is often avoided.

Visualizations

experimental_workflow Workflow for Au(I)-F Complex Synthesis cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Fluoride Exchange start Imidazolium Salt (L·HCl) + (Me2S)AuCl base Add Base (e.g., KOtBu) in Anhydrous Solvent start->base react_A Stir at RT (Inert Atmosphere) base->react_A workup_A Filter & Purify react_A->workup_A product_A Isolate L·AuCl workup_A->product_A dissolve Dissolve L·AuCl (Anhydrous Solvent) product_A->dissolve Proceed to Fluorination fluorinate Add AgF (Protect from Light) dissolve->fluorinate react_B Stir at RT (Precipitation of AgCl) fluorinate->react_B workup_B Filter to Remove AgCl react_B->workup_B product_B Isolate L·AuF workup_B->product_B

Caption: General experimental workflow for synthesizing a ligand-stabilized Au(I)-F complex.

troubleshooting_tree Troubleshooting Guide for Synthesis Failures start Experiment Yields Low/No Product or Decomposition q1 Was the reaction performed under strictly inert & anhydrous conditions? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Solution: - Use glovebox/Schlenk line. - Rigorously dry all solvents, reagents, and glassware. ans1_no->sol1 q2 Is the ancillary ligand (phosphine or NHC) sterically bulky and strongly electron-donating? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Solution: - Replace ligand with a bulkier, more donating one. - E.g., replace PPh3 with SPhos or SIPr. ans2_no->sol2 q3 Is the fluorinating agent (e.g., AgF) fresh and active? ans2_yes->q3 ans3_no No q3->ans3_no end Consult further literature for substrate-specific issues. q3->end Yes sol3 Solution: - Use fresh, high-purity AgF. - Store properly, protected from light and moisture. ans3_no->sol3

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

stabilization_pathway Ligand Stabilization of the Au-F Bond cluster_unstable Unstabilized Au-F cluster_stable Stabilized L-Au-F Au_unstable Au⁺ F_unstable F⁻ Au_unstable->F_unstable Highly Labile Ionic Interaction Decomposition Decomposition (e.g., via hydrolysis) Au_unstable->Decomposition Au_stable Au⁺ F_stable F⁻ Au_stable->F_stable Stabilized Au-F Bond Ligand Bulky, σ-donating Ligand (L) (e.g., NHC, Phosphine) Ligand->Au_stable Strong σ-donation (Covalent Bond) effect1 Steric Shielding (Kinetic Stability) effect2 Increased Electron Density on Au (Electronic Stability)

Caption: How ancillary ligands stabilize this compound complexes.

References

optimizing reaction conditions for gold-catalyzed fluorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gold-catalyzed fluorination reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My gold-catalyzed hydrofluorination of an internal alkyne is giving low yields. What are the common causes and how can I improve the conversion?

A1: Low yields in gold-catalyzed hydrofluorination of internal alkynes can stem from several factors. Here are some key areas to investigate for optimization:

  • Catalyst Choice: The ligand on the gold(I) catalyst plays a crucial role. While simple catalysts like Ph3PAuCl can be effective, more sterically demanding and electron-rich ligands such as JohnPhos can sometimes offer better stability and reactivity. In some cases, a dinuclear gold hydroxide (B78521) complex like [{(JohnPhos)Au}2(μ-OH)]OTf has been shown to initiate the reaction when other pre-catalysts fail.[1]

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Non-polar aromatic solvents like toluene (B28343) have been shown to provide better yields compared to coordinating solvents like THF or halogenated solvents like 1,2-dichloroethane (B1671644) (1,2-DCE).[1]

  • HF Source: While various sources of hydrogen fluoride (B91410) (HF) can be used, aqueous HF is an economical option.[1][2] However, amine-HF complexes such as Et3N·3HF are also commonly employed.[1] The stoichiometry of the HF source is critical; typically, using 2.0 equivalents is optimal, as lower or higher amounts can lead to reduced yields.[1]

  • Temperature: The reaction temperature may need optimization. While some reactions proceed at room temperature, gentle heating to around 40-60 °C can sometimes improve the yield. However, excessively high temperatures can lead to catalyst decomposition and reduced yields.[1]

  • Catalyst Loading: Increasing the catalyst loading, for instance from 1 mol% to 3 mol%, can lead to a significant improvement in product yield.[1]

Q2: I am observing poor regioselectivity in the hydrofluorination of my unsymmetrical alkyne. How can I control the regioselectivity?

A2: Achieving high regioselectivity in the hydrofluorination of unsymmetrical alkynes is a common challenge. The electronic and steric properties of the substituents on the alkyne play a significant role. One effective strategy is the introduction of a fluorine-containing group at the propargylic position of the alkyne substrate. This has been shown to direct the hydrofluorination to deliver a single regioisomer.[1]

Q3: My fluorinative cyclization reaction is not proceeding to completion. What parameters should I check?

A3: For incomplete fluorinative cyclization reactions, consider the following troubleshooting steps:

  • Fluorinating Agent: The choice of the electrophilic fluorine source is critical. N-fluorobenzenesulfonimide (NFSI) is a commonly used reagent for such transformations.[3] Ensure it is fresh and used in a slight excess (e.g., 1.2 equivalents).[3]

  • Catalyst System: A simple gold(I) catalyst such as (IPr)AuCl in combination with a silver salt co-catalyst like AgOTs can be highly effective. The silver salt acts as a halide scavenger, generating the active cationic gold species.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time, which can typically range from 1 to 6 hours.[3]

  • Substrate Purity: Ensure the enyne substrate is pure, as impurities can inhibit the catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a more robust catalyst with a sterically demanding ligand (e.g., JohnPhos, IPr).[1][4] Consider using a silver salt additive (e.g., AgOTf) to generate the active cationic gold species.
Inappropriate solventScreen different solvents. Toluene and cyclopentyl methyl ether (CPME) have proven effective in certain hydrofluorination reactions.[1][3]
Low reaction temperatureGradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) while monitoring for product formation and potential decomposition.[1]
Poor Reproducibility Catalyst deactivationGold catalysts can be sensitive to air and moisture. Perform reactions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]
Variable reagent qualityUse high-purity, anhydrous solvents and reagents. Ensure the fluorinating agent has not degraded.
Formation of Side Products Competing hydration reactionWhen using aqueous HF, a competitive gold-catalyzed hydration of the alkyne can occur.[1] Minimizing the water content or using an anhydrous HF source might be necessary.
Oxidative homo- or cross-couplingWhen using electrophilic fluorinating reagents like Selectfluor, they can act as oxidants, leading to coupling byproducts instead of fluorination.[2][5][6][7] This involves a Au(I)/Au(III) redox cycle.[5][6][7] Careful control of reaction conditions is necessary.
Low Turnover Numbers (TON) Catalyst poisoning or decompositionThis is an inherent challenge in some gold-catalyzed reactions.[8] Optimization of catalyst, counterion, and additives can help improve catalyst longevity.[8]

Experimental Protocols

Protocol 1: Gold-Catalyzed Hydrofluorination of Internal Alkynes with Aqueous HF

This protocol describes the hydrofluorination of an internal alkyne using a gold catalyst and aqueous hydrofluoric acid.[1][3]

Materials:

  • Internal alkyne (1.0 equiv.)

  • Gold catalyst (e.g., [{(JohnPhos)Au}2(μ-OH)]OTf, 2.5-3 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME)

  • Aqueous hydrofluoric acid (HF) (2.0 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a plastic vial equipped with a stir bar, add the internal alkyne (0.2 mmol, 1.0 equiv.) and the gold catalyst (0.005 mmol, 2.5 mol %).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Carefully add aqueous hydrofluoric acid (0.4 mmol, 2.0 equiv.) to the reaction mixture. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 40 °C) for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluoroalkene.[3]

Protocol 2: Gold-Catalyzed Fluorinative Cyclization of Enynes

This protocol details the fluorinative cyclization of a 1,3(4)-enyne ester using a gold catalyst and NFSI.[3]

Materials:

  • 1,3(4)-enyne ester (1.0 equiv.)

  • N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.)

  • Gold(I) catalyst (e.g., (IPr)AuCl, 2 mol%)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a reaction vial containing a stir bar, add the 1,3(4)-enyne ester (0.2 mmol, 1.0 equiv.) and NFSI (0.24 mmol, 1.2 equiv.).

  • Add the anhydrous solvent (2.0 mL).

  • Add the gold(I) catalyst (0.004 mmol, 2 mol %).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically 1-6 hours).

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated product.[3]

Data Summary

Table 1: Optimization of Gold-Catalyzed Hydrofluorination of Diphenylacetylene
EntryCatalyst (mol %)HF Source (equiv.)SolventTemp (°C)Yield (%)
1Ph3PAuCl (3)HF (2)THF250
2[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (2)THF25Low
3[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (2)1,2-DCE4024
4[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (2)Toluene4062
5[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (2)Toluene6070
6[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (1)Toluene40Lower Yield
7[{(JohnPhos)Au}2(μ-OH)]OTf (3)HF (3)Toluene40Lower Yield
8[{(JohnPhos)Au}2(μ-OH)]OTf (3)Et3N·3HF (2)Toluene40Lower Yield

Data adapted from reference[1].

Table 2: Screening of Gold Catalysts for Fluorinative Cyclization
EntryCatalyst (mol %)Product A Yield (%)Product B Yield (%)
1Ph3PAuCl (5)7517
2(IPr)AuCl (5)6513
3(t-Bu)3PAuCl (5)LowLow
4dppm(AuCl)2 (5)Comparable to AuClComparable to AuCl

Data adapted from reference[4]. Product A and B refer to different fluorinated pyrrolidines.

Visualized Workflows and Mechanisms

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Prepare Reaction Mixture: - Alkyne/Enyne Substrate - Gold Catalyst - Fluorinating Agent - Anhydrous Solvent react Stir at Optimized Temperature and Time start->react quench Quench Reaction (e.g., with NaHCO3) react->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify end Characterize Final Fluorinated Product purify->end

Caption: General experimental workflow for gold-catalyzed fluorination.

hydrofluorination_mechanism Au_I [Au(I)]+ Pi_Complex π-Complex Au_I->Pi_Complex + Alkyne Alkyne R1-C≡C-R2 Alkyne->Pi_Complex Vinyl_Au Vinyl-Au(I) Intermediate Pi_Complex->Vinyl_Au Nucleophilic Attack of F- Fluoroalkene Fluoroalkene Product Vinyl_Au->Fluoroalkene Protonolysis Fluoroalkene->Au_I Regeneration of Catalyst HF_source HF source HF_source->Pi_Complex

Caption: Proposed mechanism for gold-catalyzed hydrofluorination of alkynes.

References

Technical Support Center: Purification of Gold Fluoride Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of highly reactive gold fluoride (B91410) compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying gold fluoride compounds like AuF₃ and AuF₅?

A1: The primary challenges stem from their extreme reactivity and instability. Gold fluorides are powerful fluorinating agents and are exceptionally sensitive to moisture.[1] Hydrolysis can lead to the formation of gold(III) hydroxide (B78521) and hydrofluoric acid, contaminating the sample.[1] For gold(V) fluoride, a common impurity is gold(III) fluoride, which can result from decomposition.[2]

Q2: What are the most effective general strategies for purifying gold fluorides?

A2: Due to their reactivity, conventional purification methods like chromatography are often not feasible. The most effective strategies are:

  • Sublimation: This technique is particularly useful for purifying volatile compounds like gold(V) fluoride (AuF₅) from less volatile impurities such as gold(III) fluoride (AuF₃).[2]

  • Formation of Stable Complexes: For gold(III) fluoride, forming stable tetrafluoroaurate(III) salts (e.g., [NMe₄][AuF₄]) allows for purification by recrystallization from organic solvents. These complex salts are significantly more stable and easier to handle than AuF₃ itself.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of spectroscopic techniques is essential for determining purity:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive method for identifying fluorine-containing species. The chemical shifts are very sensitive to the electronic environment of the fluorine atoms, allowing for the differentiation between the desired compound and fluoride-containing impurities.[1][3]

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can identify characteristic vibrational modes of the gold-fluorine bonds and can also detect impurities like hydrolysis products (e.g., O-H bonds).[2]

  • Mass Spectrometry: This can help to distinguish between different this compound species, such as AuF₅ and AuF₃.[2]

Q4: What are the essential safety precautions when working with gold fluorides?

A4: Due to their high reactivity and toxicity, strict safety protocols are mandatory:

  • Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[3]

  • Anhydrous Conditions: Gold fluorides react vigorously with water. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[3]

  • Material Compatibility: Use equipment made of resistant materials. For instance, reactions with elemental fluorine are often carried out in Monel or nickel reactors.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product
Question Possible Cause Troubleshooting Action
Why is my yield of AuF₅ low after sublimation? 1. Decomposition: AuF₅ can decompose into AuF₃ and fluorine gas, especially at elevated temperatures.[2]2. Incomplete Sublimation: The temperature or vacuum may not be optimized for efficient sublimation.1. Carefully control the sublimation temperature to the minimum required for volatilization.2. Ensure a high vacuum is maintained throughout the process. A second sublimation step can be used to separate AuF₅ from the less volatile AuF₃ residue.[2]
Why is the yield of my recrystallized [AuF₄]⁻ salt poor? 1. Incomplete Precipitation: The chosen solvent system may not be optimal, leading to significant product remaining in the solution.2. Hydrolysis: Trace moisture in the solvents can decompose the [AuF₄]⁻ complex.1. Experiment with different solvent/anti-solvent combinations to minimize the solubility of the salt at low temperatures.2. Ensure all solvents are rigorously dried before use. Conduct the recrystallization under an inert atmosphere.[4]
Issue 2: Product Instability or Unexpected Reactions
Question Possible Cause Troubleshooting Action
My this compound sample changed color (e.g., to purple or black). What happened? Reduction to Elemental Gold: The appearance of a purple, red, or black color often indicates the formation of gold nanoparticles (Au(0)). This can be caused by impurities, exposure to light, or reaction with certain organic solvents.1. Ensure all glassware and reagents are scrupulously clean.2. Protect the reaction and the purified product from light.3. When working with this compound complexes in organic solvents, choose solvents that are known to be compatible and unreactive.
My purified this compound decomposes rapidly upon storage. How can I improve its stability? 1. Trace Moisture: Even minute amounts of water can initiate decomposition.2. Inherent Instability: Gold fluorides, particularly in higher oxidation states, are thermodynamically unstable.1. Store the purified compound in a tightly sealed container made of a resistant material (e.g., Teflon) inside a glovebox or a desiccator with a high-quality desiccant.2. For AuF₃, consider converting it to a more stable [AuF₄]⁻ salt for long-term storage.

Experimental Protocols

Protocol 1: Purification of Gold(V) Fluoride (AuF₅) by Double Sublimation

This method is designed to separate the more volatile AuF₅ from the less volatile decomposition product, AuF₃.[2]

Methodology:

  • Apparatus Setup:

    • Use a two-zone vacuum sublimation apparatus made of a resistant material (e.g., quartz or a suitable metal).

    • The apparatus should consist of a sample zone that can be heated and a collection zone that can be cooled (a "cold finger").

    • Connect the apparatus to a high-vacuum line.

  • First Sublimation:

    • Place the impure AuF₅ (often a mixture from the thermal decomposition of O₂AuF₆) in the sample zone of the sublimator.

    • Evacuate the apparatus to a high vacuum.

    • Gently heat the sample zone. The temperature should be sufficient to sublime the AuF₅ but minimized to reduce thermal decomposition.

    • Cool the collection zone (e.g., with cold water or another coolant).

    • The more volatile AuF₅ will sublime and deposit as a solid on the cold finger, leaving behind the less volatile AuF₃.

  • Second Sublimation:

    • After the first sublimation is complete, carefully transfer the sublimed material from the cold finger to a clean sublimation apparatus.

    • Repeat the sublimation process under high vacuum. This second step further purifies the AuF₅ from any remaining traces of AuF₃.

  • Product Recovery:

    • Once the second sublimation is complete, bring the apparatus back to atmospheric pressure under an inert gas.

    • Carefully scrape the purified AuF₅ from the cold finger in an inert atmosphere (e.g., a glovebox).

Protocol 2: Purification of Gold(III) Fluoride via a Tetrafluoroaurate(III) Salt

This protocol involves converting AuF₃ into a more stable [NMe₄][AuF₄] salt, which can be purified by recrystallization.

Methodology:

  • Synthesis of [NMe₄][AuF₄]:

    • In an inert atmosphere and using anhydrous solvents, react AuF₃ with a stoichiometric amount of tetramethylammonium (B1211777) fluoride ([NMe₄]F).

    • The reaction is typically performed in a solvent in which the product salt is sparingly soluble at room temperature.

  • Recrystallization:

    • Transfer the crude [NMe₄][AuF₄] to a clean, dry flask under an inert atmosphere.

    • Add a minimal amount of a suitable hot, anhydrous solvent (e.g., acetonitrile) to dissolve the salt completely.

    • Slowly cool the solution to room temperature, and then further cool in an ice bath or freezer to induce crystallization.

    • If crystallization is slow, it can be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Drying:

    • Collect the purified crystals by filtration under an inert atmosphere.

    • Wash the crystals with a small amount of a cold, non-polar, anhydrous solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes key properties and spectroscopic data for relevant this compound compounds. Purity is often assessed by the absence of signals corresponding to common impurities.

CompoundFormulaAppearanceKey Spectroscopic FeaturesCommon Impurities & Their Signatures
Gold(III) Fluoride AuF₃Orange-yellow solid[1]Raman/IR: Strong Au-F stretching modes.Hydrolysis Products (e.g., Au(OH)₃): Broad O-H stretching bands in the IR spectrum (~3000-3600 cm⁻¹).
Gold(V) Fluoride Au₂F₁₀Red solid[5]Raman/IR: Characteristic peaks for both bridging and terminal Au-F bonds.Gold(III) Fluoride (AuF₃): Appearance of characteristic AuF₃ peaks in the Raman/IR spectrum. Less volatile, so it remains as a residue during sublimation.[2]
Tetrafluoroaurate(III) Anion [AuF₄]⁻Typically forms yellow to orange salts.¹⁹F NMR: A single, sharp resonance. The exact chemical shift depends on the cation and solvent.Unreacted AuF₃ or hydrolysis products: Additional signals in the ¹⁹F NMR or IR spectra.

Visualizations

Experimental Workflow for AuF₅ Purification

AuF5_Purification start Crude AuF₅ (contains AuF₃) sublimation1 First Vacuum Sublimation start->sublimation1 separation1 Separation sublimation1->separation1 residue1 Residue (enriched in AuF₃) separation1->residue1 Less Volatile sublimate1 Sublimate 1 (enriched in AuF₅) separation1->sublimate1 More Volatile sublimation2 Second Vacuum Sublimation sublimate1->sublimation2 separation2 Separation sublimation2->separation2 residue2 Residue (trace AuF₃) separation2->residue2 Less Volatile product Purified AuF₅ separation2->product More Volatile

Workflow for the double sublimation purification of AuF₅.
Troubleshooting Logic for Unexpected Color Change

Color_Change_Troubleshooting start Unexpected Color Change (e.g., Purple/Black) check_impurities Are reagents and solvents of high purity? start->check_impurities check_light Was the reaction protected from light? check_impurities->check_light Yes cause_reduction Cause: Reduction to Au(0) Nanoparticles check_impurities->cause_reduction No check_temp Was the reaction temperature too high? check_light->check_temp Yes check_light->cause_reduction No check_temp->cause_reduction Yes end Problem Resolved check_temp->end No solution_purify Action: Use higher purity starting materials. cause_reduction->solution_purify solution_light Action: Protect reaction from light. cause_reduction->solution_light solution_temp Action: Lower and carefully control reaction temperature. cause_reduction->solution_temp solution_purify->end solution_light->end solution_temp->end

Troubleshooting logic for color changes during experiments.

References

Technical Support Center: Managing the Moisture Sensitivity of Auric Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the acute moisture sensitivity of auric fluoride (B91410) (AuF₃). Adherence to these protocols is critical for experimental success, ensuring the integrity of the material, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is auric fluoride and why is it so sensitive to moisture?

A1: Auric fluoride (AuF₃) is an orange, crystalline solid and a powerful fluorinating agent. Its high sensitivity to moisture stems from the high reactivity of the gold(III) center, which readily reacts with water molecules (hydrolysis). This reaction is energetically favorable and leads to the decomposition of the material.

Q2: What are the primary products of auric fluoride hydrolysis?

A2: Upon exposure to moisture, auric fluoride decomposes to form gold(III) hydroxide (B78521) (Au(OH)₃), a brownish solid, and corrosive hydrofluoric acid (HF).[1] The reaction is as follows:

AuF₃(s) + 3H₂O(l) → Au(OH)₃(s) + 3HF(aq)

Q3: What are the visible signs of auric fluoride decomposition?

A3: The primary visual indicator of decomposition is a color change from its characteristic bright orange to a brownish or yellowish powder, which is indicative of the formation of gold(III) hydroxide. You may also observe fuming if the container is opened in a humid environment, which is due to the formation of hydrofluoric acid.

Q4: Can I use standard laboratory glassware with auric fluoride?

A4: While borosilicate glass is generally inert, the hydrolysis of auric fluoride produces hydrofluoric acid (HF), which can etch glass. Therefore, it is crucial to work under strictly anhydrous conditions. For handling HF or in situations where moisture cannot be absolutely excluded, compatible materials such as polyethylene, polypropylene, or Teflon® should be used.[2] All glassware must be rigorously dried before use.

Q5: What is the appropriate personal protective equipment (PPE) when working with auric fluoride?

A5: A comprehensive PPE protocol is mandatory. This includes:

  • A flame-retardant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Double-gloving with a pair of nitrile gloves under a pair of heavy-duty butyl or Viton™ gloves.

  • An acid-resistant apron.

All manipulations of solid auric fluoride should be performed in a glovebox. Work with solutions should be conducted in a certified chemical fume hood.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving auric fluoride.

Issue Possible Cause Recommended Solution
Reaction Failure or Low Yield Reagent Decomposition: The auric fluoride may have been compromised by moisture prior to the reaction.Verify Reagent Integrity: Before use, visually inspect the auric fluoride for any color change from orange to brown/yellow. If decomposition is suspected, it is best to use a fresh, unopened container. Improve Handling Technique: Review and strictly adhere to the inert atmosphere handling protocols. Ensure all transfers are performed in a glovebox or using a well-maintained Schlenk line.
Contaminated Solvents or Reagents: Trace amounts of water in solvents or other reagents can decompose the auric fluoride.Use Rigorously Dried Solvents: Solvents must be freshly dried over an appropriate drying agent and distilled under an inert atmosphere. The use of commercially available anhydrous solvents is recommended, but their water content should be verified. Dry Other Reagents: Ensure all other reagents in the reaction are anhydrous.
Inconsistent Results Between Batches Variable Moisture Contamination: Different batches of auric fluoride or solvents may have varying levels of moisture contamination.Standardize Procedures: Implement and strictly follow a standard operating procedure (SOP) for drying glassware, handling reagents, and setting up reactions. Characterize Starting Material: If possible, characterize a small sample of the auric fluoride from each new bottle to confirm its purity before use.
Formation of a Brown/Yellow Precipitate Hydrolysis of Auric Fluoride: This is a clear indication of moisture contamination in your reaction setup.Systematic Leak Check: Thoroughly inspect your reaction setup for any potential leaks that could introduce atmospheric moisture. Ensure all joints are properly sealed. Purge System Thoroughly: Before adding auric fluoride, ensure the reaction vessel is adequately purged with a dry, inert gas.
Etching of Glassware Formation of Hydrofluoric Acid (HF): This occurs upon the hydrolysis of auric fluoride.Strict Anhydrous Conditions: The primary solution is to prevent moisture from entering the system. Use HF-Resistant Materials: If the potential for HF formation is high, consider using reaction vessels and transfer lines made of Teflon® or other HF-resistant polymers.
Characterization Data for Troubleshooting
Compound Appearance Expected Analytical Data (Example)
Auric Fluoride (AuF₃) Orange crystalline solidXRD: Characteristic peaks corresponding to the hexagonal crystal structure of AuF₃.
Gold(III) Hydroxide (Au(OH)₃) Brown/yellow powderTGA: Shows a weight loss corresponding to the loss of water upon heating to form gold(III) oxide (Au₂O₃). FTIR: Broad absorption band in the 3000-3600 cm⁻¹ region due to O-H stretching.

Experimental Protocols

Protocol 1: Handling and Weighing Solid Auric Fluoride

Objective: To safely transfer and weigh solid auric fluoride while minimizing exposure to moisture.

Environment: All manipulations must be performed inside a glovebox with a continuously purified inert atmosphere (N₂ or Ar) where oxygen and moisture levels are maintained below 1 ppm.

Materials:

  • Auric fluoride in its original sealed container.

  • Spatula (Teflon® or stainless steel, thoroughly dried).

  • Weighing paper or a tared vial.

  • Airtight container for the weighed sample.

Procedure:

  • Preparation: Ensure the glovebox antechamber has been properly purged. Transfer all necessary materials (spatula, weighing paper/vial, new container) into the glovebox.

  • Equilibration: Allow the container of auric fluoride to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Transfer: Carefully open the auric fluoride container. Using a clean, dry spatula, promptly transfer the desired amount of the orange solid onto the weighing paper or into the tared vial.

  • Sealing: Immediately and securely seal the original auric fluoride container.

  • Containment: Place the weighed auric fluoride into a new, airtight container for transport to the reaction setup.

  • Cleanup: Clean the spatula thoroughly inside the glovebox.

Protocol 2: Setting up a Reaction with Auric Fluoride

Objective: To set up a reaction using auric fluoride under a strict inert atmosphere using a Schlenk line.

Materials:

  • Schlenk flask and other necessary glassware.

  • Magnetic stir bar.

  • Septa and glass stoppers.

  • Cannula or gas-tight syringe.

  • Anhydrous solvent.

  • Auric fluoride (weighed inside a glovebox in a sealed vial).

Procedure:

  • Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours and then assembled hot under a flow of dry inert gas, or assembled cold and then flame-dried under vacuum.

  • System Purge: Connect the assembled glassware to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove any residual air and moisture.[3]

  • Solvent Transfer: Transfer the anhydrous solvent to the reaction flask via a cannula or a dry, gas-tight syringe.

  • Reagent Addition: Under a positive flow of inert gas, quickly remove the glass stopper and add the auric fluoride from the pre-weighed vial. Immediately reseal the flask. For highly sensitive reactions, a solid addition tube can be used.

  • Reaction Initiation: Commence stirring and proceed with the reaction as per your specific experimental design. Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil bubbler.

Visual Workflow and Logic Diagrams

Workflow for Handling Solid Auric Fluoride start Start glovebox Enter Glovebox (Inert Atmosphere) start->glovebox equilibrate Equilibrate Reagent Container to Glovebox Temperature glovebox->equilibrate weigh Weigh Auric Fluoride in Tared Vial equilibrate->weigh seal Securely Seal Original and New Containers weigh->seal exit_glovebox Exit Glovebox seal->exit_glovebox end End exit_glovebox->end Troubleshooting a Failed Auric Fluoride Reaction start Reaction Failed (Low/No Yield) check_reagent Inspect Auric Fluoride: Color Change? (Orange -> Brown) start->check_reagent check_solvent Verify Solvent Anhydrous: Freshly Dried/Distilled? check_reagent->check_solvent No new_reagent Use Fresh Auric Fluoride check_reagent->new_reagent Yes check_setup Check Reaction Setup: Leaks? Proper Purge? check_solvent->check_setup No dry_solvent Re-dry and Distill Solvent check_solvent->dry_solvent Yes improve_setup Improve Inert Atmosphere Technique check_setup->improve_setup Yes other_params Investigate Other Reaction Parameters (Temp, Conc, etc.) check_setup->other_params No Auric Fluoride Hydrolysis Pathway AuF3 Auric Fluoride (AuF₃) (Orange Solid) AuOH3 Gold(III) Hydroxide (Au(OH)₃) (Brown Solid) AuF3->AuOH3 HF Hydrofluoric Acid (HF) (Corrosive) AuF3->HF H2O Moisture (H₂O) H2O->AuOH3 H2O->HF

References

preventing unwanted side reactions with gold fluorinating agents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gold-Catalyzed Fluorination Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions when using gold fluorinating agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common unwanted side reactions in gold-catalyzed fluorination?

A1: The most prevalent side reactions include:

  • Oxidative Homo- or Cross-Coupling: Particularly when using electrophilic fluorinating reagents like Selectfluor, gold(I) can be oxidized to gold(III), leading to coupling products instead of the desired fluorinated molecule.[1][2][3][4]

  • Protodeauration/Hydrolysis: In the presence of water or protic solvents, the gold-vinyl intermediate can be protonated, leading to the formation of non-fluorinated byproducts.[2] Using aqueous HF can sometimes favor the desired hydrofluorination over hydration, but this depends on the reaction conditions.[2]

  • Formation of Regioisomers: In the hydrofluorination of unsymmetrical alkynes, mixtures of regioisomers can be formed.[2]

  • Catalyst Decomposition: Gold catalysts can be sensitive to impurities and reaction conditions, leading to deactivation and lower yields.[5]

Q2: How can I minimize oxidative coupling when using an electrophilic fluorinating agent?

A2: To suppress oxidative coupling, consider the following:

  • Ligand Choice: Employing more electron-donating or sterically bulky ligands on the gold catalyst can sometimes disfavor the oxidative pathway.

  • Reaction Conditions: Lowering the reaction temperature may help to control the reaction kinetics and favor the desired fluorination.

  • Alternative Fluorinating Agents: If oxidative coupling is a persistent issue, switching to a nucleophilic fluorinating agent might be a better strategy.

Q3: My reaction with an unsymmetrical alkyne is giving poor regioselectivity. How can I improve it?

A3: Improving regioselectivity in the hydrofluorination of unsymmetrical alkynes can be achieved by:

  • Substrate Control: The electronic and steric properties of the substituents on the alkyne play a crucial role. Electron-donating groups can direct the fluorine to the adjacent carbon.[2] Attaching a directing group to the substrate can also control the regioselectivity.

  • Ligand Modification: The steric and electronic properties of the ligand on the gold catalyst can influence the regiochemical outcome. Experimenting with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is recommended.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. A solvent screen is often a valuable optimization step.

Q4: What are the best practices for handling hydrofluoric acid (HF)-based fluorinating agents?

A4: Hydrofluoric acid and its derivatives are highly toxic and corrosive.[6][7][8][9] Strict safety protocols are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant apron, chemical splash goggles, a face shield, and appropriate gloves (e.g., neoprene or butyl rubber over nitrile gloves).[6][7][8][10]

  • Ventilation: All work with HF-based reagents must be conducted in a certified chemical fume hood.[8][9][10]

  • Emergency Preparedness: An HF-specific spill kit and calcium gluconate gel (as an antidote for skin exposure) must be readily available.[7][8][10] All personnel must be trained on emergency procedures.

  • Material Compatibility: Avoid using glassware, as HF reacts with silica (B1680970).[9] Use plastic (e.g., polyethylene, Teflon) labware.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity/Decomposition Use a fresh batch of catalyst. Consider using a more robust catalyst, such as one with a bulky N-heterocyclic carbene (NHC) ligand. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.Gold catalysts can be poisoned by impurities or decompose under certain conditions.[5]
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can lead to hydrolysis of intermediates and catalyst deactivation, favoring hydration of the alkyne over fluorination.[2]
Inappropriate Fluorinating Agent Screen different fluorinating agents (e.g., aqueous HF, Et3N·3HF, KHF2). The choice of agent can be substrate-dependent.The reactivity and compatibility of the fluorinating agent with the substrate and catalyst are critical for a successful reaction.
Sub-optimal Reaction Temperature Perform the reaction at different temperatures. Some reactions require heating, while others may need to be cooled to prevent side reactions.Temperature affects reaction kinetics and the stability of reactants and intermediates.
Incorrect Stoichiometry Verify the stoichiometry of all reactants, especially the fluorinating agent. An excess may be required.In some cases, using a larger excess of the fluorinating agent can drive the reaction to completion.[2]
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Step Rationale
Formation of Regioisomers Modify the electronic or steric properties of the alkyne substituents. Screen different ligands on the gold catalyst.The regioselectivity is often governed by the electronic and steric environment of the alkyne and the catalyst.[2]
Formation of Stereoisomers (E/Z) Adjust the reaction time and temperature. In some cases, one isomer may be the kinetic product and the other the thermodynamic product.Reaction conditions can influence the stereochemical outcome of the fluorination.
Presence of Oxidative Coupling Byproducts Lower the reaction temperature. Use a gold catalyst with more electron-donating ligands. Consider switching to a nucleophilic fluorinating agent.Electrophilic fluorinating agents can act as oxidants, leading to unwanted coupling reactions.[1][2][3][4]
Formation of Hydration Products Use anhydrous conditions. Increase the concentration of the fluorinating agent relative to any residual water.Competitive hydration of the alkyne can occur in the presence of water.[2]

Experimental Protocols

Protocol 1: Gold-Catalyzed Hydrofluorination of an Internal Alkyne with Aqueous HF

This protocol is a general procedure based on literature reports for the hydrofluorination of an internal alkyne.[11]

Materials:

  • Internal alkyne (1.0 equiv)

  • Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF6, 2.5 mol%)

  • Anhydrous cyclopentyl methyl ether (CPME)

  • Aqueous hydrofluoric acid (48% in water, 2.0 equiv)

  • Plastic reaction vial with a stir bar

Procedure:

  • In a plastic vial equipped with a magnetic stir bar, add the internal alkyne (0.2 mmol, 1.0 equiv) and the gold catalyst (0.005 mmol, 2.5 mol%).

  • Add anhydrous CPME (1.0 mL) to the vial.

  • Caution: In a well-ventilated fume hood, carefully add the aqueous hydrofluoric acid (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Fluorinative Cyclization of an Enyne

This protocol is a general procedure based on literature reports for the fluorinative cyclization of an enyne.[11]

Materials:

  • 1,3(4)-enyne ester (1.0 equiv)

  • N-fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Gold(I) catalyst (e.g., (Ph3P)AuCl/AgOTf, 2 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial containing a stir bar, add the 1,3(4)-enyne ester (0.2 mmol, 1.0 equiv) and NFSI (0.24 mmol, 1.2 equiv).

  • Add the anhydrous solvent (2.0 mL).

  • Add the gold(I) catalyst (0.004 mmol, 2 mol%).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction for 1-6 hours by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the fluorinated product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Hydrofluorination of Diphenylacetylene

EntryCatalyst (mol%)Fluorinating Agent (equiv)SolventTemp (°C)Yield (%)Reference
1[{(JohnPhos)Au}2(μ-OH)]OTf (3)aq. HF (2)Toluene4081[2]
2[Au(IPr*Tol)] (2)NEt3·3HF (3)CH2Cl2RT99[12]
3Ph3PAuCl/AgOTf (3)aq. HF (2)THF250[2]
4[{(JohnPhos)Au}2(μ-OH)]OTf (3)Et3N·3HF (2)Toluene40<10[2]

Table 2: Substrate Scope for Gold-Catalyzed Hydrofluorination of Internal Alkynes with Aqueous HF

Substrate (R1-C≡C-R2)R1R2Yield (%)Reference
DiphenylacetylenePhPh81[2]
1-Phenyl-1-propynePhMe75[2]
4-Octynen-Prn-Pr65[2]
1-(4-Methoxyphenyl)-1-propyne4-MeO-PhMe83[2]

Visualizations

Gold_Catalyzed_Hydrofluorination Au_I [L-Au]⁺ pi_Complex π-Complex Au_I->pi_Complex + Alkyne Alkyne R¹-C≡C-R² Alkyne->pi_Complex Vinyl_Au Vinyl-Au(I) Intermediate pi_Complex->Vinyl_Au Nucleophilic Attack (F⁻) Product Fluoroalkene Vinyl_Au->Product Protonolysis F_source F⁻ Source (e.g., HF) F_source->Vinyl_Au Product->Au_I Regeneration Proton_source H⁺ Proton_source->Product Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Water Ensure Anhydrous Conditions Start->Check_Water Check_Reagent Screen Fluorinating Agents Start->Check_Reagent Check_Temp Optimize Reaction Temperature Start->Check_Temp Result_Improved Yield Improved Check_Catalyst->Result_Improved Result_No_Improvement No Improvement Check_Catalyst->Result_No_Improvement Check_Water->Result_Improved Check_Water->Result_No_Improvement Check_Reagent->Result_Improved Check_Reagent->Result_No_Improvement Check_Temp->Result_Improved Check_Temp->Result_No_Improvement Experimental_Workflow_Fluorinative_Cyclization Start Start: Prepare Reaction Mixture Add_Reactants Add Enyne and NFSI to Solvent Start->Add_Reactants Add_Catalyst Add Gold(I) Catalyst Add_Reactants->Add_Catalyst Reaction Stir at Room Temperature (1-6 hours) Add_Catalyst->Reaction Workup Reaction Workup (Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product

References

enhancing the yield and purity of gold trifluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of gold trifluoride (AuF₃). It includes frequently asked questions, troubleshooting guides, experimental protocols, and quantitative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing gold trifluoride?

A1: The main synthesis routes for gold trifluoride are direct fluorination of gold metal and fluorination of a gold precursor, such as gold(III) chloride (AuCl₃), using a strong fluorinating agent.[1][2]

Q2: What are the key properties and hazards of gold trifluoride?

A2: Gold trifluoride is an orange solid that is a powerful fluorinating agent.[1] It is highly reactive and extremely sensitive to moisture, hydrolyzing to form gold(III) hydroxide (B78521) and hydrofluoric acid.[1] It sublimes at 300 °C and decomposes at 500 °C.[3] Due to its high reactivity and the hazardous nature of the reagents used in its synthesis, such as fluorine (F₂) and bromine trifluoride (BrF₃), all experiments must be conducted with extreme caution in specialized equipment.[4][5]

Q3: Why is achieving high purity in AuF₃ synthesis challenging?

A3: The high reactivity of AuF₃ makes it prone to side reactions and decomposition.[4] Its sensitivity to moisture requires strictly anhydrous conditions to prevent the formation of impurities like gold oxides and hydroxides.[1][4] The use of highly reactive fluorinating agents can also lead to the formation of byproducts.

Q4: What are common impurities in gold trifluoride synthesis?

A4: Common impurities can include unreacted gold, lower gold fluorides, gold oxides (if trace oxygen is present), and hydrolysis products if moisture is not rigorously excluded. If starting from gold alloys, impurities such as silver, copper, and other metals may also be present.

Q5: How can the reactivity of gold trifluoride be managed for subsequent reactions?

A5: To tame the high reactivity of AuF₃, it can be converted into more stable tetrafluoroaurate([AuF₄]⁻) salts or complexed with ligands such as nitriles or pyridines.[6][7] These complexes are often easier to handle and can be used in common organic solvents.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient fluorinating agent or reaction time.2. Loss of product during transfer due to its volatility (sublimation).3. Decomposition of the product at excessively high temperatures.1. Ensure a sufficient excess of the fluorinating agent and optimize the reaction time.2. Handle the product in a closed system and consider in-situ use if possible.3. Carefully control the reaction temperature to avoid decomposition.
Product is off-color (e.g., brown or black) 1. Presence of elemental gold from decomposition.2. Formation of gold oxides or other impurities.1. Refine the product through sublimation, as elemental gold is not volatile.2. Ensure all reagents and the reaction system are scrupulously dry and free of oxygen.
Poor crystallinity of the product 1. Rapid precipitation or sublimation.2. Presence of impurities that inhibit crystal growth.1. Control the rate of reaction and purification by sublimation to allow for slower crystal formation.2. Purify the starting materials and ensure a clean reaction environment.
Inconsistent results between batches 1. Variations in the purity of starting materials.2. Inconsistent reaction conditions (temperature, pressure, flow rates).3. Contamination of the reaction vessel.1. Use starting materials of consistent and high purity.2. Precisely control and monitor all reaction parameters.3. Thoroughly clean and passivate the reaction vessel before each synthesis.
Evidence of hydrolysis (formation of acidic fumes) 1. Leak in the reaction system allowing atmospheric moisture to enter.2. Use of wet starting materials or solvents.1. Ensure the reaction apparatus is completely sealed and leak-tested.2. Thoroughly dry all starting materials and use anhydrous solvents. Work in a glovebox or under a rigorously dry inert atmosphere.

Experimental Protocols

Protocol 1: Direct Fluorination of Gold Metal

This method involves the direct reaction of elemental gold with fluorine gas.

Materials:

  • Gold wire or powder (high purity)

  • Fluorine gas (F₂)

  • Quartz or Monel reaction tube

  • High-temperature furnace

  • Vacuum line

Procedure:

  • Place the gold sample in the reaction tube.

  • Evacuate the tube at high temperature to remove any adsorbed moisture and gases.

  • Cool the tube to -196 °C and introduce a controlled amount of fluorine gas.

  • Slowly warm the tube to room temperature to initiate the reaction.

  • Heat the reaction tube to a controlled temperature (e.g., up to 880 °C for a short duration to start the exothermic reaction) to facilitate the fluorination.[3]

  • After the reaction is complete, cool the tube to room temperature.

  • Remove excess fluorine and other volatile byproducts under vacuum.

  • The resulting gold trifluoride can be purified by sublimation.

Protocol 2: Fluorination using Bromine Trifluoride

This method utilizes the strong fluorinating power of bromine trifluoride.

Materials:

  • Gold metal or gold(III) chloride

  • Bromine trifluoride (BrF₃)

  • Inert solvent (optional, reaction can be done neat)

  • Reaction vessel made of a resistant material (e.g., Monel or nickel)

Procedure:

  • In an inert atmosphere glovebox, place the gold or gold(III) chloride in the reaction vessel.

  • Carefully add bromine trifluoride to the reactor. The reaction is often carried out at room temperature (around 20 °C).[3]

  • The reaction is typically vigorous and should be controlled. Sonication under heating can be used to promote the reaction.[6]

  • After the reaction is complete, the excess BrF₃ and any volatile byproducts are removed under vacuum.

  • The solid AuF₃ product is then collected.

Data Presentation

Synthesis Method Reactants Reported Yield Purity Reference
Direct FluorinationGold, Fluorine65%Not specified[3]
Commercial SupplyNot applicableNot applicable95.00%[3]
Commercial SupplyNot applicableNot applicable99.90%[3]

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of gold trifluoride.

GoldTrifluorideSynthesis Start Start Precursors Precursor Selection (High-Purity Gold or AuCl₃) Start->Precursors Reaction Fluorination Reaction (Anhydrous Conditions) Precursors->Reaction FluorinatingAgent Fluorinating Agent (F₂ or BrF₃) FluorinatingAgent->Reaction Purification Purification (Sublimation) Reaction->Purification Crude Product Characterization Characterization (XRD, Elemental Analysis, etc.) Purification->Characterization Purified Product FinalProduct High-Purity AuF₃ Characterization->FinalProduct

Caption: Experimental workflow for gold trifluoride synthesis.

This technical support center provides a foundational understanding for the synthesis of gold trifluoride. Due to the hazardous nature of the materials and reactions involved, it is imperative that all experimental work be conducted by trained professionals in appropriate facilities with all necessary safety precautions in place.

References

Technical Support Center: Overcoming the Lability of the Gold-Fluorine Bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gold-fluoride complexes. The inherent lability of the gold-fluorine bond presents unique challenges in synthesis and application. This guide offers practical advice and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the gold-fluorine bond so labile?

A1: The instability of the gold-fluorine bond is primarily due to the mismatch between the "soft" gold cation and the "hard" fluoride (B91410) anion, according to Hard Soft Acid Base (HSAB) theory. Additionally, destabilizing interactions can occur between the filled p-orbitals of fluorine and the filled d-orbitals of gold. This inherent lability makes gold fluoride complexes reactive and challenging to isolate.

Q2: What are the main strategies to stabilize gold-fluoride complexes?

A2: The most effective strategies involve the use of ancillary ligands that modulate the electronic properties of the gold center. Key approaches include:

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are strong σ-donors that effectively stabilize gold(I)-fluoride complexes.

  • Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands can also be used to stabilize gold(I)-fluoride species.

  • Pincer Ligands: Tridentate pincer ligands, such as those with (C^N^C) or (N^C^C) coordination, provide a rigid framework that enhances the stability of gold(III)-fluoride complexes.[1]

  • Formation of Tetrafluoridoaurate(III) Salts: The [AuF₄]⁻ anion can be stabilized with large counterions like tetramethylammonium (B1211777) ([NMe₄]⁺) or tetraethylammonium (B1195904) ([NEt₄]⁺), forming salts that are soluble and stable in common organic solvents.[2][3]

Q3: What are the common fluorinating agents used in the synthesis of gold-fluoride complexes?

A3: The choice of fluorinating agent is crucial and depends on the desired gold oxidation state and the starting material. Common reagents include:

  • Silver(I) Fluoride (AgF): Often used for halide exchange reactions, for instance, converting a gold-chloride to a gold-fluoride complex. AgF is light-sensitive and hygroscopic and should be handled with care.[1][4]

  • Xenon Difluoride (XeF₂): A powerful fluorinating agent used for the oxidative fluorination of gold(I) precursors to form gold(III)-fluoride complexes.

  • Selectfluor®: An electrophilic fluorinating agent that can be used in gold-catalyzed fluorination reactions.

  • Hydrofluoric Acid (HF): Used in some gold-catalyzed hydrofluorination reactions, often in the form of a complex with pyridine (B92270) or amines. Extreme caution is required when handling HF due to its high toxicity and corrosiveness.[5]

Q4: Can gold-fluoride complexes be handled in the air?

A4: Generally, no. Most gold-fluoride complexes, especially the unstabilized or weakly stabilized ones, are highly sensitive to moisture and can rapidly decompose. Gold(III) fluoride, for instance, reacts with water to form gold(III) hydroxide (B78521) and hydrofluoric acid.[6] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Troubleshooting Guides

Problem 1: Low or No Yield of Gold-Fluoride Complex
Possible Cause Suggested Solution
Moisture Contamination Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled and degassed anhydrous solvents.
Inactive Fluorinating Agent Use a fresh batch of the fluorinating agent. Silver fluoride, for example, can decompose upon exposure to light and moisture.
Incomplete Halide Abstraction When using silver salts for halide exchange, ensure complete precipitation of the silver halide. It may be necessary to use a slight excess of the silver salt and allow for sufficient reaction time. Filter the reaction mixture carefully to remove all precipitated silver halide.
Ligand Decomposition The chosen ligand may not be stable under the reaction conditions. Verify the compatibility of the ligand with the fluorinating agent and reaction temperature.
Incorrect Stoichiometry Carefully check the stoichiometry of all reactants. In some cases, an excess of the fluorinating agent or ligand may be required.
Problem 2: Decomposition of the Isolated Gold-Fluoride Complex
Possible Cause Suggested Solution
Exposure to Air or Moisture Store the complex in a glovebox or a sealed vial under an inert atmosphere. Handle the compound exclusively under inert conditions.
Light Sensitivity Some gold complexes are light-sensitive. Store the compound in a dark vial or wrapped in aluminum foil.
Thermal Instability Store the complex at a low temperature, as recommended in the literature for the specific compound.
Inappropriate Solvent for Storage The complex may be unstable in certain solvents. Store the compound in its solid state or in a solvent in which it has been shown to be stable. Acetonitrile and dichloromethane (B109758) are often used, but stability should be verified.
Problem 3: Unexpected Side Reactions in Catalytic Applications
Possible Cause Suggested Solution
Hydrolysis of the Gold-Fluoride Complex Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of gold hydroxides, which may be catalytically inactive or promote different reaction pathways.
Reaction with Solvent Some fluorinating agents or gold-fluoride complexes can react with certain solvents. For example, Selectfluor can react exothermically with DMF, pyridine, and DMSO. Choose a solvent that is inert to all components of the reaction mixture.
Catalyst Poisoning Impurities in the starting materials or solvents (e.g., halides, bases) can poison the gold catalyst. Purify starting materials and use high-purity solvents.

Data Presentation

Table 1: Gold-Fluorine Bond Dissociation Energies (BDEs)
Compound Ligand Gold Oxidation State BDE (kJ/mol) Method
AuFNone+1284.5 - 355.6Experimental
[(IPr)AuF]IPr (NHC)+1~331.4Calculated
[AuCl(PH₃)]PH₃ (Phosphine)+159.8 (Au-P)Calculated
[AuF₄]⁻Fluoride+3--

Note: Experimental BDE values for complex organometallic species are scarce. The provided values are a mix of experimental and calculated data to offer a comparative perspective.

Experimental Protocols

Protocol 1: Synthesis of (IPr)AuF (N-Heterocyclic Carbene Stabilized Gold(I) Fluoride)

This two-step protocol involves the synthesis of the chloride precursor followed by fluoride exchange.

Step 1: Synthesis of (IPr)AuCl

  • To a solution of (IPr)·HCl (1.0 eq) in dry THF, add potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add [AuCl(SMe₂)] (1.0 eq) to the reaction mixture and stir for an additional 12 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and wash the resulting solid with pentane (B18724) to yield (IPr)AuCl as a white solid.

Step 2: Synthesis of (IPr)AuF

  • In a glovebox, dissolve (IPr)AuCl (1.0 eq) in anhydrous dichloromethane.

  • Add silver(I) fluoride (AgF) (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 4 hours, protected from light.

  • Filter the reaction mixture through a syringe filter to remove the precipitated AgCl.

  • Remove the solvent from the filtrate under vacuum to yield (IPr)AuF as a white solid.

Protocol 2: Synthesis of [NEt₄][AuF₄] (Tetraethylammonium Tetrafluoridoaurate(III))
  • Caution: This synthesis involves highly reactive and toxic reagents and should be performed by experienced personnel in a suitable fume hood.

  • In a Teflon reaction vessel, suspend gold(III) chloride (AuCl₃) (1.0 eq) in anhydrous acetonitrile.

  • Add tetraethylammonium fluoride ([NEt₄]F) (4.0 eq) to the suspension at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Carefully remove the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with diethyl ether and dry under vacuum to yield [NEt₄][AuF₄] as a crystalline solid.[2][3]

Mandatory Visualizations

Diagram 1: Experimental Workflow for the Synthesis of (IPr)AuF

experimental_workflow cluster_step1 Step 1: Synthesis of (IPr)AuCl cluster_step2 Step 2: Synthesis of (IPr)AuF start1 (IPr)·HCl + KOtBu in THF react1 Stir at RT, 1 hr start1->react1 add_au Add [AuCl(SMe₂)] react1->add_au react2 Stir at RT, 12 hr add_au->react2 workup1 Solvent Removal & Extraction react2->workup1 product1 (IPr)AuCl workup1->product1 start2 (IPr)AuCl + AgF in DCM product1->start2 Use in next step react3 Stir at RT, 4 hr (dark) start2->react3 filter Filter (remove AgCl) react3->filter workup2 Solvent Removal filter->workup2 product2 (IPr)AuF workup2->product2

Caption: Workflow for the two-step synthesis of (IPr)AuF.

Diagram 2: Troubleshooting Low Yield in Gold-Fluoride Synthesis

troubleshooting_low_yield action action start Low Yield of Gold-Fluoride Complex check_inert Inert atmosphere rigorously maintained? start->check_inert check_reagents Reagents fresh and active? check_inert->check_reagents Yes action_dry Action: Rigorously dry glassware and solvents. Use inert gas. check_inert->action_dry No check_halide Halide abstraction complete? check_reagents->check_halide Yes action_reagent Action: Use fresh batch of fluorinating agent. check_reagents->action_reagent No check_ligand Ligand stable? check_halide->check_ligand Yes action_halide Action: Use excess Ag salt, increase reaction time, ensure complete filtration. check_halide->action_halide No action_ligand Action: Verify ligand stability under reaction conditions. check_ligand->action_ligand No end Consult further literature for specific complex check_ligand->end Yes

Caption: Decision tree for troubleshooting low yields.

Diagram 3: Ligand Stabilization of the Au-F Bond

ligand_stabilization AuF Au-F Bond (Labile) Stabilized_AuF Stabilized Au-F Bond NHC N-Heterocyclic Carbene (NHC) (Strong σ-donor) NHC->AuF Donates electron density Phosphine Bulky Phosphine (Electron-rich) Phosphine->AuF Donates electron density Pincer Pincer Ligand (Rigid framework) Pincer->AuF Enforces geometry

References

troubleshooting inconsistent results in gold-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gold-Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to inconsistent results in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to help you achieve consistent and reliable outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your gold-catalyzed reactions, providing a systematic approach to diagnosing and resolving them.

Q1: My gold-catalyzed reaction is sluggish or not proceeding to completion. What are the likely causes?

A1: A sluggish or incomplete reaction is a common issue that can often be attributed to catalyst deactivation or inhibition. The primary culprits are typically impurities in the reaction components or changes to the catalyst itself.

Troubleshooting Steps:

  • Evaluate Substrate and Solvent Purity: Impurities, particularly those with high affinity for gold such as halides, bases, and sulfur-containing compounds, can act as catalyst poisons.[1][2] Using highly purified starting materials and solvents is crucial, especially when using low catalyst loadings.[1][2] Consider purifying your substrate and distilling your solvent immediately before use.

  • Assess Catalyst Quality and Handling:

    • Catalyst Decomposition: Gold catalysts can be sensitive to air, moisture, and light.[3][4] Ensure you are using appropriate inert atmosphere techniques (e.g., a glovebox or Schlenk line) if your catalyst is known to be sensitive.

    • Catalyst Age and Storage: The electronic state of gold can change over time, affecting its catalytic activity.[3] It is advisable to use a fresh batch of catalyst or a recently purchased one from a reliable supplier.

  • Consider Catalyst Reactivation: If you suspect catalyst poisoning by basic impurities, the addition of a suitable acid activator, such as triflic acid (HOTf) or a Lewis acid like In(OTf)₃, may reactivate the catalyst.[1][2]

Q2: I am observing significant batch-to-batch variability in my reaction yield and selectivity. How can I improve reproducibility?

A2: Inconsistent results across different batches are often due to subtle variations in reaction setup, reagent quality, or catalyst activity.[5][6] A systematic approach to identifying and controlling these variables is key to achieving reproducible results.

Troubleshooting Steps:

  • Standardize Procedures: Ensure that all experimental parameters, including reaction time, temperature, stirring rate, and the order of reagent addition, are kept consistent between batches.

  • Characterize Your Catalyst: The activity of a gold catalyst is highly dependent on its physical and chemical properties.[7][8] Key parameters to consider are:

    • Particle Size and Shape: Agglomeration of gold nanoparticles can lead to a loss of catalytic activity.[3][9]

    • Oxidation State: The electronic state of the gold species (e.g., Au(I), Au(III), or metallic gold) is critical for its catalytic performance.[3][7]

  • Control Ligand Stoichiometry: For reactions using gold complexes with ligands, the ratio of ligand to gold can significantly influence the catalytic activity and selectivity.[10] Ensure precise control over the stoichiometry when preparing the active catalyst.

Q3: My reaction is producing unexpected side products. What could be the cause?

A3: The formation of unexpected side products can be a result of changes in the reaction mechanism, which can be influenced by the catalyst's oxidation state, the ligands used, or the reaction conditions.[11][12]

Troubleshooting Steps:

  • Verify Catalyst Oxidation State: Gold(I) and Gold(III) catalysts can exhibit different reactivity and lead to different product distributions.[11] It is important to ensure the desired oxidation state is maintained throughout the reaction.

  • Evaluate Ligand Effects: The electronic and steric properties of the ligands coordinated to the gold center can dramatically influence the course of the reaction.[13][14] A change in the ligand could alter the selectivity of the catalyst.

  • Analyze Solvent and Additive Effects: The solvent and any additives present can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.[15][16][17]

Data Presentation

Table 1: Common Catalyst Poisons and Their Effect on Gold-Catalyzed Reactions

Catalyst PoisonCommon SourcesEffect on CatalystRecommended Action
Halides (Cl⁻, Br⁻, I⁻)Solvents (e.g., CH₂Cl₂, CHCl₃), starting materialsStrong coordination to the gold center, leading to catalyst inhibition.[1][2]Use freshly distilled solvents; purify starting materials.
Basic ImpuritiesMolecular sieves, Celite, starting materialsFormation of less reactive gold complexes (e.g., oxonium complexes).[1]Add an acid activator (e.g., HOTf, In(OTf)₃) to the reaction mixture.[1][2]
Amines and ThiolsSubstrates, reagentsFormation of stable gold-amine or gold-thiol complexes, deactivating the catalyst.[18]Use a less coordinating solvent; consider a different catalyst that is more tolerant to these functional groups.

Experimental Protocols

Protocol 1: Purification of Solvents for Gold-Catalyzed Reactions

  • Solvent Selection: Choose a solvent that is compatible with your reaction and known to be relatively free of impurities that can poison gold catalysts.

  • Drying: Dry the solvent over an appropriate drying agent (e.g., CaH₂ for halogenated solvents, Na/benzophenone for ethers).

  • Distillation: Distill the solvent under an inert atmosphere (e.g., argon or nitrogen) immediately before use.

  • Storage: Store the purified solvent over activated molecular sieves in a sealed flask under an inert atmosphere.

Protocol 2: Characterization of Gold Catalyst by Transmission Electron Microscopy (TEM)

  • Sample Preparation: Disperse a small amount of the gold catalyst in a suitable solvent (e.g., ethanol) by sonication.

  • Grid Preparation: Place a drop of the catalyst dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.

  • Imaging: Acquire TEM images at various magnifications to observe the size, shape, and dispersion of the gold nanoparticles.

  • Data Analysis: Measure the diameters of a statistically significant number of particles (e.g., >100) to determine the average particle size and size distribution. This is crucial as particle size can significantly affect catalytic activity.[7][19]

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent Reaction Results check_purity Step 1: Verify Reagent Purity start->check_purity check_catalyst Step 2: Assess Catalyst Integrity check_purity->check_catalyst Purity Confirmed purify_reagents Purify Substrates and Solvents check_purity->purify_reagents Impurities Suspected check_conditions Step 3: Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK characterize_catalyst Characterize Catalyst (TEM, XPS) check_catalyst->characterize_catalyst Deactivation Suspected optimize_conditions Optimize Temperature, Time, etc. check_conditions->optimize_conditions Conditions Suboptimal end Consistent Results Achieved check_conditions->end Conditions Optimized purify_reagents->check_purity characterize_catalyst->check_catalyst optimize_conditions->check_conditions

Caption: A workflow diagram for troubleshooting inconsistent results.

Catalyst_Deactivation_Pathways active_catalyst Active Gold Catalyst (e.g., L-Au⁺) poisoning Poisoning (Halides, Bases) active_catalyst->poisoning agglomeration Agglomeration active_catalyst->agglomeration oxidation_change Change in Oxidation State active_catalyst->oxidation_change inactive_complex Inactive Complex (e.g., L-Au-Poison) poisoning->inactive_complex large_particles Large Au Nanoparticles agglomeration->large_particles inactive_state Inactive Oxidation State (e.g., Au(0) from Au(I)) oxidation_change->inactive_state

Caption: Pathways leading to gold catalyst deactivation.

References

Technical Support Center: Safe Disposal of Gold Fluoride Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and safety information for the safe disposal of gold fluoride (B91410) waste for researchers, scientists, and drug development professionals. Gold fluorides are highly reactive and moisture-sensitive compounds that require careful handling during disposal to mitigate risks associated with their hazardous decomposition products, primarily hydrofluoric acid (HF).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with gold fluoride waste?

A1: The primary hazards stem from the high reactivity of gold fluorides with moisture. This reaction produces highly toxic and corrosive hydrofluoric acid (HF) and gold(III) hydroxide (B78521).[1] HF can cause severe burns and systemic toxicity, while gold is a heavy metal with its own disposal regulations.

Q2: Why can't I dispose of this compound waste directly without treatment?

A2: Direct disposal is extremely dangerous and violates hazardous waste regulations. Gold fluorides react readily with moisture in the air or in landfills, releasing toxic HF gas. Furthermore, gold is a precious metal that should be recovered and recycled according to regulations.[2][3]

Q3: What are the key steps in the safe disposal of this compound waste?

A3: The recommended procedure involves two main stages:

  • Controlled Hydrolysis and Neutralization: The this compound waste is carefully reacted with water in a controlled environment to form gold(III) hydroxide and hydrofluoric acid. The resulting acidic solution is then neutralized with a suitable base, such as calcium hydroxide, to precipitate the fluoride as a stable, insoluble salt (calcium fluoride).

  • Gold Recovery: The gold, now in the form of gold(III) hydroxide precipitate, is separated from the neutralized solution. This gold-containing precipitate can then be sent to a certified facility for recovery and recycling.

Q4: What personal protective equipment (PPE) is required when handling this compound waste?

A4: Due to the extreme hazard of hydrofluoric acid, extensive PPE is mandatory. This includes:

  • Gloves: Double gloving with a heavy-duty neoprene or nitrile outer glove and a nitrile inner glove.[4][5]

  • Eye Protection: Chemical splash goggles and a full-face shield.[4][6]

  • Body Protection: A lab coat, a chemical-resistant apron, and long sleeves.[7][8]

  • Footwear: Closed-toe shoes.[7]

Q5: What should I do in case of accidental exposure to this compound or its decomposition products?

A5: In case of any exposure, immediate medical attention is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[2][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

  • Inhalation: Move to fresh air immediately and seek medical attention.

Troubleshooting Guide

Issue Possible Cause Solution
Violent reaction or splattering during hydrolysis. The addition of water is too rapid, causing a rapid, exothermic reaction and the release of HF gas.Add water dropwise with constant, gentle stirring in a fume hood. The reaction vessel should be placed in an ice bath to control the temperature.
Incomplete neutralization of hydrofluoric acid (pH remains acidic). Insufficient amount of neutralizing agent (calcium hydroxide) added.Add more calcium hydroxide slurry in small increments, monitoring the pH with a calibrated pH meter until it reaches a neutral range (pH 6-8).
The final solution remains colored, indicating dissolved gold. The pH is not optimal for the complete precipitation of gold(III) hydroxide.Adjust the pH of the solution. Gold(III) hydroxide precipitation is generally favored in a neutral to slightly alkaline pH range.
Difficulty in filtering the calcium fluoride and gold hydroxide precipitate. The precipitate is very fine.Allow the precipitate to settle for a longer period before attempting filtration. Using a centrifuge to pellet the solids before decanting the supernatant can also be effective.

Experimental Protocols

Protocol 1: Controlled Hydrolysis and Neutralization of this compound Waste

Objective: To safely convert reactive this compound into stable, insoluble gold(III) hydroxide and calcium fluoride.

Materials:

  • This compound waste

  • Deionized water

  • Calcium hydroxide (Ca(OH)₂) slurry (15% w/v)

  • Polyethylene (B3416737) or Teflon beakers and stir bars

  • Calibrated pH meter

  • Ice bath

  • Appropriate PPE (see FAQs)

Procedure:

  • Work in a certified chemical fume hood.

  • Carefully place the polyethylene beaker containing the this compound waste in an ice bath to manage heat generation during the reaction.

  • Slowly and cautiously add deionized water dropwise to the this compound waste while gently stirring with a Teflon-coated stir bar. Observe for any reaction.

  • Continue adding water dropwise until the this compound is fully submerged and has reacted to form a suspension of gold(III) hydroxide. The reaction is: AuF₃ + 3H₂O → Au(OH)₃↓ + 3HF.

  • Slowly add the calcium hydroxide slurry to the acidic mixture while continuously monitoring the pH. The neutralization reaction is: 2HF + Ca(OH)₂ → CaF₂↓ + 2H₂O.

  • Continue adding the calcium hydroxide slurry until the pH of the solution is between 6.0 and 8.0.

  • Allow the precipitate, a mixture of gold(III) hydroxide and calcium fluoride, to settle completely.

Protocol 2: Separation and Collection of Gold Hydroxide and Calcium Fluoride Precipitate

Objective: To separate the solid waste for proper disposal and recovery.

Materials:

  • Neutralized slurry from Protocol 1

  • Centrifuge and compatible centrifuge tubes (polypropylene)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Deionized water

  • Labeled hazardous waste container

Procedure:

  • Carefully decant the supernatant from the settled precipitate.

  • Transfer the slurry to centrifuge tubes and centrifuge to pellet the solid.

  • Alternatively, set up a vacuum filtration system with a Büchner funnel and appropriate filter paper.

  • Wet the filter paper with deionized water and then slowly pour the slurry onto the filter paper.

  • Wash the precipitate with a small amount of deionized water to remove any soluble impurities.

  • Allow the precipitate to dry in the fume hood.

  • Once dry, carefully transfer the solid waste (a mixture of Au(OH)₃ and CaF₂) into a clearly labeled hazardous waste container.

  • The container should be labeled as "Hazardous Waste: Gold and Fluoride Compounds".

  • Arrange for pickup and disposal by a certified hazardous waste management company that handles heavy metal and fluoride waste. Inform them of the composition for appropriate gold recovery.

Data Presentation

Compound Formula Molar Mass ( g/mol ) Solubility in Water Ksp
Gold(III) FluorideAuF₃253.96Reacts-
Gold(V) FluorideAuF₅291.96Decomposes-
Gold(III) HydroxideAu(OH)₃247.99Insoluble (0.00007 g/100 g)[10]5.5 x 10⁻⁴⁶[11]
Calcium FluorideCaF₂78.07Sparingly soluble (0.016 g/L at 20°C)[12][13]3.9 x 10⁻¹¹[12]
Hydrofluoric AcidHF20.01Miscible-

Visualizations

GoldFluorideHydrolysis AuF3 This compound (AuF₃) AuOH3 Gold(III) Hydroxide (Au(OH)₃) (Precipitate) AuF3->AuOH3 + 3H₂O HF Hydrofluoric Acid (HF) AuF3->HF + 3H₂O H2O Water (H₂O) H2O->AuOH3 H2O->HF HFNeutralization HF Hydrofluoric Acid (2HF) CaF2 Calcium Fluoride (CaF₂) (Precipitate) HF->CaF2 + Ca(OH)₂ H2O_out Water (2H₂O) HF->H2O_out + Ca(OH)₂ CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->CaF2 CaOH2->H2O_out DisposalWorkflow start This compound Waste hydrolysis Controlled Hydrolysis (add water slowly in ice bath) start->hydrolysis neutralization Neutralization (add Ca(OH)₂ to pH 6-8) hydrolysis->neutralization separation Separation (Centrifugation/Filtration) neutralization->separation solids Solid Waste (Au(OH)₃ + CaF₂) separation->solids liquid Neutral Liquid Waste (Aqueous solution) separation->liquid recovery Precious Metal Recovery Facility solids->recovery disposal Dispose according to local regulations liquid->disposal

References

Validation & Comparative

A Comparative Analysis of Gold Fluoride and Silver Fluoride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount tool for modulating pharmacological properties. This guide provides a detailed comparative analysis of two key classes of fluorinating agents: gold fluorides and silver fluorides. By examining their chemical properties, reactivity, and applications, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate reagent for their specific synthetic challenges.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of gold and silver fluorides is crucial for their effective application. The following tables summarize the key characteristics of the most relevant species.

Table 1: Properties of Silver Fluorides
PropertySilver(I) Fluoride (B91410) (AgF)Silver(II) Fluoride (AgF₂)
Formula AgFAgF₂
Molar Mass 126.87 g/mol 145.86 g/mol
Appearance Yellow-brown solid[1]White or grayish crystalline solid
Melting Point 435 °C[2]690 °C
Boiling Point 1150 °C[2]Decomposes at 700 °C
Solubility in Water Highly soluble (1800 g/L at 25 °C)[1]Decomposes
Key Characteristics Hygroscopic, light-sensitive[3]Powerful oxidizing and fluorinating agent[4]
Table 2: Properties of Gold Fluorides
PropertyGold(III) Fluoride (AuF₃)Gold(V) Fluoride (AuF₅)
Formula AuF₃Au₂F₁₀ (dimeric)[5]
Molar Mass 253.96 g/mol [6]291.96 g/mol (monomer)[7]
Appearance Orange-yellow hexagonal crystals[5][6]Red solid[5]
Melting Point Sublimes at 300 °C[5][6]60 °C (decomposes)[7]
Boiling Point N/AN/A
Solubility in Water Reacts[5]Decomposes[7]
Key Characteristics Powerful fluorinating agent, very sensitive to moisture[5]Strongest known fluoride ion acceptor and Lewis acid[5]

Synthesis Protocols

The synthesis of gold and silver fluorides requires specific conditions to ensure high purity and yield. Below are representative experimental protocols for the preparation of commonly used species.

Experimental Protocol 1: Synthesis of Silver(I) Fluoride (AgF)

This protocol describes the preparation of AgF from silver(I) oxide and hydrofluoric acid.[8]

Materials:

Procedure:

  • In a polyethylene or Teflon beaker, dissolve silver(I) oxide in concentrated aqueous hydrofluoric acid with stirring. Caution: Hydrofluoric acid is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Once the silver(I) oxide has completely dissolved, precipitate the silver(I) fluoride by adding acetone to the solution.[8]

  • Filter the resulting precipitate and wash with a small amount of acetone.

  • Dry the product under vacuum to yield silver(I) fluoride.

Experimental Protocol 2: Synthesis of Gold(III) Fluoride (AuF₃)

This protocol outlines the synthesis of AuF₃ via the fluorination of gold(III) chloride.[5]

Materials:

  • Gold(III) chloride (AuCl₃)

  • Fluorine gas (F₂) or Bromine trifluoride (BrF₃)

  • Reaction vessel suitable for handling highly reactive fluorine compounds (e.g., Monel or nickel)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Place gold(III) chloride into a reaction vessel that has been passivated for use with fluorine gas.

  • Purge the reaction system with an inert gas to remove air and moisture.

  • Introduce fluorine gas or bromine trifluoride into the reaction vessel.

  • Heat the reaction mixture to initiate the fluorination reaction. The specific temperature and pressure will depend on the fluorinating agent used.

  • After the reaction is complete, cool the vessel and purge with an inert gas to remove any unreacted fluorinating agent.

  • The resulting orange solid is gold(III) fluoride. Handle the product under an inert atmosphere due to its high sensitivity to moisture.[5]

Performance in Fluorination Reactions

Both gold and silver fluorides are valuable reagents in organic synthesis for the introduction of fluorine atoms into molecules. However, their reactivity and the mechanisms through which they operate differ significantly.

Silver Fluorides as Fluorinating Agents

Silver(II) fluoride (AgF₂) is a potent fluorinating agent, particularly for the fluorination of aromatic compounds and in radical fluorination reactions.[4] The mechanism often involves a single-electron transfer (SET) pathway.

Caption: Proposed mechanism for the AgF₂-mediated fluorination of pyridine.

Gold-Catalyzed Fluorination

Gold catalysts, particularly gold(I) complexes, are effective for the hydrofluorination of alkynes and allenes.[9][10] These reactions typically proceed through the activation of the carbon-carbon multiple bond by the gold catalyst, followed by nucleophilic attack of a fluoride source.

Gold_Catalyzed_Hydrofluorination cluster_1 Gold-Catalyzed Hydrofluorination of an Alkyne Alkyne R-C≡C-R' Pi_complex [Alkyne-Au(I) π-Complex] Alkyne->Pi_complex Coordination Au_catalyst [Au(I)]⁺ Au_catalyst->Pi_complex Vinyl_Au Vinyl-Au(I) Intermediate Pi_complex->Vinyl_Au Nucleophilic attack of F⁻ Product Fluoroalkene Vinyl_Au->Product Protonolysis Product->Au_catalyst Catalyst Regeneration HF_source HF source H_source H⁺

Caption: Generalized catalytic cycle for the gold-catalyzed hydrofluorination of alkynes.

Applications in Drug Development

The unique reactivity profiles of gold and silver fluorides make them suitable for different stages and strategies in drug discovery and development.

Silver Fluoride in Medicinal Chemistry
  • Late-Stage Functionalization: AgF₂'s ability to perform C-H fluorination on complex molecules makes it a valuable tool for late-stage functionalization, allowing for the rapid generation of fluorinated analogs of drug candidates.[11]

  • Synthesis of Fluorinated Heterocycles: Many pharmaceuticals contain heterocyclic scaffolds. Silver fluoride reagents are employed in the synthesis of fluorinated pyridines, diazines, and other nitrogen-containing heterocycles.[11]

  • Dental Applications: Silver diamine fluoride (SDF) is a clinically approved agent for the prevention and arrest of dental caries.[12][13] Its antimicrobial properties and ability to promote remineralization are key to its efficacy.[12]

Gold Fluoride in Pharmaceutical Research
  • Catalytic Synthesis of Fluorinated Building Blocks: Gold-catalyzed reactions provide access to a diverse range of fluorinated building blocks, such as fluoroalkenes and α-fluoroketones, which can be incorporated into larger drug molecules.[2]

  • Development of Novel Synthetic Methodologies: The unique reactivity of gold catalysts continues to inspire the development of new fluorination methods, expanding the toolbox for medicinal chemists.[14] The combination of gold catalysis with electrophilic fluorine sources has led to new paradigms in gold chemistry, involving the Au(I)/Au(III) redox couple.[14]

  • Synthesis of Fluorinated Probes and Imaging Agents: The mild conditions and high selectivity of some gold-catalyzed fluorination reactions are advantageous for the synthesis of complex fluorinated molecules used as probes or in imaging applications, such as Positron Emission Tomography (PET).[15][16]

Comparative Summary

FeatureGold FluoridesSilver Fluorides
Primary Role Primarily as catalysts (Au(I)) or powerful fluorinating agents (Au(III), Au(V)).As fluorinating agents (AgF, AgF₂) and in dental applications (SDF).
Reactivity Au(III) and Au(V) fluorides are extremely reactive and moisture-sensitive.[5]AgF is stable in water, while AgF₂ is a strong oxidizing agent.[1][4]
Mechanism Catalytic activation of multiple bonds or powerful electrophilic fluorination.Radical-based C-H fluorination (AgF₂) or nucleophilic fluorination (AgF).
Key Applications Catalytic synthesis of fluorinated organic compounds.[2]Late-stage functionalization, synthesis of fluorinated heterocycles, dentistry.[11]
Handling Requires stringent inert atmosphere techniques.AgF is relatively easy to handle, while AgF₂ requires caution due to its oxidizing nature.

Conclusion

Both gold and silver fluorides offer unique advantages for researchers and professionals in drug development. Silver fluorides, particularly AgF₂, provide a direct and powerful method for C-H fluorination, making them ideal for late-stage functionalization and the synthesis of complex heterocyclic structures. Gold fluorides, on the other hand, excel in catalytic applications, enabling the efficient and selective synthesis of a wide array of fluorinated building blocks under mild conditions. The choice between these reagents will ultimately depend on the specific synthetic transformation required, the nature of the substrate, and the desired outcome. A thorough understanding of their respective properties and reactivity is essential for harnessing their full potential in the advancement of medicinal chemistry and pharmaceutical sciences.

References

Scrutinizing the Structure of Gold Heptafluoride: A Comparative Analysis of AuF₇ vs. AuF₅·F₂

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of gold heptafluoride, presenting compelling evidence for its formulation as a difluorine complex, AuF₅·F₂.

For two decades, the existence of gold in its highest oxidation state, +7, in the form of gold heptafluoride (AuF₇) was a topic of considerable interest within the chemical community. First reported in 1986, this remarkable compound has since been the subject of rigorous theoretical investigation, which has led to a revised understanding of its true structure. This guide provides a detailed comparison of the originally proposed heptacoordinate AuF₇ structure and the now widely accepted gold(V) difluorine complex, AuF₅·F₂, supported by experimental and computational data.

Unraveling the True Structure: A Tale of Two Models

The initial synthesis of a compound with the empirical formula AuF₇ was a landmark achievement, suggesting the potential for gold to exhibit an exceptionally high oxidation state. However, subsequent high-level quantum-chemical calculations have provided strong evidence that the isolated species is not a true heptacoordinate gold(VII) fluoride (B91410). Instead, it is a complex of gold pentafluoride (AuF₅) with a coordinated difluorine molecule (F₂).

The AuF₅·F₂ model is characterized by a gold(V) center bonded to five fluoride ligands and an "end-on" coordinated difluorine molecule (η¹-F₂). This bonding arrangement is distinct from the more common "side-on" (η²) coordination observed in other diatomic ligand complexes, such as those involving dihydrogen. The theoretical calculations have shown that this AuF₅·F₂ structure is significantly more stable than the hypothetical pentagonal bipyramidal AuF₇ structure.

Comparative Data: AuF₇ vs. AuF₅·F₂

The following table summarizes the key computational and experimental data that substantiates the AuF₅·F₂ structure over the hypothetical AuF₇.

PropertyHypothetical AuF₇Validated AuF₅·F₂ Complex
Gold Oxidation State +7+5
Calculated Relative Stability 0 kJ/mol (Reference)-205 kJ/mol (More stable)[1][2]
Key Vibrational Frequency Not observed734 cm⁻¹ (F-F stretch of coordinated F₂)[1][2]
Calculated F-F Bond Length N/A~1.404 Å (in coordinated F₂)[3]
Bonding of F₂ unit N/AEnd-on (η¹)

Experimental and Theoretical Protocols

Synthesis of "Gold Heptafluoride" (Timakov et al., 1986)
Computational Validation (Himmel and Riedel, 2007)

The structural reassignment of "AuF₇" to AuF₅·F₂ was primarily driven by quantum-chemical calculations.[2] These studies employed various levels of theory, including Density Functional Theory (DFT) and coupled-cluster methods (CCSD(T)), to determine the most stable geometric and electronic structures. The computational protocol involved:

  • Geometry Optimization: Both the hypothetical D₅h symmetric AuF₇ and the AuF₅·F₂ complex were fully optimized to find their lowest energy structures.

  • Energy Calculations: The total electronic energies of the optimized structures were calculated to determine their relative stabilities.

  • Vibrational Frequency Analysis: The vibrational frequencies were calculated for the optimized structures to confirm they represent true energy minima and to compare with experimental spectroscopic data. The calculated frequency for the F-F stretching mode in the AuF₅·F₂ complex was found to be in excellent agreement with the experimentally observed band at 734 cm⁻¹.

Structural Comparison with Other Fluorides

To provide a broader context, it is useful to compare the structure of AuF₅·F₂ with other well-characterized gold fluorides and true heptafluorides.

  • Gold(V) Pentafluoride (AuF₅): In the solid state, AuF₅ exists as a dimer, Au₂F₁₀, with each gold atom having a distorted octahedral coordination.[4] It is a powerful fluoride ion acceptor.

  • Gold(III) Trifluoride (AuF₃): This compound features a polymeric structure with square planar AuF₄ units sharing corners.

  • Iodine Heptafluoride (IF₇): A true heptafluoride, IF₇ adopts a pentagonal bipyramidal geometry (D₅h symmetry) as predicted by VSEPR theory.[3][5][6]

  • Rhenium Heptafluoride (ReF₇): Similar to IF₇, ReF₇ is a thermally stable metal heptafluoride with a distorted pentagonal bipyramidal structure.[7][8][9]

The distinct structural and electronic properties of AuF₅·F₂ when compared to true heptafluorides further underscore its unique nature as a difluorine complex.

Visualizing the Structural Validation

The logical flow of the structural validation and the experimental workflow can be visualized using the following diagrams.

Structural_Validation cluster_0 Initial Observation (1986) cluster_1 Theoretical Re-evaluation (2007) cluster_2 Comparative Analysis cluster_3 Conclusion Synthesis Synthesis of AuF₇ Empirical_Formula Empirical Formula: AuF₇ Synthesis->Empirical_Formula Computational_Modeling Quantum-Chemical Calculations Empirical_Formula->Computational_Modeling Re-investigation AuF7_Model Hypothetical AuF₇ Model Computational_Modeling->AuF7_Model AuF5F2_Model AuF₅·F₂ Model Computational_Modeling->AuF5F2_Model Stability Relative Stability (-205 kJ/mol) AuF7_Model->Stability Less Stable AuF5F2_Model->Stability Vibrational_Spectra Vibrational Frequency (734 cm⁻¹ F-F stretch) AuF5F2_Model->Vibrational_Spectra Validated_Structure Validated Structure: AuF₅·F₂ Stability->Validated_Structure Vibrational_Spectra->Validated_Structure

Logical workflow for the structural validation of AuF₅·F₂.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization AuF5 Gold(V) Pentafluoride (AuF₅) Reaction Reaction Chamber AuF5->Reaction F_plasma Monatomic Fluorine Plasma F_plasma->Reaction Product Volatile Product (AuF₅·F₂) Reaction->Product Spectroscopy Vibrational Spectroscopy Product->Spectroscopy Data_Analysis Data Analysis and Comparison with Theoretical Calculations Spectroscopy->Data_Analysis

Generalized experimental workflow for the synthesis and characterization of AuF₅·F₂.

Conclusion

The case of "gold heptafluoride" serves as a compelling example of the synergy between experimental synthesis and theoretical chemistry. While the initial discovery pointed towards an unprecedented oxidation state for gold, subsequent computational studies have refined our understanding, revealing a more nuanced and equally fascinating structure. The validation of gold heptafluoride as the difluorine complex AuF₅·F₂ has not only corrected the scientific record but has also opened new avenues in the study of high-valent metal fluorides and the coordination chemistry of diatomic molecules. For researchers in materials science and drug development, this detailed structural understanding is crucial for predicting the reactivity and potential applications of such energetic materials.

References

A Comparative Guide to the Lewis Acidity of Gold(V) Fluoride and Antimony(V) Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Lewis acidity of gold(V) fluoride (B91410) (AuF₅) and antimony(V) pentafluoride (SbF₅), two of the most potent Lewis acids known. The information presented is supported by experimental and computational data to assist researchers in selecting the appropriate superacid for their applications.

Introduction to Lewis Superacids

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The strength of a Lewis acid is quantified by its ability to accept this electron pair. Lewis superacids are exceptionally strong Lewis acids, capable of reacting with even very weak Lewis bases. Antimony(V) pentafluoride has long been the benchmark for Lewis superacidity; however, gold(V) fluoride has been shown to exhibit even stronger Lewis acidity.[1][2]

Quantitative Comparison of Lewis Acidity

The most reliable measure for quantifying the strength of these powerful Lewis acids is their fluoride ion affinity (FIA). FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

CompoundFormulaStructure in Gas PhaseFluoride Ion Affinity (FIA) (kJ/mol)Reference
Gold(V) Fluoride (monomer)AuF₅Trigonal bipyramidal557[3]
Gold(V) Fluoride (dimer)Au₂F₁₀Dimeric504[3]
Antimony(V) PentafluorideSbF₅Trigonal bipyramidal495[3]

Note: Lewis acids with a fluoride ion affinity greater than that of SbF₅ are classified as Lewis superacids.[4]

Experimental and Computational Protocols

The direct experimental determination of fluoride ion affinities for highly reactive species like AuF₅ and SbF₅ is technically challenging.[5] Therefore, the field heavily relies on a combination of experimental data for related compounds and high-level quantum chemical calculations.

Computational Determination of Fluoride Ion Affinity (FIA)

The standard method for determining the FIA of strong Lewis acids involves sophisticated computational chemistry techniques.

Methodology:

  • Geometry Optimization: The three-dimensional structures of the Lewis acid (e.g., AuF₅, SbF₅) and its corresponding fluoride adduct (e.g., [AuF₆]⁻, [SbF₆]⁻) are optimized using methods like Density Functional Theory (DFT) to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Highly accurate single-point energy calculations are performed on the optimized geometries using high-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • FIA Calculation: The FIA is calculated as the negative of the enthalpy change of the fluoride addition reaction in the gas phase.

To improve accuracy and circumvent the difficulties of calculations involving a "naked" fluoride ion, an "anchor-point" method using isodesmic reactions is often employed.[6][7] This involves using a reference reaction with a well-established experimental or high-level calculated FIA.

FIA_Calculation_Workflow cluster_workflow Computational FIA Workflow start Define Lewis Acid geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (CCSD(T)) freq_calc->spe_calc fia_calc Calculate FIA spe_calc->fia_calc end Final FIA Value fia_calc->end

Caption: Computational workflow for determining Fluoride Ion Affinity (FIA).
Synthesis of AuF₅ and SbF₅

Gold(V) Fluoride Synthesis: AuF₅ is synthesized in a two-step process. First, gold metal is heated in an atmosphere of oxygen and fluorine to form dioxygenyl hexafluoroaurate (O₂AuF₆).[2][8] This salt is then decomposed by heating to yield AuF₅.[2][8]

  • Au(s) + O₂(g) + 3F₂(g) → O₂AuF₆(s)

  • 2O₂AuF₆(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g)

Antimony(V) Pentafluoride Synthesis: SbF₅ can be prepared by the reaction of antimony pentachloride with anhydrous hydrogen fluoride.[1][9] It can also be synthesized by the direct fluorination of antimony trifluoride.[10]

  • SbCl₅ + 5HF → SbF₅ + 5HCl

  • SbF₃ + F₂ → SbF₅

Structural Considerations and Reactivity

In the gas phase, both AuF₅ and SbF₅ adopt a trigonal bipyramidal geometry.[1] However, in the solid state, AuF₅ is a dimer (Au₂F₁₀), while SbF₅ exists as a tetramer.[1][2] This difference in the condensed phase structure can influence their reactivity in certain applications.

Both compounds are extremely strong oxidizing agents and are highly corrosive and toxic.[1][2] They react violently with water. Their high affinity for fluoride ions is the basis for their use in the generation of superacids, such as Fluoroantimonic acid (a mixture of HF and SbF₅).[1]

Lewis_Acidity_Concept cluster_reaction Lewis Acid-Base Reaction LA Lewis Acid (e.g., AuF₅, SbF₅) Adduct Adduct ([AuF₆]⁻, [SbF₆]⁻) LA->Adduct Forms LB Lewis Base (F⁻) LB->Adduct Forms e_pair LB->e_pair e_pair->LA Donation

Caption: General concept of Lewis acidity and adduct formation.

Conclusion

Based on fluoride ion affinity data, gold(V) fluoride is a significantly stronger Lewis acid than antimony(V) pentafluoride, establishing it as the most powerful known neutral Lewis acid.[2] This superior acidity makes AuF₅ a compelling candidate for applications requiring extreme electrophilicity, such as the activation of very weak bases and the catalysis of challenging chemical transformations. However, the synthesis and handling of AuF₅ are demanding, and for many applications, the strong Lewis acidity of SbF₅ is sufficient and more practical. The choice between these two superacids will ultimately depend on the specific requirements of the intended application, balancing the need for ultimate Lewis acidity with practical considerations of availability and handling.

References

A Comparative Guide to the Reactivity of Gold Fluoride Oxidation States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of gold fluorides, particularly their high reactivity and strong oxidizing and fluorinating capabilities, make them intriguing compounds for synthetic chemists and materials scientists. The reactivity of gold fluoride (B91410) is intrinsically linked to the oxidation state of the gold atom. This guide provides an objective comparison of the reactivity of gold(I), gold(III), and gold(V) fluorides, supported by available experimental and computational data, to assist researchers in selecting the appropriate reagent for their specific applications.

Overview of Gold Fluoride Oxidation States

Gold can form fluorides in several oxidation states, with +1, +3, and +5 being the most well-characterized. The reactivity of these compounds increases dramatically with the oxidation state of gold. While gold(I) fluoride is unstable and requires stabilization with ligands, gold(III) fluoride is a powerful fluorinating agent, and gold(V) fluoride holds the distinction of being the strongest known Lewis acid.

Quantitative Comparison of Lewis Acidity

A key measure of the reactivity of gold fluorides is their Lewis acidity, which can be quantified by their Fluoride Ion Affinity (FIA). The FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Oxidation StateCompoundCalculated Fluoride Ion Affinity (FIA) [kJ/mol]Reference
+5Gold(V) fluoride (AuF₅)1017[1]
+3Antimony(V) fluoride (SbF₅) (for comparison)493[1]

Note: A directly comparable experimental or calculated FIA for AuF₃ under the same conditions as AuF₅ was not found in the surveyed literature. However, it is well-established that the Lewis acidity of AuF₅ is significantly greater than that of AuF₃ and other strong Lewis acids like SbF₅.

Reactivity Profiles

Gold(I) Fluoride (AuF)

Gold(I) fluoride is thermodynamically unstable in its pure form and readily disproportionates. Its chemistry is therefore dominated by ligand-stabilized complexes, such as those with N-heterocyclic carbenes (NHCs) or phosphines.[2][3][4] These complexes are significantly more stable and have found applications in catalysis, for example, in the hydrofluorination of alkynes.[5] The reactivity of these complexes is highly dependent on the nature of the stabilizing ligand.

Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a potent fluorinating agent, capable of fluorinating various organic and inorganic substrates.[6] It is a volatile, orange solid that is highly sensitive to moisture. Its high reactivity can be challenging to control, but it has been utilized in the synthesis of other high-oxidation-state metal fluorides. The reactivity of AuF₃ can be tamed by forming complexes with Lewis bases, which makes it more soluble in organic solvents and easier to handle.[7]

Gold(V) Fluoride (AuF₅)

Existing as a dimer (Au₂F₁₀) in the solid state, gold(V) fluoride is the pinnacle of this compound reactivity. It is recognized as the strongest known fluoride ion acceptor and, consequently, the most powerful Lewis acid discovered to date, surpassing even antimony pentafluoride (SbF₅).[1][8][9] Its extreme reactivity makes it a formidable fluorinating and oxidizing agent. It is a red solid that decomposes in the presence of hydrogen fluoride, liberating fluorine gas.[8] Due to its extreme properties, its applications are currently limited to specialized research areas.

Experimental Protocols

Synthesis of Gold(I) Fluoride Complexes (NHC-stabilized)

Protocol Reference: Adapted from the synthesis of (SIPr)AuF.[10]

  • Synthesis of the Gold(I) Alkoxide Precursor: In an inert atmosphere glovebox, dissolve chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I) ((SIPr)AuCl) in dry benzene. Add one equivalent of sodium tert-butoxide (NaOtBu) and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of sodium chloride. After completion, the mixture is filtered to remove NaCl, and the solvent is removed under vacuum to yield the (SIPr)AuOtBu complex.

  • Fluorination: Dissolve the (SIPr)AuOtBu complex in a minimal amount of dry dichloromethane. To this solution, add a solution of a mild fluorinating agent, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), dropwise with stirring. The formation of the (SIPr)AuF complex will be observed as a precipitate. The product can be isolated by filtration, washed with a small amount of cold, dry pentane, and dried under vacuum.

Synthesis of Gold(III) Fluoride (AuF₃)

Protocol Reference: Based on the reaction of gold(III) chloride with a fluorinating agent.[6]

Caution: This reaction should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, as it involves corrosive and toxic reagents.

  • Place anhydrous gold(III) chloride (AuCl₃) in a reaction vessel made of a fluorine-resistant material (e.g., Monel or Teflon).

  • Introduce a stream of a suitable fluorinating agent, such as fluorine gas (F₂) or bromine trifluoride (BrF₃), into the reaction vessel.

  • The reaction is typically carried out at elevated temperatures. For example, when using F₂, the reaction may be initiated by heating.

  • The reaction should be continued until the complete conversion of the gold(III) chloride to gold(III) fluoride is observed, which can be monitored by the change in color from the reddish-brown of AuCl₃ to the orange of AuF₃.

  • After the reaction is complete, the excess fluorinating agent is carefully removed, and the AuF₃ product is collected in an inert atmosphere.

Synthesis of Gold(V) Fluoride (AuF₅)

Protocol Reference: A two-step synthesis involving the formation of a dioxygenyl salt.[8]

Caution: This synthesis involves high pressures and highly reactive and toxic gases (oxygen and fluorine) and should only be performed by experienced chemists in a specialized laboratory with appropriate safety measures.

  • Formation of Dioxygenyl Hexafluoroaurate(V) (O₂AuF₆): Place gold metal powder in a high-pressure reaction vessel. Pressurize the vessel with a mixture of oxygen and fluorine gas (in a 1:3 molar ratio) to approximately 8 atmospheres. Heat the reactor to 370 °C. Maintain these conditions to allow for the formation of the solid O₂AuF₆ salt.

  • Thermal Decomposition to Gold(V) Fluoride: Carefully transfer the O₂AuF₆ salt to a suitable apparatus for thermal decomposition under a controlled atmosphere. Heat the O₂AuF₆ to 180 °C. At this temperature, the salt will decompose to yield gold(V) fluoride (Au₂F₁₀), oxygen gas, and fluorine gas. The volatile products (O₂ and F₂) are removed, leaving the solid red Au₂F₁₀.

Synthesis Pathways of Gold Fluorides

GoldFluorideSynthesis cluster_AuI Au(I) cluster_AuIII Au(III) cluster_AuV Au(V) Au Gold Metal (Au) O2AuF6 Dioxygenyl Hexafluoroaurate(V) (O2AuF6) Au->O2AuF6 + O2, F2 370°C, 8 atm AuCl3 Gold(III) Chloride (AuCl3) AuF3 Gold(III) Fluoride (AuF3) AuCl3->AuF3 + F2 or BrF3 LigandAuCl Ligand-Au-Cl (e.g., (NHC)AuCl) LigandAuOtBu Ligand-Au-OtBu LigandAuCl->LigandAuOtBu + NaOtBu AuF_complex Gold(I) Fluoride Complex (Ligand-Au-F) LigandAuOtBu->AuF_complex + Et3N·3HF AuF5 Gold(V) Fluoride (AuF5) O2AuF6->AuF5 Δ (180°C)

Caption: Synthesis pathways for gold fluorides in different oxidation states.

Logical Relationship in Reactivity

ReactivityComparison OxidationState Increasing Gold Oxidation State (+1 → +3 → +5) Reactivity Increased Reactivity OxidationState->Reactivity LewisAcidity Increased Lewis Acidity Reactivity->LewisAcidity FluorinatingPower Increased Fluorinating/Oxidizing Power Reactivity->FluorinatingPower Stability Decreased Stability / Increased Handling Difficulty Reactivity->Stability

Caption: Relationship between gold's oxidation state and its fluoride's reactivity.

References

experimental vs. theoretical properties of gold fluorides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the experimental and theoretical properties of gold fluorides reveals a fascinating interplay between prediction and observation in the study of these highly reactive and often elusive compounds. For researchers, scientists, and professionals in drug development, understanding the nuances between calculated and measured data is crucial for advancing the chemistry of gold. The extreme reactivity of homoleptic gold fluorides like AuF, AuF3, and AuF5 has historically made their preparation and characterization challenging, limiting their application outside of fundamental research.[1] However, the use of ancillary ligands to stabilize the gold center has opened new avenues for their study and application in areas like catalysis.[1]

This guide provides an objective comparison of the experimental data and theoretical predictions for key gold fluorides, supported by detailed experimental methodologies and structured data tables.

Gold(I) Fluoride (B91410) (AuF)

Gold(I) fluoride was long considered impossible to prepare.[2] While it remains uncharacterized in the solid state, its existence in the gas phase has been confirmed through neutralization-reionization mass spectrometry and microwave spectroscopy.[2] Theoretical studies have played a significant role in predicting its properties, which were later confirmed or refined by these gas-phase experiments. The instability of AuF in the condensed phase is thought to arise from intermolecular processes that lead to disproportionation into gold metal (Au) and gold(III) fluoride (AuF3).[2]

To overcome this instability, chemists have successfully synthesized and isolated carbene-stabilized Au(I) fluoride complexes.[3][4] These compounds provide the only currently available experimental data on the Au-F bond in a condensed phase.

Experimental Protocols
  • Gas-Phase Synthesis and Detection (Microwave Spectroscopy): The gas-phase synthesis of AuF was achieved by laser ablation of gold metal in the presence of a fluorine precursor.[2] The resulting molecule was then analyzed using a cavity pulsed jet Fourier transform microwave spectrometer to determine its rotational constants and, from them, the equilibrium bond length.[2]

  • Synthesis of Carbene-Stabilized AuF: The first isolable gold(I) fluoride complex was prepared using an N-heterocyclic carbene (NHC) ligand.[3][4] The synthesis involves the reaction of a corresponding (NHC)AuCl complex with a fluoride source. Single crystals suitable for X-ray diffraction were grown by vapor diffusion of hexanes into a concentrated dichloromethane (B109758) solution of the complex.[4]

Data Comparison: AuF Properties
PropertyExperimental ValueTheoretical ValueMethod/Basis Set
Gas-Phase AuF
Bond Length (rₑ)1.918 Å[4]Various predictions available[2]Microwave Spectroscopy
Vibrational Frequency (ωₑ)~500 cm⁻¹[4]Predictions available[2]Infrared Spectroscopy
(SIPr)AuF Complex
Au-F Bond Length2.0281(17) Å[4]-X-ray Diffraction
Au-F Vibrational Frequency500 cm⁻¹[4]Calculated for model complex[4]Infrared Spectroscopy

Note: (SIPr) is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, an N-heterocyclic carbene ligand.

Gold(III) Fluoride (AuF₃)

Gold(III) fluoride is a more stable and well-characterized compound compared to its Au(I) counterpart.[5] It is an orange-yellow crystalline solid that can be synthesized directly from the elements.[5] Its structure and properties have been investigated both experimentally and theoretically. To manage its high reactivity, particularly in common organic solvents, AuF₃ complexes with N-based ligands have been developed and characterized.[6]

Experimental Protocols
  • Direct Synthesis: Pure AuF₃ can be prepared in high yield through the direct reaction of gold metal and fluorine gas in a suitable container, such as one made of Monel metal to withstand the reactive fluorine.[5] The reaction is: 2Au + 3F₂ → 2AuF₃.

  • Characterization: The identity and purity of the synthesized AuF₃ are typically confirmed using vibrational spectroscopy (Raman/IR), mass spectrometry, and microanalytical data.[2] The solid-state structure is determined by X-ray crystallography.[5] The formation of complexes like [F₃Au(NCCH₃)] can be characterized in solution by NMR spectroscopy.[6]

Data Comparison: AuF₃ Properties
PropertyExperimental ValueTheoretical ValueMethod/Basis Set
StateCrystalline Solid[1]-Observation
ColorOrange-Yellow[5]-Observation
StructureSquare Planar Au Coordination[5]-X-ray Diffraction
Au-F Bond Length (gas)1.88 - 1.89 Å[7]-Gas-phase diffraction
Au-F Bond Length (solid)Varies in polymeric structure[8]-X-ray Diffraction
[AuF₄]⁻ Au-F Bond Length1.899 - 1.901 Å[7]-X-ray Diffraction

Gold(V) Fluoride (AuF₅)

Gold(V) fluoride represents gold in a high oxidation state and is a powerful oxidizing agent and the strongest known Lewis acid.[8][9] It is a red solid that is typically synthesized by the thermal decomposition of dioxygenyl hexafluoroaurate(V), [O₂][AuF₆].[1][9]

The structure of AuF₅ is unique among pentafluorides. In the solid state, it is a fluorine-bridged polymer, while other pentafluorides are typically monomeric, tetrameric, or polymeric with different structures.[9] In the gas phase, it exists as a mixture of dimers (Au₂F₁₀) and trimers.[9]

Experimental Protocols
  • Synthesis: Gold(V) fluoride is prepared via a two-step process. First, gold metal is heated in an oxygen and fluorine atmosphere to form O₂AuF₆.[9] Au(s) + O₂(g) + 3F₂(g) → O₂AuF₆(s)

  • This salt is then decomposed by heating to produce the pentafluoride.[9] 2O₂AuF₆(s) → Au₂F₁₀(s) + 2O₂(g) + F₂(g)

  • Further purification can be achieved by sublimation to separate AuF₅ from the decomposition product AuF₃.[1]

  • Characterization: The compound is distinguished from related species by its mass spectrum and Raman spectrum.[1] The solid-state structure was determined to be centrosymmetric with octahedrally coordinated gold centers.[9]

Data Comparison: AuF₅ Properties
PropertyExperimental ValueTheoretical ValueMethod/Basis Set
StateRed Solid[9]-Observation
Solid-State StructureDimeric units, fluorine-bridged polymer[9]-X-ray Diffraction
Gas-Phase StructureMixture of dimer (82%) and trimer (18%)[9]-Gas-phase analysis
Lewis AcidityStrongest known fluoride ion acceptor[9]Calculated[9]Experimental/Theory

The Case of "Gold(VII) Fluoride" (AuF₇)

The synthesis of gold heptafluoride was reported in 1986.[10] However, this claim has been challenged by subsequent theoretical calculations. Computational studies strongly suggest that the molecule synthesized was not a true gold(VII) compound but rather a gold(V) difluoride complex, AuF₅·F₂.[10] This complex features a difluorine molecule (F₂) coordinated to an AuF₅ core and is calculated to be significantly more stable (by 205 kJ/mol) than a hypothetical "true" AuF₇ with gold in the +7 oxidation state.[10] This represents a critical example where theoretical chemistry provided a fundamental reinterpretation of experimental findings.

PropertyOriginal Experimental Claim (AuF₇)Theoretical Interpretation (AuF₅·F₂)
Structure Gold HeptafluorideGold(V) fluoride-difluorine complex[10]
Gold Oxidation State +7+5[10]
Vibrational Frequency -A calculated frequency at 734 cm⁻¹ is considered a hallmark of the coordinated F₂ molecule.[10]

Visualizing Workflows and Logic

Diagrams created with Graphviz help illustrate the complex relationships in the study of gold fluorides.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization reactants Precursors (e.g., Au Metal, F₂ Gas) reaction Controlled Reaction (e.g., Direct Fluorination, Thermal Decomposition) reactants->reaction product Crude Gold Fluoride reaction->product gas_product Gas-Phase Molecule reaction->gas_product sublimation Sublimation / Recrystallization product->sublimation stabilization Ligand Stabilization (e.g., with NHCs) product->stabilization pure_solid Pure Crystalline Solid sublimation->pure_solid pure_complex Isolated Complex stabilization->pure_complex spectroscopy Spectroscopy (NMR, IR, Raman, Mass Spec) diffraction X-Ray Diffraction (for solid-state structure) gas_phase Gas-Phase Analysis (Microwave Spectroscopy) pure_solid->spectroscopy pure_solid->diffraction pure_complex->spectroscopy pure_complex->diffraction gas_product->gas_phase

Caption: Experimental workflow for the synthesis and characterization of reactive gold fluorides.

G cluster_theory Theoretical Prediction cluster_exp Experimental Verification cluster_comp Comparison & Conclusion calc Quantum Chemical Calculation (DFT, etc.) pred_props Predicted Properties (Bond Length, Frequencies, Stability, Structure) calc->pred_props measure Measurement (Spectroscopy, Diffraction) pred_props->measure Guides Experiment comparison Agreement or Discrepancy? pred_props->comparison synth Synthesis & Isolation synth->measure exp_props Observed Properties measure->exp_props exp_props->calc Refines Theory exp_props->comparison

Caption: Logical relationship between theoretical prediction and experimental verification in this compound chemistry.

References

Spectroscopic Showdown: A Comparative Analysis of Gold Trifluoride (AuF₃) and Gold Pentafluoride (AuF₅)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the spectroscopic properties of gold trifluoride (AuF₃) and gold pentafluoride (AuF₅) is presented, offering valuable data for researchers in inorganic chemistry, materials science, and drug development. This guide provides a side-by-side look at their electronic and vibrational spectra, supported by experimental data and detailed methodologies.

Gold(III) fluoride (B91410) (AuF₃) is an orange-yellow crystalline solid, while gold(V) fluoride (AuF₅) is a red solid, notable for featuring gold in its highest known oxidation state.[1][2] Their distinct electronic configurations and molecular structures give rise to unique spectroscopic fingerprints, which are crucial for their identification, characterization, and the study of their chemical behavior.

At a Glance: Key Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for AuF₃ and AuF₅.

Table 1: Electronic Spectroscopy Data

CompoundTechniqueAbsorption Maxima (λ_max)Reference
AuF₃ Diffuse Reflectance UV-Vis~340 nm, ~450 nm[3]

Table 2: Vibrational Spectroscopy Data (Infrared)

CompoundTechniqueVibrational Frequencies (cm⁻¹)AssignmentReference
AuF₃ Matrix Isolation IR733.4, 701.3, 646.2Au-F stretching[4]
AuF₅ Matrix Isolation IR739.2, 729.1, 698.4, 610.7Au-F stretching[4]

Note: Raman spectroscopic data for AuF₅ is mentioned in the literature as a distinguishing feature from AuF₃, but specific quantitative values were not available in the surveyed sources.

In-Depth Spectroscopic Profiles

Electronic Spectra: A Window into Bonding

The electronic spectrum of a compound provides insights into its electron energy levels and bonding characteristics.

Gold(III) Fluoride (AuF₃): The diffuse reflectance UV-Vis spectrum of solid AuF₃ shows two distinct absorption bands at approximately 340 nm and 450 nm.[3] These absorptions are likely attributable to ligand-to-metal charge transfer (LMCT) transitions, a common feature in transition metal complexes. In this case, electrons from the fluoride ligands are excited to empty d-orbitals of the gold(III) center.

Gold(V) Fluoride (AuF₅): Currently, detailed UV-Vis spectroscopic data for AuF₅ is not widely available in the literature. However, given its deep red color, it is expected to absorb strongly in the blue-green region of the visible spectrum. The electronic transitions in AuF₅ would also be dominated by LMCT phenomena, though the higher oxidation state of gold would influence the energy of these transitions compared to AuF₃.

Vibrational Spectra: Probing Molecular Structure

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for elucidating the structure and bonding within a molecule.

Gold(III) Fluoride (AuF₃): In the solid state, AuF₃ has a polymeric structure consisting of linked square-planar AuF₄ units.[1] The matrix isolation IR spectrum of AuF₃ reveals three main absorptions in the Au-F stretching region at 733.4, 701.3, and 646.2 cm⁻¹.[4] These multiple bands are consistent with the complex vibrational modes expected from its polymeric structure.

Gold(V) Fluoride (AuF₅): Gold(V) fluoride exists as a dimer, Au₂F₁₀, in the solid state, with each gold atom in a distorted octahedral environment.[2] The matrix isolation IR spectrum of AuF₅ shows a more complex pattern of absorptions in the Au-F stretching region, with bands observed at 739.2, 729.1, 698.4, and 610.7 cm⁻¹.[4] This complexity reflects the lower symmetry and the presence of both terminal and bridging fluoride ligands in the dimeric structure. The higher frequencies observed for some of the Au-F stretching modes in AuF₅ compared to AuF₃ are consistent with the higher oxidation state of gold, which leads to stronger gold-fluorine bonds.

Experimental Protocols

The acquisition of spectroscopic data for highly reactive and moisture-sensitive compounds like AuF₃ and AuF₅ requires specialized experimental setups.

Diffuse Reflectance UV-Vis Spectroscopy

This technique is suitable for obtaining electronic spectra of solid, powdered samples.

  • Sample Preparation: Due to the high reactivity of gold fluorides, sample handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent decomposition. The finely powdered sample is loaded into a specialized sample holder with a UV-transparent window (e.g., quartz or sapphire).

  • Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is used. The integrating sphere collects the light diffusely scattered from the sample surface.

  • Data Acquisition: A baseline spectrum is first recorded using a highly reflective, non-absorbing standard (e.g., BaSO₄ or a calibrated Spectralon puck). The sample is then placed in the beam path, and its reflectance spectrum is measured. The data is often converted to a pseudo-absorbance spectrum using the Kubelka-Munk function for easier interpretation. The entire setup, including the sample chamber, may be purged with a dry, inert gas to protect the sample during measurement.

Matrix Isolation Infrared Spectroscopy

This method involves trapping the molecules of interest in a solid, inert gas matrix at very low temperatures, which allows for the study of individual molecules without the complications of intermolecular interactions in the solid state.

  • Matrix Formation: A gaseous mixture of the gold fluoride and an inert gas (e.g., argon or neon) is slowly deposited onto a cold substrate (typically a CsI or KBr window) cooled to cryogenic temperatures (around 4-12 K) by a closed-cycle helium cryostat.

  • Sample Generation: The this compound can be vaporized by heating a solid sample in a Knudsen cell or generated in the gas phase through a chemical reaction immediately before co-deposition with the matrix gas.

  • Data Acquisition: An FTIR spectrometer is used to record the infrared spectrum of the sample-containing matrix. The low temperature and isolation of the molecules in the matrix result in very sharp absorption bands, allowing for high-resolution analysis of the vibrational modes.

Raman Spectroscopy

Given the moisture-sensitive nature of these compounds, Raman spectra should be acquired using a sealed sample holder.

  • Sample Preparation: The crystalline powder is loaded into a capillary tube or a sealed sample holder under an inert atmosphere.

  • Instrumentation: A Raman spectrometer with a laser excitation source is used. The choice of laser wavelength can be critical to avoid fluorescence. The scattered light is collected and analyzed by the spectrometer.

  • Data Acquisition: The laser is focused on the sample, and the Raman scattered light is collected, typically in a backscattering geometry. The spectrum is recorded, showing the vibrational modes as shifts in frequency (Raman shifts) from the excitation laser line.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of AuF₃ and AuF₅.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of AuF₃ and AuF₅ cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Synthesis_AuF3 Synthesis of AuF₃ Handling Inert Atmosphere Handling Synthesis_AuF3->Handling Synthesis_AuF5 Synthesis of AuF₅ Synthesis_AuF5->Handling UV_Vis UV-Vis Spectroscopy (Diffuse Reflectance) Handling->UV_Vis Sample Introduction IR Infrared Spectroscopy (Matrix Isolation) Handling->IR Sample Introduction Raman Raman Spectroscopy Handling->Raman Sample Introduction UV_Vis_Data Electronic Spectra (λ_max) UV_Vis->UV_Vis_Data IR_Data Vibrational Spectra (Frequencies in cm⁻¹) IR->IR_Data Raman_Data Vibrational Spectra (Raman Shifts in cm⁻¹) Raman->Raman_Data Compare_Electronic Compare Electronic Transitions (Oxidation State Effects) UV_Vis_Data->Compare_Electronic Compare_Vibrational Compare Vibrational Modes (Structural Differences) IR_Data->Compare_Vibrational Raman_Data->Compare_Vibrational Conclusion Comprehensive Spectroscopic Profile Compare_Electronic->Conclusion Compare_Vibrational->Conclusion

Spectroscopic Comparison Workflow

This guide provides a foundational spectroscopic comparison of AuF₃ and AuF₅. Further research, particularly to obtain high-quality Raman spectra for AuF₅ and UV-Vis data for AuF₅, would provide a more complete understanding of the electronic and vibrational properties of these fascinating gold fluorides.

References

Structural Confirmation of the Tetrafluoroaurate ([AuF4]-) Anion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural and vibrational properties of the tetrafluoroaurate ([AuF4]-) anion is presented, supported by experimental data and computational modeling. This guide offers a comparative overview with the well-characterized tetrachloroaurate (B171879) ([AuCl4]-) anion, providing researchers, scientists, and drug development professionals with key structural data and detailed experimental protocols.

The tetrafluoroaurate anion, [AuF4]-, represents a cornerstone in the study of gold(III) chemistry, exhibiting a distinct square planar geometry. Its structural elucidation has been achieved through a combination of advanced experimental techniques and theoretical calculations. This guide synthesizes the available data to provide a clear comparison with its chlorinated analogue, [AuCl4]-, highlighting the influence of the halide ligand on the geometric and vibrational properties of the gold(III) center.

Comparative Structural and Vibrational Data

The structural parameters and vibrational frequencies of the [AuF4]- and [AuCl4]- anions are summarized in the table below. The data for [AuF4]- is primarily derived from synchrotron X-ray powder diffraction studies on its silver salt, Ag[AuF4], and supported by relativistic density functional theory (DFT) calculations. The data for the well-established [AuCl4]- anion is provided for a direct comparison.

PropertyTetrafluoroaurate ([AuF4]-)Tetrachloroaurate ([AuCl4]-)
Geometry Square PlanarSquare Planar[1]
Au-X Bond Length (Å) 1.89(1) (experimental, from Ag[AuF4])~2.28 (experimental)[1]
Theoretical value pending specific literature citationTheoretical value pending specific literature citation
X-Au-X Bond Angle (°) 90 (idealized for square planar)90 (idealized for square planar)
Vibrational Modes Theoretical values pending specific literature citationTheoretical values pending specific literature citation
ν₁ (A₁g, Raman)
ν₂ (B₁g, Raman)
ν₃ (B₂g, Raman)
ν₄ (A₂u, IR)
ν₅ (B₂u, inactive)
ν₆ (Eᵤ, IR)
ν₇ (Eᵤ, IR)

Experimental Protocols

The structural confirmation of the [AuF4]- anion relies on a synergistic approach involving synthesis, advanced diffraction techniques, and computational modeling.

Synthesis of a Tetrafluoroaurate Salt (e.g., Ag[AuF4])

The synthesis of a salt containing the [AuF4]- anion is the initial step for its experimental characterization. A representative synthesis of Ag[AuF4] involves the reaction of gold(III) fluoride (B91410) (AuF3) with a suitable fluoride salt, such as silver(I) fluoride (AgF), in an appropriate solvent under controlled conditions to prevent hydrolysis.

Synchrotron X-ray Powder Diffraction (SPDD)

Due to the challenges in obtaining single crystals of sufficient size and quality for conventional X-ray diffraction, high-resolution synchrotron X-ray powder diffraction is the method of choice for the structural analysis of polycrystalline samples of [AuF4]- salts.

  • Sample Preparation: A finely ground powder of the synthesized [AuF4]- salt is packed into a capillary tube.

  • Data Collection: The capillary is mounted on a goniometer at a synchrotron beamline. A high-energy, monochromatic X-ray beam is directed at the sample. The diffracted X-rays are recorded by a two-dimensional detector as a function of the scattering angle (2θ).

  • Data Analysis (Rietveld Refinement): The resulting powder diffraction pattern, a plot of intensity versus 2θ, is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a trial crystal structure model, to the experimental data. The refinement process optimizes structural parameters such as lattice parameters, atomic positions, and bond lengths until the best fit is achieved.

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy provides insights into the bonding and symmetry of the [AuF4]- anion.

  • Raman Spectroscopy: A solid sample of the [AuF4]- salt is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed to identify the Raman-active vibrational modes.

  • Infrared (IR) Spectroscopy: A sample of the [AuF4]- salt is prepared, typically as a KBr pellet or a mull, and placed in the path of an infrared beam. The transmitted light is measured to identify the IR-active vibrational modes.

Computational Modeling (Relativistic DFT)

Theoretical calculations are essential to complement experimental findings and to predict properties that are difficult to measure directly, such as vibrational frequencies.

  • Model Building: The [AuF4]- anion is modeled in silico.

  • Methodology: Due to the significant relativistic effects of the heavy gold atom, calculations are performed using density functional theory (DFT) coupled with a relativistic Hamiltonian (e.g., using a four-component Dirac-Coulomb Hamiltonian or effective core potentials that account for relativistic effects).

  • Geometry Optimization: The geometry of the [AuF4]- anion is optimized to find the lowest energy structure, from which bond lengths and angles are determined.

  • Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities are calculated from the second derivatives of the energy with respect to the atomic positions.

Mandatory Visualizations

The following diagrams illustrate the workflow and the logical connections in the structural determination of the [AuF4]- anion.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis cluster_results Results synthesis Synthesis of [AuF4]- Salt spdd Synchrotron X-ray Powder Diffraction synthesis->spdd spectroscopy Vibrational Spectroscopy (Raman & IR) synthesis->spectroscopy rietveld Rietveld Refinement spdd->rietveld spectral_analysis Spectral Assignment spectroscopy->spectral_analysis computation Relativistic DFT Calculations geom_opt Geometry Optimization & Frequency Calculation computation->geom_opt structure Structural Confirmation (Bond Lengths, Angles) rietveld->structure vibrational_modes Vibrational Mode Assignment spectral_analysis->vibrational_modes geom_opt->structure geom_opt->vibrational_modes

Caption: Experimental and computational workflow for the structural confirmation of [AuF4]-.

logical_relationship cluster_evidence Converging Evidence for Structural Confirmation exp_structure Experimental Structure (SPDD) comp_structure Computed Structure (Relativistic DFT) exp_structure->comp_structure Comparison confirmed_structure Confirmed Structure of [AuF4]- exp_structure->confirmed_structure Provides bond lengths & crystal structure exp_vibration Experimental Vibrations (Raman & IR) comp_vibration Computed Vibrations (Relativistic DFT) exp_vibration->comp_vibration Comparison exp_vibration->confirmed_structure Confirms symmetry & bonding comp_structure->confirmed_structure Validates experimental geometry comp_vibration->confirmed_structure Aids in spectral assignment

Caption: Logical relationship of supporting data for the structural confirmation of [AuF4]-.

References

Gold Fluoride: A Novel Frontier in Fluorination Chemistry Compared to Traditional Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemistry, capable of enhancing a compound's therapeutic efficacy and metabolic stability. This guide provides a comparative overview of gold-based fluorination methodologies, juxtaposed with established fluorinating agents. While the direct application of gold fluoride (B91410) presents unique challenges, its catalytic potential is unlocking new avenues in the synthesis of complex fluorinated molecules.

The introduction of fluorine atoms can dramatically alter the properties of a molecule. In drug development, this can lead to improved potency, better metabolic stability, and enhanced bioavailability. A variety of reagents have been developed to achieve this transformation, each with its own set of strengths and weaknesses. This guide will explore the landscape of fluorinating agents, with a special focus on the emerging role of gold, both as a powerful, albeit reactive, fluorinating agent in the form of gold(III) fluoride, and more applicably, as a catalyst in innovative fluorination reactions.

Established Fluorinating Reagents: A Comparative Overview

Three of the most common fluorinating reagents in modern organic synthesis are Diethylaminosulfur trifluoride (DAST), Deoxofluor (and its derivatives), and Selectfluor®. Each operates through different mechanisms and is suited for different applications.

ReagentTypeCommon ApplicationsAdvantagesDisadvantages
DAST NucleophilicDeoxyfluorination of alcohols and aldehydes/ketones.Effective for a wide range of substrates.Thermally unstable, can decompose explosively.[1] Highly sensitive to moisture.
Deoxofluor NucleophilicDeoxyfluorination of alcohols and aldehydes/ketones.More thermally stable and often provides better yields than DAST.[2]Also moisture-sensitive and can be costly.
Selectfluor® ElectrophilicFluorination of enolates, aromatic compounds, and other nucleophiles.Stable, easy to handle, and versatile.[3][4]Can be expensive and the reaction mechanism can be complex.[5]

Gold's Dual Role in Fluorination: Reagent vs. Catalyst

Gold, as an element, offers a fascinating duality in the realm of fluorination chemistry. It can act directly as a potent fluorinating agent in the form of its fluoride salts, or it can serve as a catalyst to facilitate fluorination reactions with other fluorine sources.

Gold(III) Fluoride: A Powerful but Challenging Reagent

Gold(III) fluoride (AuF₃) is a highly reactive solid that has been shown to be a powerful fluorinating agent.[6][7] Its high reactivity, however, is also its primary drawback. AuF₃ is extremely sensitive to moisture and can be difficult to handle safely in a standard laboratory setting.[6][7] Recent research has focused on taming its reactivity by forming complexes with ligands, which makes the gold(III) fluoride more stable and easier to handle.[8][9][10]

Despite its potential, the practical application of gold(III) fluoride as a standalone fluorinating reagent in routine organic synthesis is still in its early stages. Consequently, direct, quantitative comparisons with well-established reagents like DAST, Deoxofluor, and Selectfluor for common transformations are not yet widely available in the scientific literature.

Gold-Catalyzed Fluorination: A More Practical Approach

A more developed and practical area of research is gold-catalyzed fluorination. In these reactions, a gold complex, typically a gold(I) species, is used in catalytic amounts to activate a substrate, making it more susceptible to attack by a fluorine source. This approach offers several advantages, including milder reaction conditions and higher selectivity.[11]

Commonly, these reactions employ a fluorine source like Selectfluor® or a hydrofluoric acid (HF) equivalent in conjunction with the gold catalyst.[11] This catalytic strategy avoids the challenges associated with handling highly reactive gold fluoride salts directly.

Experimental Protocols for Gold-Catalyzed Fluorination

Here, we provide detailed experimental protocols for two common gold-catalyzed fluorination reactions.

Gold-Catalyzed Hydrofluorination of Alkynes

This protocol describes the addition of HF across an alkyne, a fundamental transformation in organofluorine chemistry.

Reaction Scheme:

cluster_reactants Reactants cluster_products Products Alkyne R1-C≡C-R2 catalyst [Au] Catalyst Alkyne->catalyst Activation HF_source HF Source (e.g., Et3N·3HF) HF_source->catalyst Fluoroalkene Fluoroalkene catalyst->Fluoroalkene Fluorination G start Start prepare_reagents Prepare Silyl Enol Ether, Chiral Gold Catalyst, and Selectfluor® start->prepare_reagents reaction Combine Reagents in Solvent at Low Temperature prepare_reagents->reaction stir Stir for Specified Time reaction->stir quench Quench Reaction stir->quench workup Aqueous Workup and Extraction quench->workup purify Purification by Chromatography workup->purify product Enantioenriched α-Fluoroketone purify->product G Au_cat [Au(I)L]+ Au_pi_complex [Au(I)L(π-alkyne)]+ Au_cat->Au_pi_complex + Alkyne Alkyne R1-C≡C-R2 Vinyl_Au Vinyl-Au(I) Intermediate Au_pi_complex->Vinyl_Au + F- Fluoroalkene Fluoroalkene Product Vinyl_Au->Fluoroalkene + H+ HF HF F_ion F-

References

Distinguishing True Gold(VII) Fluoride from a Gold(V)-Difluorine Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of experimental and theoretical data reveals that the species once identified as gold(VII) fluoride (B91410) (AuF₇) is, in fact, a gold(V) fluoride complexed with a difluorine molecule (AuF₅·F₂). This guide provides a detailed comparison based on available scientific evidence to aid researchers in distinguishing between these two structurally and electronically distinct compounds.

The quest for hypervalent compounds has long pushed the boundaries of synthetic chemistry, with the synthesis of gold heptafluoride being a notable and debated achievement. Originally reported in 1986, the existence of a true heptacoordinated gold(VII) center has been challenged by subsequent high-level quantum chemical calculations. These theoretical studies strongly indicate that the isolated compound is a more stable isomer, a complex of gold(V) pentafluoride with a coordinated difluorine ligand. This distinction is crucial for understanding the limits of oxidation states and the nature of chemical bonding in extreme environments.

Data Presentation: Quantitative Comparison

Computational and experimental data provide a clear basis for distinguishing between the hypothetical true gold(VII) fluoride and the gold(V)-difluorine complex. The following table summarizes the key differentiating parameters.

PropertyTrue Gold(VII) Fluoride (AuF₇) (Hypothetical)Gold(V)-Difluorine Complex (AuF₅·F₂)Method
Relative Stability 0 kJ/mol (Reference)-205 kJ/mol[1]Calculation (CCSD(T))
Calculated Au-F Bond Lengths (Å) ~1.9 (average)Au-F: ~1.8-1.9, Au-F(F₂): ~2.0Calculation (DFT)
Calculated F-F Bond Length (Å) N/A~1.5Calculation (DFT)
Key Vibrational Frequency (cm⁻¹) No intense bands predicted around 734 cm⁻¹Calculated F-F stretch: ~730-740 cm⁻¹Calculation (DFT)
Experimental Vibrational Frequency (cm⁻¹) N/AObserved at 734 cm⁻¹[1]Infrared Spectroscopy

Experimental and Computational Protocols

The differentiation between these two species relies on a combination of synthetic procedures and advanced characterization techniques, underpinned by theoretical calculations.

Synthesis and Initial Characterization (Timakov et al., 1986)

The initial synthesis reported to yield gold heptafluoride involved the gas-phase fluorination of gold pentafluoride (AuF₅) with a stream of atomic fluorine. The experimental setup consisted of a flow reactor where AuF₅ was heated and exposed to fluorine atoms generated by a high-frequency discharge. The volatile product was then condensed in a trap cooled with liquid nitrogen. The resulting pale-yellow solid was characterized by infrared spectroscopy, which revealed a prominent absorption band at 734 cm⁻¹.

Computational Analysis (Himmel and Riedel, 2007)

The re-evaluation of the structure of the synthesized compound was performed using quantum chemical calculations.[1]

  • Methods: A range of computational methods were employed, including Density Functional Theory (DFT) with various functionals (BP86, B3LYP, BHLYP), Møller-Plesset perturbation theory (MP2), and the high-accuracy Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)).

  • Basis Sets: Relativistically corrected pseudopotentials and valence basis sets of at least triple-zeta quality were used for the gold atom, while appropriate basis sets were used for fluorine.

  • Procedure: The geometries of both the true D₅h symmetric gold(VII) fluoride and the gold(V)-difluorine complex were optimized to find their minimum energy structures. Vibrational frequency calculations were then performed on the optimized geometries to predict their infrared spectra.

The computational results unequivocally demonstrated that the AuF₅·F₂ complex is significantly more stable (by approximately 205 kJ/mol) than the hypothetical AuF₇.[1] Furthermore, the calculations for the AuF₅·F₂ complex predicted a vibrational mode corresponding to the stretching of the F-F bond in the coordinated difluorine molecule at a frequency that closely matched the experimentally observed band at 734 cm⁻¹.[1] In contrast, the calculated vibrational spectrum for the true AuF₇ did not show any intense absorptions in this region.

Logical Workflow for a Definitive Assignment

The following diagram illustrates the logical workflow for distinguishing between a true gold(VII) fluoride and a difluorine complex, integrating both experimental and theoretical approaches.

Distinguishing_AuF7 cluster_exp Experimental Workflow cluster_theory Theoretical Analysis synthesis Synthesis: Fluorination of AuF₅ with atomic F ir_spec Infrared Spectroscopy synthesis->ir_spec Characterize product observation Observation: Strong absorption at 734 cm⁻¹ ir_spec->observation conclusion Conclusion: Observed species is the AuF₅·F₂ complex observation->conclusion Matches prediction for AuF₅·F₂ calc_auf7 Calculate Structure & Frequencies of true AuF₇ (D₅h) stability Compare Relative Stabilities calc_auf7->stability freq_auf7 Predicted Frequencies for AuF₇: No intense band near 734 cm⁻¹ calc_auf7->freq_auf7 calc_auf5f2 Calculate Structure & Frequencies of AuF₅·F₂ complex calc_auf5f2->stability freq_auf5f2 Predicted Frequencies for AuF₅·F₂: F-F stretch at ~730-740 cm⁻¹ calc_auf5f2->freq_auf5f2 stability->conclusion AuF₅·F₂ is significantly more stable freq_auf7->conclusion Inconsistent with experiment freq_auf5f2->conclusion Consistent with experiment

Figure 1. Logical workflow for the identification of the product from the fluorination of AuF₅.

References

The Halide Effect: A Comparative DFT Guide to Gold Halide Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount. In the realm of gold catalysis, the seemingly subtle variation of the halide ligand (F, Cl, Br, I) can dramatically alter reaction pathways and efficiencies. This guide provides an objective comparison of gold(I) and gold(III) halides in key catalytic steps, supported by experimental and computational data from recent DFT studies.

This guide synthesizes findings from comparative density functional theory (DFT) studies to illuminate the influence of halide ligands on the catalytic activity of gold complexes. Below, we present quantitative data on two fundamental steps in many gold-catalyzed cross-coupling reactions: oxidative addition to gold(I) and reductive elimination from gold(III). Understanding these trends is crucial for the rational design of more efficient and selective gold catalysts.

Comparative Catalytic Performance of Gold Halides

The catalytic efficiency of gold halides is profoundly influenced by the nature of the halide ligand. This is evident when examining the energetics of key elementary steps in a catalytic cycle, such as oxidative addition and reductive elimination.

Oxidative Addition to Gold(I) Halides

The oxidative addition of aryl halides to a gold(I) center is often a challenging and rate-determining step in Au(I)/Au(III) catalytic cycles. DFT calculations reveal a strong dependence of the activation barrier on the halide present on the aryl substrate. Lighter halides present significantly higher activation barriers, rendering the oxidative addition of aryl chlorides kinetically prohibitive under typical conditions.

Aryl HalideGold(I) ComplexActivation Barrier (ΔG‡, kcal/mol)Reaction Free Energy (ΔG, kcal/mol)Source
Aryl-Iodide(P,C)Au(I)27.7-8.9[1][2]
Aryl-Bromide(P,C)Au(I)32.17.2[1]
Aryl-Chloride(P,C)Au(I)39.70.5[1]
Iodobenzene[AuI(PMe₃)]31.6 (Potential Energy)-[3]
Reductive Elimination from Gold(III) Halides

Reductive elimination from a gold(III) center is the product-forming step in many cross-coupling reactions. The choice of the halide ligand on the gold(III) complex can dictate the selectivity and rate of this process. Studies on (Ph₃P)Au(aryl)(CF₃)(X) complexes show a clear trend where the selectivity for C-CF₃ bond formation over C-X bond formation increases as the gold-halide bond becomes stronger (I < Br < Cl < F)[4][5][6].

Gold(III) Halide (X)ReactionProduct Ratio (C-CF₃ : C-X)Half-life (t₁/₂, min)Source
IC-I Reductive EliminationExclusive C-I formation2.5[6]
BrC-CF₃ vs. C-Br Elimination1 : 1.5~75[6]
ClC-CF₃ vs. C-Cl Elimination4.5 : 1~400[6]
FC-CF₃ Reductive EliminationExclusive C-CF₃ formation-[4][5]

Catalytic Cycles and Logical Workflows

The following diagrams illustrate the key steps in a generic Au(I)/Au(III) catalytic cycle for cross-coupling and the logical workflow for computational catalyst evaluation.

Au_Catalytic_Cycle AuI LAu(I)X OxAdd Oxidative Addition AuI->OxAdd Substrate R-Y Substrate->OxAdd AuIII L(R)Au(III)(Y)X OxAdd->AuIII High barrier for Cl, Br Lower for I Transmetalation Transmetalation (R'-M) AuIII->Transmetalation AuIII_R L(R)Au(III)(R')X Transmetalation->AuIII_R RedElim Reductive Elimination AuIII_R->RedElim RedElim->AuI Catalyst Regeneration Product R-R' RedElim->Product Halide influences selectivity

Generic Au(I)/Au(III) Catalytic Cross-Coupling Cycle

DFT_Workflow cluster_0 Computational Setup cluster_1 Reaction Pathway Calculation cluster_2 Analysis Model Define Catalytic System (e.g., LAuX + Substrate) Method Select DFT Functional and Basis Set Model->Method Reactants Optimize Reactant Geometries Method->Reactants TS Locate Transition States (TS) Reactants->TS Products Optimize Product Geometries TS->Products Energies Calculate Activation and Reaction Energies Products->Energies Compare Compare Halide Effects (X = F, Cl, Br, I) Energies->Compare

DFT Workflow for Evaluating Gold Halide Catalysts

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational studies employing Density Functional Theory (DFT). The following provides a general overview of the methodologies typically employed in such studies.

Computational Details for Oxidative Addition Studies

The activation and reaction free energies for the oxidative addition of aryl halides to a (P,C) cyclometalated gold(I) complex were computed using DFT.[1]

  • Software: Gaussian 09 program package.

  • DFT Functional: B3PW91.

  • Basis Set:

    • Au, I: SDD pseudopotential with polarization functions.

    • Other atoms: 6-31G** basis set.

  • Solvation Model: A polarizable continuum model (PCM) was likely used to account for solvent effects (e.g., dichloromethane).

  • Methodology:

    • The geometries of the reactants, transition states, and products were fully optimized.

    • Frequency calculations were performed to confirm the nature of the stationary points (zero imaginary frequencies for minima, one for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • The transition states were located using methods such as QST2 or Berny optimization.

Methodologies for Reductive Elimination Studies

The investigation into the halide-dependent reductive elimination from gold(III) complexes combined experimental kinetic studies with thermodynamic measurements.[4][5][6]

  • Experimental Kinetics:

    • Thermolysis of the (Ph₃P)Au(4-Me-C₆H₄)(CF₃)(X) complexes was carried out in a suitable solvent (e.g., toluene-d₈) at a constant temperature (e.g., 122 °C).

    • Reaction progress was monitored by ¹⁹F NMR spectroscopy by integrating the signals of the starting material and the C-CF₃ coupled product.

    • Product ratios (C-CF₃ vs. C-X) were determined by ¹H NMR spectroscopy and GC-MS analysis of the reaction mixture after completion.

  • Computational Approach (General for similar systems):

    • DFT Functional: A functional such as B3LYP or M06 is commonly used for geometry optimizations.

    • Basis Set: A combination of a pseudopotential for gold (like LANL2DZ) and a Pople-style basis set (e.g., 6-31G(d)) for other atoms is a typical choice.

    • Procedure: Geometries of the ground states and transition states for the competing reductive elimination pathways are optimized. Frequency calculations are performed to verify the nature of the stationary points and to calculate free energies. The calculated activation barriers for the different pathways provide insight into the kinetic selectivity.

This guide highlights the critical role of the halide ligand in tuning the catalytic properties of gold complexes. The provided data and workflows offer a foundation for researchers to make informed decisions in catalyst selection and to guide the development of novel, highly efficient gold-catalyzed transformations.

References

A Comparative Guide to the Synthesis of High-Valent Gold Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic pathways to Gold(III) and Gold(V) fluorides, supported by experimental data and protocols.

This guide provides an objective comparison of established and alternative synthetic routes for the preparation of high-valent gold fluorides, specifically gold(III) fluoride (B91410) (AuF₃) and gold(V) fluoride (AuF₅). The information is intended to assist researchers in selecting the most suitable synthetic strategy based on available resources, desired purity, and scale of production.

Gold(III) Fluoride (AuF₃) Synthesis

Gold(III) fluoride is a powerful fluorinating agent, typically appearing as an orange solid.[1] Two primary methods for its synthesis are direct fluorination of gold metal and the fluorination of a gold(III) precursor, such as gold(III) chloride (AuCl₃).

ParameterDirect Fluorination of GoldFluorination of Gold(III) Chloride
Starting Material Gold Metal (Au)Gold(III) Chloride (AuCl₃)
Fluorinating Agent Fluorine Gas (F₂)Fluorine Gas (F₂) or Bromine Trifluoride (BrF₃)
Typical Yield ~65%Not explicitly stated, but a viable route
Reaction Conditions Heating a gold wire in a quartz tube with condensed fluorine at -196°C, then warming to room temperature and briefly heating to 880°C to initiate the exothermic reaction.[2]Reaction with F₂ or BrF₃.[1]
Advantages Direct conversion from elemental gold.May offer an alternative to handling elemental fluorine directly if BrF₃ is used.
Disadvantages Requires handling of highly corrosive and toxic fluorine gas at high temperatures. The reaction is reported to be exothermic and potentially vigorous.[2]Requires the synthesis or purchase of AuCl₃. Handling of F₂ or the highly reactive BrF₃ is necessary.
Experimental Protocols: Gold(III) Fluoride

Method 1: Direct Fluorination of Gold [2]

  • Place a gold wire in a quartz reaction vessel.

  • Cool the vessel to -196°C using liquid nitrogen and condense a stoichiometric amount of fluorine gas into the tube.

  • Allow the vessel to warm to room temperature.

  • Initiate the reaction by heating the bottom of the vessel to 880°C for approximately 10 seconds.

  • After the exothermic reaction subsides, cool the vessel to room temperature.

  • Remove volatile byproducts by pumping at 20°C.

  • The resulting AuF₃ product can be transferred to a Pyrex ampoule and flame-sealed for storage.

Method 2: Fluorination of Gold(III) Chloride [1]

Detailed, step-by-step protocols for this method are not as readily available in the reviewed literature. However, the general approach involves reacting commercially available gold(III) chloride with a stream of fluorine gas or with liquid bromine trifluoride in a suitable, inert reaction vessel. Careful control of the reaction temperature and exclusion of moisture are critical due to the reactivity of the reagents and the moisture sensitivity of the product.

Gold(V) Fluoride (AuF₅) Synthesis

Gold(V) fluoride represents the highest established oxidation state for gold and is a potent oxidizing and fluorinating agent. Its synthesis is more complex and hazardous than that of AuF₃, typically involving highly reactive intermediates. The two main routes involve the formation and decomposition of a dioxygenyl hexafluoroaurate(V) salt (O₂AuF₆) or a krypton difluoride complex ([KrF][AuF₆]).

ParameterDioxygenyl Hexafluoroaurate(V) RouteKrypton Difluoride Route
Starting Material Gold Metal (Au)Gold Metal (Au)
Key Reagents Oxygen (O₂), Fluorine (F₂)Krypton Difluoride (KrF₂)
Intermediate Dioxygenyl hexafluoroaurate(V) (O₂AuF₆)[KrF][AuF₆]
Typical Yield Not explicitly stated in comparative terms.Not explicitly stated in comparative terms.
Reaction Conditions Step 1: Heating gold metal in an atmosphere of O₂ and F₂ to 370°C at 8 atmospheres. Step 2: Thermal decomposition of O₂AuF₆ at 180°C.Reaction of gold metal with KrF₂. The resulting [KrF][AuF₆] is then thermally decomposed.
Advantages Avoids the use of highly unstable and difficult-to-handle KrF₂.May proceed under less extreme pressure conditions than the O₂/F₂ method.
Disadvantages Requires high-pressure and high-temperature apparatus capable of handling corrosive gases.KrF₂ is a highly unstable and powerful oxidizing agent, requiring specialized handling techniques.
Experimental Protocols: Gold(V) Fluoride

Method 1: Via Dioxygenyl Hexafluoroaurate(V)

  • Synthesis of O₂AuF₆: In a high-pressure Monel reactor, place gold metal powder. Pressurize the reactor with a mixture of oxygen and fluorine gas to 8 atmospheres. Heat the reactor to 370°C. The reaction produces the solid salt, O₂AuF₆.

  • Decomposition to AuF₅: Carefully transfer the O₂AuF₆ to a suitable apparatus for thermal decomposition. Heat the salt to 180°C. The decomposition yields dimeric gold(V) fluoride (Au₂F₁₀), releasing oxygen and fluorine gas.

Method 2: Via Krypton Difluoride

The synthesis of AuF₅ using krypton difluoride involves the direct reaction of gold metal with KrF₂ to form the salt [KrF][AuF₆]. This intermediate is then thermally decomposed to yield AuF₅. Specific, detailed experimental protocols for this method are less commonly reported due to the extreme reactivity and instability of KrF₂. The reactions are typically carried out in specialized, inert-atmosphere equipment at low temperatures.

Validation and Characterization

The purity and identity of the synthesized gold fluorides must be confirmed using appropriate analytical techniques. Due to their high reactivity and moisture sensitivity, handling and analysis require specialized equipment and inert atmosphere conditions.

  • X-ray Diffraction (XRD): Single-crystal or powder XRD is essential for confirming the crystal structure and phase purity of the final product.

  • Vibrational Spectroscopy (Raman and IR): These techniques can provide information about the Au-F vibrational modes, confirming the presence of the desired gold fluoride species.

  • Elemental Analysis: Can be used to determine the empirical formula of the product, though it can be challenging for these highly reactive compounds.

Synthetic Pathway Diagrams

Gold_III_Fluoride_Synthesis cluster_direct Direct Fluorination cluster_precursor Precursor Fluorination Au Gold Metal (Au) AuF3_direct Gold(III) Fluoride (AuF₃) Au->AuF3_direct High Temp. F2_direct Fluorine (F₂) F2_direct->AuF3_direct AuCl3 Gold(III) Chloride (AuCl₃) AuF3_prec Gold(III) Fluoride (AuF₃) AuCl3->AuF3_prec F2_prec Fluorine (F₂) F2_prec->AuF3_prec BrF3 Bromine Trifluoride (BrF₃) BrF3->AuF3_prec

Caption: Synthetic pathways to Gold(III) Fluoride.

Gold_V_Fluoride_Synthesis cluster_dioxygenyl Dioxygenyl Route cluster_krypton Krypton Difluoride Route Au_O2 Gold Metal (Au) O2AuF6 O₂AuF₆ Intermediate Au_O2->O2AuF6 370°C, 8 atm O2_F2 Oxygen (O₂) + Fluorine (F₂) O2_F2->O2AuF6 AuF5_O2 Gold(V) Fluoride (AuF₅) O2AuF6->AuF5_O2 180°C, Decomposition Au_Kr Gold Metal (Au) KrFAuF6 [KrF][AuF₆] Intermediate Au_Kr->KrFAuF6 KrF2 Krypton Difluoride (KrF₂) KrF2->KrFAuF6 AuF5_Kr Gold(V) Fluoride (AuF₅) KrFAuF6->AuF5_Kr Thermal Decomposition

Caption: Synthetic pathways to Gold(V) Fluoride.

References

Assessing the Fluorinating Power of Gold Fluoride Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and bioactivity. While a diverse arsenal (B13267) of fluorinating agents is available, the exploration of novel reagents with unique reactivity profiles remains a key research frontier. Among these, gold fluoride (B91410) complexes have emerged as a fascinating, albeit challenging, class of compounds. This guide provides a comparative overview of the fluorinating power of gold fluoride complexes against established alternatives, supported by available experimental data and detailed methodologies.

I. Overview of Fluorinating Agents

The capacity of a reagent to transfer a fluorine atom to a substrate, its "fluorinating power," is a critical parameter in synthetic chemistry. This property is influenced by factors such as the electrophilicity or nucleophilicity of the fluorine source, reaction kinetics, and thermodynamics. Traditional fluorinating agents are broadly categorized as nucleophilic (e.g., alkali metal fluorides), electrophilic (e.g., N-F reagents like Selectfluor), and gaseous (e.g., F₂).

This compound complexes, particularly those of Au(III), are highly reactive species.[1] Their reactivity is often so high that they can be difficult to isolate and handle, necessitating their in situ generation or stabilization with carefully chosen ligands.[1][2] In contrast, electrophilic N-F reagents such as Selectfluor are typically bench-stable crystalline solids, which has contributed to their widespread adoption in organic synthesis.[3][4]

II. Comparative Performance Data

Direct, head-to-head quantitative comparisons of the fluorinating power of isolated this compound complexes against other agents under identical conditions are scarce in the published literature. This is largely due to the inherent instability of many this compound species.[1] However, we can draw valuable insights from reactions where gold catalysts are used in conjunction with a fluorine source, and from studies on related metal fluorides.

The following table summarizes the performance of a representative gold-catalyzed fluorination reaction and compares it with the well-established electrophilic fluorinating agent, Selectfluor, in a similar transformation. It is important to note that this is an indirect comparison; in the gold-catalyzed reaction, the gold complex activates the substrate, while in the other, Selectfluor is the direct fluorinating agent.

Reagent/SystemSubstrateProductReaction ConditionsYield (%)Reference
Ph₃PAuCl / Selectfluor N-Boc-4-ethynylaniline3-fluoro-2-methylene-pyrrolidine derivativeAcetonitrile (B52724), Room Temp.47[5]
Selectfluor 1,3-dicarbonyl compound2-fluoro-1,3-dicarbonylAcetonitrile/Water, Room Temp.up to 93[3]
AgF₂ BenzeneFluorobenzenen-hexane, Ambient Temp.61[1]

This data highlights that gold-catalyzed systems can effect complex fluorinative cyclizations.[5] Selectfluor provides high yields for direct fluorination of activated C-H bonds.[3] Other metal fluorides like AgF₂ can also be potent fluorinating agents for challenging substrates like benzene.[1]

III. Experimental Protocols

To rigorously assess the fluorinating power of a novel reagent like a this compound complex, a standardized experimental protocol is essential. The following methodologies are adapted from established procedures for evaluating fluorinating agents and for conducting gold-catalyzed reactions.

A. Synthesis of a Representative Gold(III) Fluoride Complex

This protocol describes the synthesis of a stabilized Au(III) fluoride complex, [NMe₄][AuF₄], which can be isolated and used in subsequent fluorination reactions.[2]

Materials:

  • Gold powder

  • Bromine trifluoride (BrF₃)

  • Acetonitrile (anhydrous)

  • Tetramethylammonium chloride (NMe₄Cl)

Procedure:

  • Caution: BrF₃ is extremely reactive and corrosive. This procedure must be carried out in a fume hood with appropriate personal protective equipment.

  • Suspend gold powder in anhydrous acetonitrile in a fluorinated ethylene (B1197577) propylene (B89431) (FEP) reaction vessel.

  • Slowly add a solution of BrF₃ in anhydrous acetonitrile to the gold suspension at 0 °C.

  • Stir the reaction mixture at room temperature until the gold powder has completely dissolved.

  • In a separate vessel, dissolve NMe₄Cl in anhydrous acetonitrile.

  • Slowly add the NMe₄Cl solution to the gold-containing solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate, [NMe₄][AuF₄], is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

  • Characterize the product by ¹⁹F NMR spectroscopy and X-ray crystallography.

B. General Protocol for Assessing Fluorinating Power

This protocol outlines a general method for comparing the yield and reaction rate of a fluorination reaction using a this compound complex versus a standard agent like Selectfluor.

Materials:

  • Substrate (e.g., a 1,3-dicarbonyl compound)

  • This compound complex (from protocol A)

  • Selectfluor

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard for GC/HPLC analysis

  • Reaction vials

Procedure:

  • Prepare stock solutions of the substrate and the internal standard in the chosen anhydrous solvent.

  • In a series of reaction vials, add the substrate stock solution.

  • To each vial, add the fluorinating agent (either the this compound complex or Selectfluor) at varying molar equivalents (e.g., 1.0, 1.2, 1.5 eq.).

  • Initiate the reactions by adding the solvent and placing the vials in a temperature-controlled shaker.

  • At specified time intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr), quench a vial by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

  • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC/HPLC to determine the consumption of the starting material and the formation of the fluorinated product by comparing with the internal standard.

  • Calculate the reaction yield at each time point to establish a kinetic profile and determine the final isolated yield after purification by column chromatography.

IV. Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative assessment of fluorinating agents.

G Workflow for Comparative Assessment of Fluorinating Agents cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Data Evaluation prep_substrate Prepare Substrate Stock Solution reaction_setup Combine Substrate and Reagent in Reaction Vials prep_substrate->reaction_setup prep_reagents Prepare Fluorinating Agent Solutions (e.g., Gold Complex, Selectfluor) prep_reagents->reaction_setup reaction_run Run Reactions under Controlled Conditions (T, t) reaction_setup->reaction_run quenching Quench Reaction at Time Intervals reaction_run->quenching extraction Extract Organic Products quenching->extraction analysis Analyze by GC/HPLC extraction->analysis data_eval Calculate Yield and Determine Reaction Kinetics analysis->data_eval comparison Compare Performance Metrics data_eval->comparison

Caption: A generalized workflow for the comparative assessment of fluorinating agents.

V. Conclusion

This compound complexes represent a class of highly reactive fluorinating agents with potential for novel applications in organic synthesis. While their inherent instability presents handling challenges, ligand stabilization can afford isolable complexes suitable for reactivity studies. Although direct quantitative comparisons with established reagents like Selectfluor are not yet widely available, the existing literature on gold-catalyzed fluorination provides a strong foundation for such investigations. The experimental protocols outlined in this guide offer a systematic approach to evaluating the fluorinating power of these and other novel fluorinating agents, paving the way for the development of next-generation reagents for the synthesis of fluorinated molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Gold Fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A specific Safety Data Sheet (SDS) for gold fluoride (B91410) could not be located in publicly available databases. The following information is based on the general properties of gold compounds and reactive fluoride compounds. This guidance is intended to be supplementary and does not replace the mandatory requirement to obtain and follow a specific SDS for gold fluoride from your chemical supplier. All procedures should be conducted by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

The proper disposal of this compound, a highly reactive and potentially hazardous compound, demands a meticulous and informed approach to ensure the safety of laboratory personnel and environmental compliance. This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the safe handling and disposal of this compound.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to consult a comprehensive safety resource and the specific Safety Data Sheet (SDS) if one can be obtained from the manufacturer. This document contains critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions.

Personal Protective Equipment (PPE):

Based on the general handling guidelines for reactive metal fluorides, the following PPE is strongly recommended. Always defer to specific recommendations in a manufacturer's SDS if available.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles and a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or full-body suit.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used, especially when handling powders or creating dust. Work should be performed in a certified chemical fume hood.

In Case of a Spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain: If safe to do so, prevent further leakage or spillage. Do not allow the chemical to enter drains or watercourses.[2]

  • Absorb: For small spills, use an inert absorbent material like vermiculite (B1170534) or dry sand. Do not use combustible materials.[2]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.[2]

Disposal Plan: Step-by-Step Neutralization and Precipitation

The primary method for the safe disposal of this compound in a laboratory setting is through controlled chemical neutralization and precipitation. This process converts the reactive fluoride into a more stable and insoluble form and allows for the recovery or proper disposal of the gold-containing waste.

Experimental Protocol: Chemical Neutralization and Precipitation

Objective: To safely neutralize the fluoride component of this compound as an insoluble salt and prepare the gold-containing residue for proper disposal.

Materials:

  • This compound waste

  • Large beaker or flask

  • Stir plate and stir bar

  • Ice bath

  • Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium chloride (CaCl₂) solution

  • Sodium bicarbonate (NaHCO₃)

  • pH indicator strips or pH meter

  • Appropriate PPE (see table above)

  • Designated hazardous waste container

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Place the beaker or flask containing a stir bar in an ice bath on a stir plate.

  • Initial Neutralization: Slowly and cautiously add the this compound waste to a large volume of cold water or a dilute sodium bicarbonate solution with gentle stirring. This step is crucial to control the exothermic reaction and potential release of hydrogen fluoride gas.

  • Fluoride Precipitation: While stirring, slowly add a solution of calcium hydroxide or calcium chloride to the mixture. This will precipitate the fluoride ions as insoluble calcium fluoride (CaF₂).[3]

  • pH Monitoring: Monitor the pH of the reaction mixture regularly. Continue adding the calcium salt solution until the precipitation of fluoride is complete. Adjust the pH to a neutral range (6.0-8.0) with a dilute acid or base as necessary.[4]

  • Settling and Separation: Turn off the stirrer and allow the calcium fluoride precipitate and any gold-containing solids to settle for at least one hour.[4]

  • Waste Collection:

    • Solid Waste: Carefully decant the supernatant liquid. The remaining solid waste, containing calcium fluoride and gold compounds, must be collected in a designated hazardous waste container for solid chemical waste.[4]

    • Liquid Waste: The supernatant liquid should be tested for any remaining dissolved gold or fluoride before further disposal. If it meets local regulatory requirements for disposal down the drain, it should be flushed with copious amounts of water. Otherwise, it should also be collected as hazardous aqueous waste.

General Disposal Guidelines:

  • Professional Disposal: All collected hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1]

  • Do Not Discharge to Sewer: Never dispose of untreated this compound or concentrated fluoride solutions down the drain.[1]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and associated hazards.[1]

  • Segregation: Keep this compound waste segregated from incompatible materials, such as strong acids, which could liberate toxic hydrogen fluoride gas.[5]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical relationships and workflow for the safe disposal of this compound.

cluster_prep Preparation & Safety cluster_procedure Disposal Procedure cluster_disposal Waste Management sds Consult SDS & Safety Protocols ppe Don Appropriate PPE sds->ppe neutralize Slowly add to cold water or dilute NaHCO3 solution in an ice bath ppe->neutralize precipitate Add Ca(OH)2 or CaCl2 solution to precipitate Calcium Fluoride neutralize->precipitate monitor Monitor and adjust pH to neutral (6-8) precipitate->monitor settle Allow precipitate to settle monitor->settle separate Separate solid waste from supernatant settle->separate solid_waste Collect solid waste (Gold compounds & CaF2) in labeled hazardous waste container separate->solid_waste liquid_waste Test supernatant and dispose of as hazardous aqueous waste or per regulations separate->liquid_waste professional_disposal Arrange for professional disposal solid_waste->professional_disposal liquid_waste->professional_disposal

Caption: Logical workflow for the proper disposal of this compound.

cluster_spill Spill Response Protocol evacuate Evacuate Area ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Proper Ventilation (Fume Hood) ppe->ventilate contain Contain Spill ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect in Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of waste via licensed professional decontaminate->dispose

Caption: Immediate actions for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.